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  • Product: 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride
  • CAS: 1955561-05-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride for Advanced Research Applications

Executive Summary This technical guide provides an in-depth analysis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride, a specialized chemical intermediate of significant interest to researchers in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride, a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. We will explore its core chemical and physical properties, discuss logical synthetic strategies, and provide a validated experimental protocol for its preparation from the corresponding free base. This document is designed to serve as a practical resource, combining established data with field-proven insights to empower scientists in leveraging this compound for novel molecular design and synthesis.

Introduction: The Strategic Role of Piperazine Moieties in Drug Development

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of bioactive molecules to modulate their pharmacokinetic and pharmacodynamic profiles.[1][2] Its presence can enhance aqueous solubility, introduce basic centers for salt formation, and provide a rigid, well-defined linker to orient pharmacophoric groups for optimal target engagement.[2]

1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride emerges as a valuable building block within this chemical space. The molecule is comprised of two key functional components:

  • The Piperazine Core: A secondary amine for further derivatization and a tertiary amine, both of which are protonated in the dihydrochloride salt form.

  • The Methoxyethoxyethyl Side-Chain: This flexible, hydrophilic chain can influence solubility, cell permeability, and metabolic stability, offering a powerful tool for fine-tuning the properties of a lead compound.

The dihydrochloride salt form is particularly advantageous. While the free base, 1-[2-(2-methoxyethoxy)ethyl]piperazine, is a liquid, the dihydrochloride is a solid powder.[3] This transformation is a deliberate and critical step in synthetic chemistry to improve handling, enhance stability, and facilitate accurate weighing and purification, making it a more practical reagent for complex synthetic workflows.

Core Chemical and Physical Properties

A precise understanding of a reagent's properties is fundamental to its effective application. The key physicochemical data for 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride are summarized below.

Structural and Identifying Information

Caption: 2D Structure of 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride.

Data Summary Table
PropertyValueReference(s)
CAS Number 1955561-05-3[3][4][5]
Molecular Formula C₉H₂₂Cl₂N₂O₂[3][4][5]
Molecular Weight 261.19 g/mol [3][4][5]
Physical Form Powder[3]
InChI Key DSLOGIVSALFFMU-UHFFFAOYSA-N[3]
Canonical SMILES COCCOCCN1CCNCC1.Cl.Cl[4]
Storage Temperature Room Temperature[3]

Synthesis and Mechanistic Insights

While specific process chemistry for 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride is proprietary, a chemically sound and widely practiced synthetic approach can be inferred from established methodologies for analogous N-substituted piperazines.[6][7][8] The most logical pathway involves a two-stage process: N-alkylation followed by salt formation.

  • N-Alkylation of Piperazine: The synthesis would commence with the mono-N-alkylation of piperazine with a suitable electrophile, such as 1-(2-chloroethoxy)-2-methoxyethane or a related tosylate/mesylate derivative. This reaction selectively adds the methoxyethoxyethyl group to one of the nitrogen atoms of the piperazine ring. Careful control of stoichiometry (using an excess of piperazine) is crucial to minimize the formation of the di-substituted byproduct.

  • Conversion to Dihydrochloride Salt: The resulting free base, 1-[2-(2-methoxyethoxy)ethyl]piperazine, is typically an oil or low-melting liquid. To generate the stable, solid dihydrochloride salt, the purified free base is dissolved in an appropriate anhydrous solvent (e.g., isopropanol, diethyl ether, or ethyl acetate) and treated with two equivalents of anhydrous hydrochloric acid. The salt precipitates from the solution and can be isolated via filtration, providing a product with improved purity and handling characteristics.

This final salt formation step is not merely for convenience; it is a powerful purification technique. Impurities that are not basic will remain in the filtrate, leading to a significant increase in the final product's purity.

Experimental Protocol: Preparation and Purification of the Dihydrochloride Salt

This protocol details the conversion of the free base, 1-[2-(2-methoxyethoxy)ethyl]piperazine, to its crystalline dihydrochloride salt. This procedure is self-validating, as the successful formation of a crystalline solid from a liquid starting material provides direct evidence of the chemical transformation.

Workflow Diagram

G cluster_prep Preparation cluster_isolation Isolation & Purification start Dissolve Free Base in Isopropanol acid Add 2.0 eq. HCl (Anhydrous Solution) Dropwise at 0-5°C start->acid Exothermic Control Addition stir Stir for 1-2h Allow to Warm to RT acid->stir Crystallization Occurs filter Collect Precipitate via Vacuum Filtration stir->filter wash Wash Solid Cake with Cold Isopropanol filter->wash Removes Soluble Impurities dry Dry Under Vacuum at 40-50°C wash->dry end_node Obtain Pure Crystalline Dihydrochloride Salt dry->end_node

Caption: Workflow for the conversion of the free base to the dihydrochloride salt.

Step-by-Step Methodology
  • Dissolution: In a clean, dry reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1.0 equivalent of 1-[2-(2-methoxyethoxy)ethyl]piperazine (free base) in 5-10 volumes of anhydrous isopropanol.

  • Cooling: Place the vessel in an ice/water bath and stir the solution until the internal temperature reaches 0-5°C. The causality for this step is to control the exothermicity of the acid-base neutralization reaction.

  • Acidification: While vigorously stirring, add 2.0 to 2.1 equivalents of a standardized solution of anhydrous hydrochloric acid (e.g., 2M HCl in isopropanol or diethyl ether) dropwise, ensuring the internal temperature does not exceed 10°C. A white precipitate will begin to form.

  • Crystallization & Maturation: Once the addition is complete, continue stirring the resulting slurry in the ice bath for 30 minutes, then remove the bath and allow the mixture to warm to room temperature (RT) while stirring for an additional 1-2 hours. This "aging" period allows for complete crystallization and improves the particle size, which aids in filtration.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with 2-3 portions of cold (0-5°C) anhydrous isopropanol. This step is critical for removing any excess acid and other process impurities that may be soluble in the mother liquor.

  • Drying: Carefully transfer the white solid to a vacuum oven and dry at 40-50°C until a constant weight is achieved. The final product should be a free-flowing white to off-white crystalline powder.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety. 1-[2-(2-methoxyethoxy)ethyl]piperazine dihydrochloride is classified as an irritant.

GHS Hazard Information
Hazard ClassificationPictogramSignal WordHazard Statement(s)
Skin Irritation (Category 2)GHS07 (Irritant)Warning H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
STOT SE (Category 3)H335: May cause respiratory irritation

Data sourced from MilliporeSigma[3].

Handling and Storage Recommendations
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[9]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

  • Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound should be stored at room temperature.[3]

Conclusion

1-[2-(2-methoxyethoxy)ethyl]piperazine dihydrochloride is a highly functionalized and synthetically versatile building block. Its unique combination of a reactive piperazine core and a property-modulating side chain, coupled with the superior handling characteristics of its solid dihydrochloride salt form, makes it an attractive tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for its successful integration into advanced drug discovery and development programs.

References

  • Google Patents. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • NextSDS. 1-[2-(2-methoxyethoxy)phenyl]piperazine dihydrochloride — Chemical Substance Information. [Link]

  • PubChemLite. 1-[2-(2-methoxyethoxy)ethyl]piperazine dihydrochloride (C9H20N2O2). [Link]

  • NextSDS. 1-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}piperazine. [Link]

  • PubChem. 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride. [Link]

  • Google Patents. Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • PubMed. An evolving role of piperazine moieties in drug design and discovery. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

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Exploratory

A Senior Application Scientist's Guide to the Aqueous Solubility Profile of 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride

Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for characte...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride, a diprotic basic compound. We delve into the physicochemical principles governing its dissolution, present detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment, and discuss the pivotal role of pH. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound understanding of this compound's behavior in aqueous media.

Introduction: The Criticality of Solubility Profiling

1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride is a derivative of piperazine, a core scaffold in many established pharmaceuticals.[1] As a dihydrochloride salt, its aqueous solubility is anticipated to be significant but highly dependent on the physicochemical environment.[2][3] Understanding this profile is not an academic exercise; it is a fundamental requirement in early drug development. Poor solubility can lead to erratic absorption, low bioavailability, and unreliable outcomes in preclinical and clinical studies.[4]

This guide moves beyond mere data reporting to explain the causality behind the experimental design. We will treat the solubility assessment not as a single measurement but as a multi-faceted characterization, providing the foundational knowledge necessary for successful formulation and development.

Physicochemical Landscape of the Molecule

To predict and interpret the solubility of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride, we must first understand its inherent properties.

  • Structure and Ionization: The molecule consists of a piperazine ring, which is a diprotic base, substituted with a methoxyethoxyethyl group.[5] It is supplied as a dihydrochloride salt, meaning both nitrogen atoms on the piperazine ring are protonated.

  • pKa Values: The two pKa values of the piperazine ring are the most critical parameters governing pH-dependent solubility. For the parent piperazine molecule, these are approximately 5.35 and 9.73.[2][6] The substituent may slightly alter these values, but we can use the parent compound's pKa's as a strong starting point. These values indicate that the molecule will exist in different ionic states across the physiological pH range, dramatically influencing its interaction with water.[7][8]

  • Molecular Weight: The molecular weight of the dihydrochloride salt is 261.19 g/mol .[9]

Table 1: Core Physicochemical Properties

PropertyValue/DescriptionSource
Chemical Name 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride[5]
CAS Number 1955561-05-3[5][9]
Molecular Formula C9H22Cl2N2O2[9]
Molecular Weight 261.19 g/mol [9]
Physical Form Powder[5]
Predicted pKa1 ~5.4 (based on piperazine)[6]
Predicted pKa2 ~9.7 (based on piperazine)[6]

The presence of two protonated nitrogens and two chloride counter-ions suggests that the compound is likely freely soluble in water, especially in acidic to neutral pH where it exists as a charged species.[3][10] The key challenge is to quantify this solubility and understand how it changes as the pH approaches the pKa values, where the less soluble, uncharged free base begins to form.[11]

Experimental Strategy: Kinetic vs. Thermodynamic Solubility

A comprehensive solubility assessment involves two distinct but complementary approaches: kinetic and thermodynamic measurements.[12]

  • Kinetic Solubility: This is a high-throughput measurement that determines the concentration at which a compound precipitates when rapidly added to an aqueous buffer from a concentrated DMSO stock.[4][13] It reflects the challenges of a compound remaining in solution under non-equilibrium conditions and is invaluable for early-stage discovery.[14]

  • Thermodynamic Solubility: Often called equilibrium solubility, this is the "gold standard" measurement.[15] It measures the concentration of a compound in a saturated solution after it has been allowed to equilibrate with an excess of the solid material over an extended period.[16] This value represents the true, stable solubility of the most stable crystalline form of the compound.

Our strategy will be to first perform a rapid kinetic assessment to identify potential solubility liabilities, followed by a definitive thermodynamic study at key pH values.

Protocol: High-Throughput Kinetic Solubility Assay

This protocol uses laser nephelometry, which measures the scattering of light by insoluble particles (precipitate), to determine the point of precipitation.[17]

Causality: We start with a DMSO stock because this is the standard format for compound libraries in drug discovery. The rapid dilution into aqueous buffer mimics the initial shock a compound might experience during in vitro assays. Nephelometry is chosen for its speed and ability to detect precipitation without relying on the compound having a UV chromophore.[17][18]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride in 100% DMSO.

  • Plate Preparation: In a 96-well or 384-well microplate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Buffer Addition: Rapidly add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to all wells. This initiates the potential for precipitation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours, with gentle shaking.[4]

  • Measurement: Place the microplate in a laser nephelometer and measure the light scattering in each well.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal sharply increases above the baseline indicates the kinetic solubility limit.[17]

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare 10 mM Stock in DMSO plate 2. Serially Dilute Stock in Plate stock->plate DMSO add_buffer 3. Add Aqueous Buffer (e.g., PBS) plate->add_buffer incubate 4. Incubate (2h @ 25°C) add_buffer->incubate measure 5. Measure Light Scattering incubate->measure analyze 6. Plot Signal vs. Conc. Determine Precipitation Point measure->analyze

Caption: Workflow for the kinetic solubility assay using nephelometry.
Protocol: Shake-Flask Thermodynamic Solubility Assay

This method establishes the equilibrium solubility and is considered the definitive measurement.[15][16]

Causality: This protocol is designed to achieve a true thermodynamic equilibrium between the dissolved and solid states of the compound. By adding an excess of solid powder (not a DMSO stock), we avoid solvent-related artifacts. The extended equilibration time (24-48 hours) ensures the system reaches a stable state.[4] Filtration or centrifugation is critical to separate all undissolved solids before analysis, and HPLC-UV is used for its precision in quantifying the dissolved compound concentration.

Step-by-Step Methodology:

  • System Preparation: Add an excess amount of solid 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0). Ensure enough solid is added so that it remains visible after equilibration.[16]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for 24 to 48 hours.[4]

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.45 µm filter to remove any remaining solid particles.[14]

  • Quantification: Prepare a standard curve of the compound in the relevant buffer. Analyze the filtered supernatant using a validated HPLC-UV method to determine the precise concentration.

  • Verification: After sampling, measure the pH of the suspension in each vial to confirm it has not shifted during the experiment.[16]

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid 1. Add Excess Solid Compound to Buffer shake 2. Shake for 24-48h at Constant Temp add_solid->shake separate 3. Filter or Centrifuge Supernatant shake->separate quantify 4. Quantify Conc. by HPLC-UV separate->quantify verify 5. Verify Final pH of Suspension quantify->verify

Caption: Workflow for the thermodynamic shake-flask solubility assay.

The Dominant Influence of pH

For an ionizable compound like this one, pH is the most critical factor influencing aqueous solubility.[7] The solubility of the dihydrochloride salt will be highest at low pH and will decrease as the pH increases, governed by the Henderson-Hasselbalch equation and the compound's pKa values.

  • At pH < pKa1 (~5.4): The compound exists predominantly as the fully protonated, dicationic species (BH2^2+). This form is highly polar and is expected to have the highest solubility.

  • At pKa1 < pH < pKa2 (~9.7): The compound will be a mixture of the dicationic (BH2^2+) and monocationic (BH+) species. As the pH rises, the proportion of the less charged (and likely less soluble) monocationic form increases.

  • At pH > pKa2 (~9.7): The uncharged, free base species (B) begins to dominate. This neutral form is typically the least soluble species, and its solubility is referred to as the "intrinsic solubility."[8]

The solubility will decrease as the pH approaches and surpasses the pKa values, potentially leading to precipitation.[19] Therefore, generating a pH-solubility profile using the thermodynamic shake-flask method across a range of physiologically relevant pH values is essential.

Table 2: Expected pH-Dependent Solubility Behavior

pH RangeDominant SpeciesExpected Solubility TrendRationale
1.0 - 4.0Dication (BH2^2+)High and stableThe fully ionized form is highly polar and water-soluble.[8]
4.0 - 7.0Dication (BH2^2+) & Monocation (BH+)DecreasingAs pH approaches pKa1, the less charged species begins to form.
7.0 - 9.0Monocation (BH+)Further DecreasingThe monocation is the dominant species.
9.0 - 12.0Monocation (BH+) & Neutral Base (B)Sharp DecreaseAs pH surpasses pKa2, the poorly soluble neutral base precipitates.[11]

Conclusion and Forward Look

This guide outlines a robust, scientifically-grounded strategy for characterizing the aqueous solubility of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride. By employing both kinetic and thermodynamic methods and paying close attention to the determinative role of pH, researchers can generate a comprehensive solubility profile. This profile is not merely data; it is a predictive tool that informs formulation strategies, aids in the design of relevant bioassays, and ultimately de-risks the path of a potential drug candidate toward clinical success. The protocols provided herein are designed to be self-validating and serve as a reliable foundation for all subsequent development activities.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
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  • Industrial & Engineering Chemistry Research. (2025). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. ACS Publications.
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  • CAMEO Chemicals - NOAA. (n.d.). PIPERAZINE DIHYDROCHLORIDE.
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Foundational

1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride NMR and IR spectral data

An In-depth Technical Guide to the Spectroscopic Characterization of 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-[2-(2-methoxyethoxy)ethyl]piperazine dihydrochloride is a key building block, valued for its combination of a flexible ether chain and the versatile piperazine scaffold. The piperazine ring is a ubiquitous feature in many biologically active compounds, contributing to their pharmacological profiles.[1] The dihydrochloride salt form of this molecule enhances its aqueous solubility and stability, making it amenable to a variety of applications.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data expected for 1-[2-(2-methoxyethoxy)ethyl]piperazine dihydrochloride. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal relationships between the molecule's structure and its spectroscopic signature. This document is designed to be a self-validating reference for researchers, scientists, and drug development professionals, ensuring that the principles and protocols described herein are both technically accurate and grounded in field-proven experience.

Molecular Structure and Spectroscopic Implications

To interpret spectral data, one must first understand the molecule's architecture. 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride possesses several key structural features that will give rise to distinct spectroscopic signals:

  • Piperazine Ring: A six-membered heterocyclic amine. In the dihydrochloride salt, both nitrogen atoms are protonated, forming a dicationic species. This significantly influences the chemical environment of the ring's protons and carbons.

  • Ether Linkages (C-O-C): The flexible side chain contains two ether functional groups, which strongly influence the chemical shifts of adjacent protons and carbons due to the high electronegativity of oxygen.[2][3]

  • Aliphatic Chains (-CH₂-): Multiple methylene groups bridge the functional moieties, each with a unique electronic environment.

  • Terminal Methoxy Group (-OCH₃): This will produce a characteristic sharp singlet in the ¹H NMR spectrum.

The protonation of the piperazine nitrogens is a critical consideration. The presence of N-H bonds in the salt form will be a defining feature in both NMR (if a non-exchanging solvent is used) and IR spectroscopy.

workflow cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy prep_nmr Sample Prep (5-10mg in D₂O + TSP) acq_nmr Data Acquisition (400 MHz Spectrometer) prep_nmr->acq_nmr proc_nmr Data Processing (¹H, ¹³C, 2D) acq_nmr->proc_nmr interp_nmr Structural Assignment proc_nmr->interp_nmr elucidation Final Structural Elucidation interp_nmr->elucidation prep_ir Sample Prep (Solid on ATR Crystal) acq_ir Data Acquisition (4000-400 cm⁻¹) prep_ir->acq_ir interp_ir Functional Group ID acq_ir->interp_ir interp_ir->elucidation start Compound Sample start->prep_nmr start->prep_ir

Caption: Workflow for the complete spectroscopic characterization of the target compound.

Conclusion

The combination of NMR and FT-IR spectroscopy provides a comprehensive and unambiguous structural confirmation of 1-[2-(2-methoxyethoxy)ethyl]piperazine dihydrochloride. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework, while the FT-IR spectrum confirms the presence of key functional groups, most notably the ammonium salt and ether linkages. This guide establishes a robust analytical framework, empowering researchers to verify the identity, purity, and structure of this important chemical intermediate with confidence. The causality-driven approach ensures that the interpretation of spectral data is not just a pattern-matching exercise, but a logical deduction based on fundamental chemical principles.

References

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Sources

Exploratory

The Synthesis of Quetiapine: A Deep Dive into the Formation of a Key Piperazine Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a detailed exploration of the mechanism of formation for 1-[2-(2-methoxyethoxy)ethyl]...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed exploration of the mechanism of formation for 1-[2-(2-methoxyethoxy)ethyl]piperazine and its subsequent condensation with the dibenzothiazepine core to yield quetiapine. We will delve into the underlying chemical principles, the rationale behind experimental choices, and provide detailed protocols for the key synthetic transformations.

The Convergent Synthesis of Quetiapine

The industrial synthesis of quetiapine typically follows a convergent approach, where the dibenzothiazepine core and the piperazine side chain are synthesized separately and then coupled in the final steps. This strategy is often more efficient and allows for easier purification of intermediates compared to a linear synthesis.[3]

The two primary building blocks for the convergent synthesis of quetiapine are:

  • 1-[2-(2-Methoxyethoxy)ethyl]piperazine: This substituted piperazine provides the side chain that is crucial for the drug's pharmacological activity.

The overall synthetic strategy is depicted in the workflow below:

Quetiapine Synthesis Workflow Dibenzo[b,f][1,4]thiazepin-11(10H)-one Dibenzo[b,f][1,4]thiazepin-11(10H)-one 11-Chloro-dibenzo[b,f][1,4]thiazepine 11-Chloro-dibenzo[b,f][1,4]thiazepine Dibenzo[b,f][1,4]thiazepin-11(10H)-one->11-Chloro-dibenzo[b,f][1,4]thiazepine Halogenation Piperazine Piperazine 1-[2-(2-Methoxyethoxy)ethyl]piperazine 1-[2-(2-Methoxyethoxy)ethyl]piperazine Piperazine->1-[2-(2-Methoxyethoxy)ethyl]piperazine N-Alkylation Halogenating Agent (e.g., POCl3) Halogenating Agent (e.g., POCl3) Halogenating Agent (e.g., POCl3)->11-Chloro-dibenzo[b,f][1,4]thiazepine 2-(2-Methoxyethoxy)ethyl Halide 2-(2-Methoxyethoxy)ethyl Halide 2-(2-Methoxyethoxy)ethyl Halide->1-[2-(2-Methoxyethoxy)ethyl]piperazine Quetiapine Quetiapine 11-Chloro-dibenzo[b,f][1,4]thiazepine->Quetiapine Condensation 1-[2-(2-Methoxyethoxy)ethyl]piperazine->Quetiapine Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->1-[2-(2-Methoxyethoxy)ethyl]piperazine

Caption: Convergent synthesis workflow for Quetiapine.

Part 1: Synthesis of the Dibenzothiazepine Core

Part 2: Formation of 1-[2-(2-Methoxyethoxy)ethyl]piperazine: A Mechanistic Perspective

The formation of the 1-[2-(2-methoxyethoxy)ethyl]piperazine side chain is a classic example of nucleophilic N-alkylation of a secondary amine.[6][7][8] In this reaction, piperazine acts as the nucleophile, and a suitable 2-(2-methoxyethoxy)ethyl derivative with a good leaving group serves as the electrophile.

The Core Mechanism: Nucleophilic Substitution

The fundamental reaction is a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on one of the nitrogen atoms of the piperazine ring attacks the electrophilic carbon atom of the 2-(2-methoxyethoxy)ethyl halide, displacing the halide ion (a good leaving group).

N-Alkylation of Piperazine cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Piperazine Piperazine (Nucleophile) TS [Transition State] Piperazine->TS Nucleophilic Attack Alkyl_Halide 2-(2-Methoxyethoxy)ethyl Halide (Electrophile) Alkyl_Halide->TS Alkylated_Piperazine 1-[2-(2-Methoxyethoxy)ethyl]piperazine TS->Alkylated_Piperazine Halide_Ion Halide Ion TS->Halide_Ion Leaving Group Departure

Caption: General mechanism for the N-alkylation of piperazine.

Key Experimental Considerations and Causality

The success of this N-alkylation reaction hinges on several critical experimental parameters:

  • Choice of Electrophile: A common electrophile used is 2-(2-chloroethoxy)ethanol or its derivatives.[9][10] The reactivity of the alkyl halide is crucial; while iodides are more reactive, chlorides are often more cost-effective for large-scale synthesis.

  • Stoichiometry and Selectivity: A key challenge in the N-alkylation of piperazine is achieving mono-alkylation. Since piperazine has two secondary amine groups, there is a potential for di-alkylation, leading to the formation of 1,4-disubstituted piperazine as an impurity. To favor mono-alkylation, a molar excess of piperazine is often used. Alternatively, one of the nitrogen atoms can be protected with a group like tert-butoxycarbonyl (Boc), followed by alkylation and deprotection.[7] Another strategy involves using piperazine monohydrochloride to reduce the nucleophilicity of one of the nitrogen atoms.[9][10]

  • The Role of the Base: A base, such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3), is essential in the reaction mixture.[8] Its primary role is to neutralize the hydrohalic acid (e.g., HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the piperazine, which would render it non-nucleophilic and halt the reaction.

  • Solvent Selection: The choice of solvent is critical for facilitating the reaction. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often employed as they can dissolve the reactants and the inorganic base while not interfering with the nucleophilic substitution reaction.[8]

  • Reaction Temperature: The reaction is typically carried out at an elevated temperature to increase the reaction rate. The optimal temperature is determined by balancing the need for a reasonable reaction time with the potential for side reactions at higher temperatures.

Experimental Protocol: Synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine

The following is a representative protocol for the synthesis of a closely related precursor, 1-[2-(2-hydroxyethoxy)ethyl]piperazine, which can be subsequently converted to the methoxy derivative. This protocol is based on the principles of N-alkylation discussed above.[9][10]

Materials:

ReagentMolar Equivalent
PiperazineExcess
Piperazine Dihydrochloride1.0
2-(2-chloroethoxy)ethanol1.0
Solvent (e.g., Ethanol)-

Procedure:

  • In a suitable reaction vessel, dissolve piperazine and piperazine dihydrochloride in the chosen solvent. This in-situ formation of piperazine monohydrochloride is a key step to promote mono-alkylation.

  • Add 2-(2-chloroethoxy)ethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and filter to recover the unreacted piperazine dihydrochloride, which can be recycled.

  • The filtrate is then concentrated under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by vacuum distillation to yield high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

Part 3: The Final Condensation Step - Formation of Quetiapine

The final step in the convergent synthesis is the condensation of the activated dibenzothiazepine core with the 1-[2-(2-methoxyethoxy)ethyl]piperazine side chain.

Activation of the Dibenzothiazepine Core
The Condensation Reaction

Quetiapine Formation cluster_reactants Reactants cluster_product Product Thiazepine 11-Chloro-dibenzo[b,f][1,4]thiazepine Quetiapine Quetiapine Thiazepine->Quetiapine Nucleophilic Substitution Piperazine_Side_Chain 1-[2-(2-Methoxyethoxy)ethyl]piperazine Piperazine_Side_Chain->Quetiapine

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Foundational

Comprehensive Technical Guide: Safety, Toxicity, and Handling of 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride

Executive Summary 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride (CAS 1955561-05-3) is a highly versatile small-molecule scaffold frequently utilized in medicinal chemistry, particularly in the synthesis of atypi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride (CAS 1955561-05-3) is a highly versatile small-molecule scaffold frequently utilized in medicinal chemistry, particularly in the synthesis of atypical antipsychotics, targeted therapeutics, and complex active pharmaceutical ingredients (APIs)[1]. As a piperazine derivative containing an ether-linked aliphatic chain and formulated as a dihydrochloride salt, its physicochemical behavior demands rigorous safety protocols. This whitepaper synthesizes the toxicological profile, safety data sheet (SDS) parameters, and self-validating handling protocols required for drug development professionals to safely integrate this compound into their workflows.

Physicochemical Identity & Structural Implications

The presence of the dihydrochloride salt significantly alters the compound's handling characteristics compared to its free-base counterpart (CAS 68465-66-7). While the free base is typically a viscous liquid prone to volatilization, the dihydrochloride form is a crystalline powder[1]. This phase shift reduces inhalation risks from ambient vapors but introduces the severe hazard of aerosolized, corrosive dust. Furthermore, the salt form is highly hygroscopic; upon contact with unbuffered aqueous environments (including human sweat or mucosal fluids), it rapidly dissociates to depress the local pH, causing localized tissue damage.

Table 1: Core Physicochemical Properties
PropertyValue / Description
IUPAC Name 1-[2-(2-methoxyethoxy)ethyl]piperazine; dihydrochloride
CAS Number 1955561-05-3
Molecular Formula C9H22Cl2N2O2
Molecular Weight 261.19 g/mol
Appearance White to off-white crystalline powder
Storage Temperature Room Temperature (Desiccated); 4°C for long-term solution stability
SMILES COCCOCCN1CCNCC1.Cl.Cl

Toxicological Profile & Mechanistic Causality

Because specific in vivo toxicity data for the exact 1-[2-(2-Methoxyethoxy)ethyl] substitution is limited in public databases, toxicological assessments and safety thresholds must be extrapolated from the highly conserved piperazine dihydrochloride core (CAS 142-64-3)[2].

Neurotoxicity via GABA Receptor Agonism

The primary systemic hazard of piperazine derivatives is their potential to induce dose-dependent neurotoxicity. The mechanistic causality stems from the piperazine ring acting as a weak agonist at γ -aminobutyric acid (GABA) receptors in the mammalian central nervous system. Upon crossing the blood-brain barrier, the compound binds to GABA A​ receptors, triggering an influx of chloride ions (Cl⁻) that leads to neuronal hyperpolarization. Clinical manifestations of acute overexposure include hypotonia, ataxia, and diminution of reflexes[2]. The Lowest Observed Adverse Effect Level (LOAEL) for acute neurotoxicity in humans is established at approximately 110 mg/kg.

G A Piperazine Derivative Systemic Absorption B Blood-Brain Barrier (BBB) Penetration A->B Circulatory Transport C GABA Receptor Agonism (Target Binding) B->C CNS Entry D Chloride Ion (Cl-) Influx C->D Channel Activation E Neuronal Hyperpolarization D->E Membrane Potential Shift F Neurotoxicity Manifestation (Hypotonia, Ataxia) E->F Clinical Symptoms

Diagram 1: Mechanistic pathway of piperazine-induced neurotoxicity via GABA agonism.

Respiratory and Skin Sensitization

Piperazine salts are potent sensitizers. Repeated exposure to aerosolized dust can induce severe occupational asthma[3]. The underlying mechanism involves the formation of hapten-protein complexes in the respiratory mucosa, which triggers an IgE-mediated immune response. Subsequent exposures, even at trace levels, can provoke severe bronchospasm and anaphylaxis-like symptoms[4].

Corrosivity and Local Irritation

As a dihydrochloride salt, the compound acts as a latent acid. Dissolution in ambient moisture on the skin or within the respiratory tract results in localized hydrochloric acid release. This hydrolysis causes severe skin burns, permanent eye damage, and pulmonary edema if inhaled deeply[5].

Standardized Safety Data Sheet (SDS) Parameters

Based on the structural homology to established piperazine salts, the following Globally Harmonized System (GHS) classifications and Occupational Exposure Limits (OELs) must be strictly enforced in the laboratory setting[5][6].

Table 2: GHS Hazard Classification & Exposure Limits
ParameterClassification / LimitCausality / Note
GHS Hazard Statements H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction.H334: May cause allergy/asthma symptoms if inhaled.H361fd: Suspected of damaging fertility/unborn child.H314 is driven by the 2HCl salt hydrolysis. H317/H334 are driven by the piperazine core's haptenation potential[5].
OSHA PEL (TWA) 5 mg/m³Averaged over an 8-hour workshift[6].
NIOSH REL (TWA) 5 mg/m³Averaged over a 10-hour workshift[4].
Toxicity Thresholds LOAEL: 110 mg/kg (Acute Neurotoxicity)Based on human case reports of piperazine base exposure[2].

Self-Validating Experimental Protocol: Stock Solution Preparation

In drug development, preparing accurate and safe stock solutions of reactive scaffolds is critical. The following protocol is designed as a self-validating system : each step contains a built-in verification mechanism to ensure both operator safety and chemical integrity.

Objective: Preparation of a 10 mM buffered stock solution for in vitro screening.

Step-by-Step Methodology:
  • Environmental Control & PPE: Conduct all operations within a Class II Type B2 biological safety cabinet or a dedicated powder-weighing isolator. Required PPE includes a half-mask respirator with P100 particulate filters, double nitrile gloves, and a Tyvek sleeve[4].

    • Causality: The P100 filter is mandatory because the dihydrochloride salt forms fine, easily aerosolized crystalline dust that acts as a severe respiratory sensitizer[3]. Standard surgical masks offer zero protection against this hazard.

  • Gravimetric Aliquoting: Use an anti-static spatula to weigh the required mass of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride (MW: 261.19 g/mol ) into a pre-tared, static-dissipative amber glass vial.

  • Primary Solubilization: Add 80% of the final volume of molecular biology grade water.

    • Validation Check 1 (Visual): The solution should turn completely clear within 60 seconds. Incomplete dissolution indicates degradation, cross-linking, or moisture-induced polymerization of the ether chain.

  • pH Neutralization (Critical Step): Due to the 2HCl salt, the unbuffered solution will be highly acidic (pH < 3.0). Add 1M NaOH dropwise while monitoring with a micro-pH probe until the pH reaches 7.2 - 7.4.

    • Validation Check 2 (Chemical): If the pH does not drop initially upon dissolution, the salt has likely degraded or the free-base form was mistakenly supplied. This step self-validates the presence of the dihydrochloride form and prevents acidic shock to downstream biological assays.

  • Volume Adjustment & Filtration: Bring the solution to the final volume with a 10X PBS buffer to stabilize the pH. Filter the solution through a 0.22 µm PTFE syringe filter into a sterile vial.

  • Storage: Purge the headspace with Argon gas to prevent oxidative degradation of the ether linkage, seal tightly, and store at 4°C.

W S1 Pre-Weighing PPE & Isolator Setup S2 Gravimetric Aliquoting (Anti-Static Spatula) S1->S2 S3 Solvent Addition (Aqueous Phase) S2->S3 S4 pH Neutralization (Validate 2HCl Salt) S3->S4 Monitor pH S5 Sterile Filtration (0.22 µm PTFE) S4->S5 S6 Sealed Storage (4°C, Argon Purged) S5->S6

Diagram 2: Self-validating laboratory workflow for stock solution preparation.

References

  • CAS 1955561-05-3 | AMERICAN ELEMENTS® American Elements[Link]

  • Piperazine salts: Human health tier II assessment Australian Industrial Chemicals Introduction Scheme (AICIS)[Link]

  • ICSC 1032 - PIPERAZINE (anhydrous) International Labour Organization (ILO)[Link]

  • PIPERAZINE DIHYDROCHLORIDE | Occupational Safety and Health Administration OSHA Occupational Chemical Database[Link]

  • DIHYDROCHLORIDE HAZARD SUMMARY IDENTIFICATION - NJ.gov New Department of Health and Senior Services[Link]

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Exploratory

Whitepaper: Molecular Weight and Exact Mass Profiling of 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride

Executive Summary In modern pharmaceutical development and analytical chemistry, distinguishing between the average molecular weight (MW) and the monoisotopic exact mass of a compound is critical for accurate structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development and analytical chemistry, distinguishing between the average molecular weight (MW) and the monoisotopic exact mass of a compound is critical for accurate structural characterization. This technical guide provides an in-depth analysis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride , a versatile hydrophilic scaffold frequently utilized in the synthesis of atypical antipsychotics (such as quetiapine analogs) and targeted drug delivery systems. By deconstructing its physicochemical properties, mass spectrometry behavior, and structural modularity, this whitepaper establishes a self-validating analytical framework for researchers working with this specific piperazine derivative.

Chemical Identity & Structural Causality

The compound exists fundamentally as a piperazine ring functionalized with a polyethylene glycol (PEG)-like tail. While the free base form (CAS: 68465-66-7) is utilized in certain synthetic pathways[1], analytical and pharmaceutical applications overwhelmingly favor the dihydrochloride salt (CAS: 1955561-05-3)[2].

The Causality of Salt Formation: The free base of this compound is typically a viscous oil or low-melting solid that is highly susceptible to atmospheric oxidation and carbon dioxide absorption (which leads to the formation of carbamates). By protonating the secondary and tertiary amines of the piperazine ring with hydrochloric acid, the molecule is locked into a stable, highly crystalline lattice. This structural modification guarantees long-term solid-state stability, prevents degradation, and vastly improves the dissolution rate in aqueous media—a critical requirement for consistent biological assays and liquid chromatography workflows.

Table 1: Physicochemical Properties Summary
PropertyFree BaseDihydrochloride Salt
CAS Registry Number 68465-66-7[3]1955561-05-3[4]
Empirical Formula C9​H20​N2​O2​ C9​H22​Cl2​N2​O2​
Physical State (Standard Cond.) Viscous Liquid / OilCrystalline Solid
Primary Utility Synthetic IntermediateAnalytical Standard / Formulation

Mass Spectrometry & Molecular Weight Profiling

A common pitfall in analytical workflows is conflating average molecular weight (used for stoichiometric calculations) with exact mass (used for High-Resolution Mass Spectrometry, or HRMS).

  • Average Molecular Weight (MW): Calculated using the naturally occurring isotopic abundance of each element. The MW of the dihydrochloride salt is 261.19 g/mol [2].

  • Monoisotopic Exact Mass: Calculated using the mass of the most abundant, stable isotope for each element (e.g., 12C=12.000000 , 1H=1.007825 ).

Mass Spectrometry Behavior (Causality): When analyzing the dihydrochloride salt via Electrospray Ionization (ESI), the mass spectrometer does not detect the intact salt mass of 260.1058 Da. During dissolution and the subsequent ESI desolvation process, the non-covalent ionic bonds are completely disrupted. The chloride ions are stripped away, and the instrument exclusively detects the protonated free base, denoted as [M+H]+ .

Table 2: Quantitative Mass Profiling
Mass MetricFormulaCalculated ValueApplication
Average MW (Free Base) C9​H20​N2​O2​ 188.27 g/mol [1]Reaction Stoichiometry
Average MW (Salt) C9​H22​Cl2​N2​O2​ 261.19 g/mol [4]Gravimetric Sample Prep
Exact Mass (Neutral Free Base) C9​H20​N2​O2​ 188.1525 DaTheoretical Reference
Exact Mass of [M+H]+ Ion [C9​H21​N2​O2​]+ 189.1598 DaHRMS Target Peak
Exact Mass of M+1 Isotope [13C1C8​H21​N2​O2​]+ 190.1631 DaIsotopic Verification

Self-Validating LC-HRMS Methodology

To ensure absolute trustworthiness in exact mass determination, the following protocol operates as a self-validating system . It employs continuous internal calibration to prevent the reporting of false data caused by instrumental drift.

Step-by-Step Protocol
  • System Suitability & Baseline Validation: Prior to sample analysis, inject a blank solution (50:50 Methanol:Water). The acquisition software must be programmed to monitor a continuously infused lock mass (e.g., Leucine Enkephalin, m/z 556.2771). Causality: Time-of-flight (TOF) tubes expand and contract with microscopic temperature fluctuations. If the lock mass deviates by >2 ppm, the system automatically halts, ensuring all subsequent data is intrinsically accurate.

  • Sample Preparation: Dissolve 1.0 mg of the dihydrochloride salt in 1.0 mL of LC-MS grade water. Dilute 1:100 in an eluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: Formic acid provides an abundant source of protons, driving the equilibrium entirely toward the [M+H]+ state, which exponentially increases the signal-to-noise ratio in the ESI source.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Causality: The C18 stationary phase retains the polar piperazine derivative just long enough to separate it from the solvent front, preventing ion suppression from unretained salts.

  • ESI+ Ionization: Operate the source in positive ion mode (Capillary: 3.5 kV, Desolvation Temp: 350°C). Causality: High thermal and electrical energy strips the hydration shell and chloride counter-ions, forcing the dissociation of the salt into the detectable protonated free base.

  • Data Processing & Isotopic Verification: Extract the ion chromatogram (EIC) for m/z 189.1598 using a strict ±5 ppm window. Validate the empirical formula by confirming the presence of the M+1 peak at m/z 190.1631 (resulting from natural 13C abundance).

LCHRMS_Workflow N1 Sample Prep (0.1% FA in MeOH/H2O) N2 UHPLC Separation (C18 Column) N1->N2 Injection N3 ESI+ Ionization (Desolvation) N2->N3 Eluent N4 High-Res MS (Orbitrap/Q-TOF) N3->N4 [M+H]+ Ions N5 Data Processing (m/z 189.1598) N4->N5 Spectra

Fig 1: Self-validating LC-HRMS workflow for exact mass determination of the piperazine derivative.

Functional Modularity in Drug Design

1-[2-(2-Methoxyethoxy)ethyl]piperazine is rarely an end-product; it is a highly modular building block. Understanding the causality behind its structural domains is essential for drug development professionals.

  • The Piperazine Core: Acts as a rigid, basic pharmacophore that can interact with target receptors (e.g., dopamine or serotonin receptors) and provides the nitrogen atoms necessary for salt formation.

  • The PEG-like Linker: The 2-(2-methoxyethoxy)ethyl tail is specifically chosen to disrupt molecular packing and increase hydrogen bonding with water. Causality: This dramatically enhances the aqueous solubility and modulates the lipophilicity (LogP) of the final active pharmaceutical ingredient (API), improving oral bioavailability.

Chemical_Modularity Core 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride Mod1 Piperazine Ring (Pharmacophore & Salt Formation) Core->Mod1 Mod2 PEG-like Linker (Enhances Aqueous Solubility) Core->Mod2 Mod3 Dihydrochloride Salt (Solid-State Stability) Core->Mod3

Fig 2: Structural modularity and functional causality of the compound's chemical domains.

References

  • [2] Title: CAS: 1955561-05-3 | CymitQuimica Source: cymitquimica.com URL:

  • [1] Title: Quetiapine HEEP Impurity - KM Pharma Solution Private Limited Source: kmpharma.in URL:

  • [4] Title: 2-(2-methoxyethoxy)ethyl thioether | Sigma-Aldrich Source: sigmaaldrich.com URL:

  • [3] Title: CAS:13349-82-1, 2-[2-(1-哌嗪基)乙氧基]乙醇 - 毕得医药 Source: bidepharm.com URL:

Sources

Foundational

An In-depth Technical Guide to the Identification of 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride as an API Impurity

Abstract This technical guide provides a comprehensive framework for the identification, characterization, and control of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride, a potential process-related impurity in ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the identification, characterization, and control of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride, a potential process-related impurity in active pharmaceutical ingredients (APIs). The presence of such impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product. This document offers a detailed exploration of the impurity's potential origins, robust analytical methodologies for its detection and quantification, and strategies for its control in alignment with global regulatory standards. This guide is intended for researchers, scientists, and drug development professionals dedicated to ensuring the quality and safety of pharmaceutical products.

Introduction: The Criticality of Impurity Profiling

In the synthesis of any active pharmaceutical ingredient (API), the formation of impurities is an almost unavoidable consequence of the chemical process. These unwanted chemical entities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products. The International Council for Harmonisation (ICH) has established stringent guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and toxicological qualification of impurities in new drug substances.[1] The identification and control of impurities are not merely regulatory hurdles; they are fundamental to ensuring the safety and efficacy of the final medicinal product.

This guide focuses on a specific potential impurity: 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride . The piperazine ring is a common structural motif in a multitude of pharmaceuticals, particularly those targeting the central nervous system. Its derivatives are frequently employed as key intermediates in API synthesis.[2][3] Consequently, unreacted starting materials, by-products, or related substances containing the piperazine moiety can persist through the manufacturing process and contaminate the final API.

Origin and Formation of 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride

The presence of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride as an impurity is most likely linked to its use as a starting material or the formation as a by-product in the synthesis of a target API. A plausible synthetic route leading to the formation of APIs where this molecule could be an impurity involves the N-alkylation of a piperazine derivative.

A structurally similar compound, 1-[2-(2-hydroxyethoxy)ethyl]piperazine, is a known intermediate in the synthesis of the atypical antipsychotic drug, Quetiapine.[4] The synthesis of this intermediate often involves the reaction of piperazine with a suitable alkylating agent.[5][6]

It is therefore highly probable that 1-[2-(2-Methoxyethoxy)ethyl]piperazine is used in a similar capacity for the synthesis of other APIs. The dihydrochloride salt form suggests it is likely a stable, isolatable starting material.

Potential Scenarios for Impurity Formation:

  • Unreacted Starting Material: In a reaction where 1-[2-(2-Methoxyethoxy)ethyl]piperazine is a key reactant, incomplete conversion can lead to its carryover into the final API.

  • By-product Formation: Side reactions, such as the dimerization of reactants or reaction with other species in the reaction mixture, could potentially generate this impurity.

  • Degradation Product: Although less likely for a stable dihydrochloride salt, degradation of a more complex API containing the 1-[2-(2-Methoxyethoxy)ethyl]piperazine moiety under certain stress conditions (e.g., heat, light, pH) could lead to its formation.

Analytical Methodologies for Identification and Quantification

A multi-faceted analytical approach is essential for the unambiguous identification and accurate quantification of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical impurity analysis due to its high resolution, sensitivity, and robustness. A reverse-phase HPLC method is generally suitable for the separation of polar compounds like piperazine derivatives.

Experimental Protocol: HPLC-UV for Quantification

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For enhanced retention of this polar analyte, a column with low silanol activity, such as a Newcrom R1, can be considered.[7]

  • Mobile Phase: A gradient elution is often necessary to separate the impurity from the main API peak and other potential impurities. A typical mobile phase could consist of:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 50 50
    25 50 50
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (as piperazine derivatives often lack a strong chromophore, detection at lower wavelengths is necessary).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the API sample in the initial mobile phase composition.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

For impurities lacking a UV chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection sensitivity.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. The mass spectrum provides a molecular fingerprint, allowing for confident structural elucidation.

Experimental Protocol: GC-MS for Identification

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity column, such as a DB-17 (50% phenyl-methylpolysiloxane), is often suitable for the analysis of piperazine derivatives.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: The dihydrochloride salt is non-volatile. Therefore, the sample must be neutralized with a base (e.g., dilute NaOH) and the free base extracted into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) prior to injection.

  • Data Analysis: The obtained mass spectrum should be compared with a reference spectrum of a certified standard of 1-[2-(2-Methoxyethoxy)ethyl]piperazine. The fragmentation pattern will be key to its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of an impurity, especially after isolation. Both ¹H and ¹³C NMR will provide detailed information about the molecular structure.

Predicted ¹H NMR Spectral Features (for the free base in CDCl₃):

  • -OCH₃ (methoxy group): A singlet around δ 3.4 ppm.

  • -OCH₂CH₂O- (ethoxy-ethyl chain): Multiplets between δ 3.5 and 3.7 ppm.

  • -NCH₂CH₂N- (piperazine ring protons): Multiplets typically in the range of δ 2.4-2.8 ppm.

  • -NCH₂- (ethyl group attached to piperazine): A triplet around δ 2.6 ppm.

Comparative analysis with spectral data of similar piperazine derivatives can aid in the interpretation.[10]

Toxicological Assessment and Risk Management

The toxicological profile of an impurity is a critical factor in determining its acceptable limit in the final API. While specific toxicological data for 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride may be limited, an initial assessment can be made based on structurally similar compounds.

A closely related compound, 1-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}piperazine, is classified as a skin and eye irritant and may cause respiratory irritation.[11] Piperazine itself has known toxicities, including the potential for reproductive and developmental toxicity.[12]

A comprehensive toxicological assessment should be conducted, which may include:

  • Literature and Database Review: Searching for toxicological data on the impurity and structurally related compounds.

  • (Q)SAR Analysis: In silico predictive modeling to assess the potential for genotoxicity and other toxicities.

  • Ames Test: An in vitro test to evaluate the mutagenic potential of the impurity.

Based on the toxicological data, a Permissible Daily Exposure (PDE) can be established, which will inform the setting of an appropriate acceptance criterion for the impurity in the API.

Control Strategies and Acceptance Criteria

The control of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride requires a holistic approach, encompassing process optimization and the implementation of a robust analytical control strategy.

Process Optimization:

  • Stoichiometry Control: Careful control of the molar ratios of reactants to minimize the presence of unreacted starting materials.

  • Reaction Conditions: Optimization of temperature, reaction time, and catalyst to favor the formation of the desired product and minimize side reactions.

  • Purification Steps: Implementation of effective purification steps, such as recrystallization or chromatography, to remove the impurity from the final API.

Acceptance Criteria:

The acceptance criterion for this impurity in the final API should be established based on the ICH Q3A(R2) guidelines and the toxicological data.[1]

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)0.05%

If the level of the impurity exceeds the qualification threshold, a comprehensive toxicological safety assessment is required to justify the proposed acceptance criterion.

Conclusion

The identification and control of process-related impurities such as 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride are paramount in the development of safe and effective pharmaceuticals. A thorough understanding of the potential origin of the impurity, coupled with the implementation of specific and validated analytical methods, forms the foundation of a robust control strategy. By adhering to regulatory guidelines and employing sound scientific principles, drug developers can ensure the quality and safety of their APIs and, ultimately, protect patient health.

Visualizations

G cluster_origin Potential Origin of Impurity start API Synthesis Starting Materials (e.g., 1-[2-(2-Methoxyethoxy)ethyl]piperazine) process Chemical Synthesis Steps (N-alkylation, etc.) start->process api Crude API process->api impurity 1-[2-(2-Methoxyethoxy)ethyl]piperazine as an Impurity process->impurity Incomplete Reaction / Side Reaction purification Purification Process (Crystallization, Chromatography) api->purification api->impurity Carried Over final_api Final API purification->final_api purification->impurity Inefficient Removal impurity->api impurity->final_api

Caption: Logical workflow illustrating the potential origin and carryover of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride as a process-related impurity in API synthesis.

G cluster_analysis Analytical Workflow for Impurity Identification sample API Sample hplc HPLC-UV Analysis (Quantification & Detection) sample->hplc gcms GC-MS Analysis (Identification & Confirmation) sample->gcms data Data Interpretation & Reporting hplc->data nmr NMR Spectroscopy (Structural Elucidation) gcms->nmr If Isolation is Required gcms->data nmr->data

Caption: A typical analytical workflow for the identification and quantification of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride in an API sample.

References

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. Available from: [Link]

  • 1-[2-(2-Hydroxyethoxy)ethyl]piperazine. Manasa Life Sciences. Available from: [Link]

  • Evaluating Impurities in Drugs (Part III of III). Pharmaceutical Technology. (2012-04-02). Available from: [Link]

  • Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. AKJournals. Available from: [Link]

  • 1-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}piperazine. NextSDS. Available from: [Link]

  • Separation of 1-(2-(2-Hydroxyethoxy)ethyl)piperazine on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available from: [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. (2020-10-30). Available from: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. (2015-07-17). Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. (2015-07-21). Available from: [Link]

  • Piperazine-impurities. Pharmaffiliates. Available from: [Link]

  • 1-[2-(2-Hydroxyethoxy)ethyl] piperazine. Darshan Healthcare pvt ltd. Available from: [Link]

  • Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
  • Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available from: [Link]

  • 1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZINE. Georganics. (2011-02-15). Available from: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available from: [Link]

  • New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method. Google Patents.
  • 1-(2-(2-Hydroxyethoxy)ethyl)piperazine. NIST WebBook. Available from: [Link]

  • Preparation of Two Process-Related Impurities of a Key Intermediate of Silodosin Under Baeyer–Villiger and Fenton Conditions. PMC. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of High-Purity 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride: An Application Protocol

Introduction 1-[2-(2-Methoxyethoxy)ethyl]piperazine and its salts are valuable intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs). The piperazine moiety is a common scaffold in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-[2-(2-Methoxyethoxy)ethyl]piperazine and its salts are valuable intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs). The piperazine moiety is a common scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability. The specific side chain, 2-(2-methoxyethoxy)ethyl, can influence the molecule's polarity and receptor-binding characteristics. Achieving high purity of these intermediates is critical to ensure the safety and efficacy of the final drug product, minimizing side reactions and simplifying downstream processing.

This application note provides a comprehensive, step-by-step protocol for the synthesis of high-purity 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride. The described methodology is designed to be robust and scalable, with a focus on controlling selectivity and minimizing impurities. The protocol is divided into three main stages: the synthesis of the key alkylating agent, the selective N-alkylation of piperazine, and the final conversion to the dihydrochloride salt.

Core Synthesis Strategy

The synthesis of the target compound is achieved through a three-stage process. The first stage involves the preparation of the alkylating agent, 1-(2-chloroethoxy)-2-methoxyethane, from its corresponding alcohol. The second, and most critical stage, is the mono-N-alkylation of piperazine. A significant challenge in piperazine chemistry is preventing di-substitution. To address this, the protocol utilizes the in-situ formation of piperazine monohydrochloride, which effectively "protects" one of the nitrogen atoms via protonation, thereby promoting a selective reaction at the free secondary amine. The final stage involves the conversion of the purified free base into the stable dihydrochloride salt.

G cluster_0 Stage 1: Alkylating Agent Synthesis cluster_1 Stage 2: Selective N-Alkylation cluster_2 Stage 3: Salt Formation A 2-(2-Methoxyethoxy)ethanol C 1-(2-chloroethoxy)-2-methoxyethane A->C Chlorination B Thionyl Chloride (SOCl₂) B->C G 1-[2-(2-Methoxyethoxy)ethyl]piperazine (Free Base) C->G D Piperazine F Piperazine Monohydrochloride (in-situ) D->F E Piperazine Dihydrochloride E->F F->G Alkylation I 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride (Final Product) G->I H Hydrochloric Acid (HCl) H->I

Caption: Overall workflow for the synthesis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride.

Materials and Reagents

ReagentGradeSupplier
2-(2-Methoxyethoxy)ethanol≥99%Standard Supplier
Thionyl Chloride (SOCl₂)≥99%Standard Supplier
Piperazine, anhydrous≥99%Standard Supplier
Piperazine Dihydrochloride≥98%Standard Supplier
Sodium Hydroxide (NaOH)Pellets, ≥97%Standard Supplier
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard Supplier
TolueneAnhydrous, ≥99.8%Standard Supplier
Isopropanol (IPA)ACS Grade, ≥99.5%Standard Supplier
Hydrochloric Acid, concentratedACS Reagent, 37%Standard Supplier
Diethyl EtherAnhydrous, ≥99.7%Standard Supplier
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Standard Supplier

Safety Precautions

  • Thionyl chloride is highly corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Piperazine and its derivatives can be corrosive and may cause skin and respiratory irritation. Handle with appropriate PPE.

  • Dichloromethane is a suspected carcinogen. Use only in a fume hood.

  • The reactions described should be carried out by trained personnel in a controlled laboratory setting.

Experimental Protocols

Part 1: Synthesis of 1-(2-chloroethoxy)-2-methoxyethane

This procedure details the conversion of 2-(2-methoxyethoxy)ethanol to its corresponding chloride, which will serve as the alkylating agent.[1]

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution), add 2-(2-methoxyethoxy)ethanol (1.0 mol, 120.15 g).

  • Chlorination: Cool the flask in an ice bath. Slowly add thionyl chloride (1.2 mol, 142.7 g, 87.5 mL) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Subsequently, heat the mixture to a gentle reflux (approximately 60-70 °C) for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield 1-(2-chloroethoxy)-2-methoxyethane as a colorless liquid.

Part 2: Synthesis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine (Free Base)

This part of the protocol is adapted from the synthesis of a structurally similar compound, 1-[2-(2-hydroxyethoxy)ethyl]piperazine, and employs the selective mono-N-alkylation of piperazine.[2][3]

  • Preparation of Piperazine Monohydrochloride (in-situ): In a 1 L reaction flask, combine piperazine (1.16 mol, 100 g) and piperazine dihydrochloride (1.06 mol, 168 g) in methanol (200 mL).[3] Heat the mixture with stirring to reflux for 1-1.5 hours. This step establishes an equilibrium that favors the formation of piperazine monohydrochloride, which is crucial for selective mono-alkylation.[2]

  • Alkylation Reaction: Cool the mixture to approximately 40-50 °C. To this slurry, add 1-(2-chloroethoxy)-2-methoxyethane (0.7 mol, 97 g), synthesized in Part 1. Heat the reaction mixture to reflux (around 80 °C) and maintain for 5-6 hours. The progress of the reaction can be monitored by HPLC or GC-MS.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to 10-15 °C and filter to recover the unreacted piperazine dihydrochloride, which can be washed with a small amount of cold methanol and dried for reuse.[2]

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • To the resulting residue, add a 40% aqueous solution of sodium hydroxide until the pH is >12 to ensure the product is in its free base form.

    • Extract the aqueous layer with dichloromethane (3 x 200 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-[2-(2-Methoxyethoxy)ethyl]piperazine.

  • Purification: The crude product is purified by vacuum distillation to yield high-purity 1-[2-(2-Methoxyethoxy)ethyl]piperazine as a colorless to pale yellow oil.

G cluster_reaction Selective N-Alkylation Mechanism piperazine Piperazine NH NH monohydrochloride Piperazine Monohydrochloride NH₂⁺Cl⁻ NH protonation H⁺ protonation->piperazine:N1 product 1-[2-(2-Methoxyethoxy)ethyl]piperazine N-(CH₂)₂-O-(CH₂)₂-OCH₃ NH monohydrochloride:N4->product:N4 Nucleophilic Attack alkylating_agent 1-(2-chloroethoxy)-2-methoxyethane Cl-CH₂-CH₂-O-CH₂-CH₂-OCH₃ alkylating_agent->product:N1 Displaces Cl⁻

Caption: Mechanism of selective mono-N-alkylation of piperazine.

Part 3: Synthesis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride
  • Salt Formation: Dissolve the purified 1-[2-(2-Methoxyethoxy)ethyl]piperazine (1.0 mol) in isopropanol (5-10 volumes).

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in isopropanol (prepared by carefully bubbling HCl gas through cold IPA or by using a commercially available solution) until the pH of the solution is between 1 and 2. Alternatively, concentrated aqueous HCl (2.2 equivalents) can be used, although this may require an additional drying step.

  • Crystallization: Stir the mixture at 0-5 °C for 1-2 hours to facilitate precipitation.

  • Isolation and Drying: Collect the white crystalline solid by filtration. Wash the filter cake with cold diethyl ether and dry under vacuum at 50-60 °C to a constant weight.

Quality Control and Purity Assessment

The final product should be characterized to confirm its identity and assess its purity. The following analytical techniques are recommended:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • HPLC/UPLC: To determine the purity of the final product (recommended >99.5%). A suitable method would employ a C18 column with a mobile phase gradient of acetonitrile and water containing a buffer.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: To provide a physical constant for the final product.

  • Elemental Analysis: To confirm the elemental composition of the dihydrochloride salt.

ParameterExpected Result
Appearance White to off-white crystalline solid
Purity (HPLC) ≥ 99.5%
¹H NMR Peaks corresponding to the methoxy group (singlet), the ethoxyethyl chain protons (multiplets), and the piperazine ring protons (multiplets). The integration should be consistent with the structure. The chemical shifts will be downfield shifted compared to the free base due to protonation.
Mass Spec (ESI+) [M+H]⁺ corresponding to the free base molecular weight (C₉H₂₀N₂O₂ ≈ 188.15 g/mol ).
Melting Point A sharp melting point range is expected for a high-purity solid.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of high-purity 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride. The key to this synthesis is the strategic use of piperazine monohydrochloride to achieve selective mono-N-alkylation, thereby minimizing the formation of the di-substituted byproduct. The described purification and quality control measures ensure a final product suitable for use in demanding applications such as pharmaceutical development.

References

  • Google Patents. CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
  • Google Patents. Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Google Patents. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

Sources

Application

Application Note: The Strategic Use of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride as a Quetiapine Reference Standard in Pharmaceutical Analysis

Abstract This application note provides a comprehensive guide for the qualification and utilization of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride as a reference standard in the analytical testing of Quetiapin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the qualification and utilization of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride as a reference standard in the analytical testing of Quetiapine, an atypical antipsychotic drug. We will delve into the scientific rationale for its selection as a pertinent process-related impurity, outline detailed protocols for its characterization and qualification in alignment with ICH guidelines, and present a validated HPLC method for the quantification of quetiapine and its impurities. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and regulatory submission of quetiapine-based drug products.

Introduction: The Imperative of Reference Standards in Pharmaceutical Quality

Quetiapine is a widely prescribed medication for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity, potency, and safety is paramount. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over impurities in pharmaceutical products.[3] The International Council for Harmonisation (ICH) guidelines stipulate that any impurity present at a level of 0.1% or higher must be identified and characterized.[2]

Reference standards are highly characterized materials used as a benchmark for the confirmation of identity, purity, and strength of a drug substance.[4] They are a cornerstone of Good Manufacturing Practices (GMP) and are indispensable for the validation of analytical methods.[1] While primary reference standards are available from pharmacopeias like the USP and EP, the use of well-qualified secondary reference standards for routine analysis is a common and accepted practice in the pharmaceutical industry.[4]

This application note focuses on 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride, a potential process-related impurity in the synthesis of Quetiapine. Its structural similarity to a known quetiapine impurity, 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (Quetiapine HEEP Impurity), underscores its relevance in comprehensive impurity profiling.[5][6][7][8]

The Genesis of a Reference Standard: Understanding the Synthesis of Quetiapine and its Impurities

The manufacturing process of Quetiapine can give rise to several impurities, including synthetic intermediates, by-products, and degradation products.[9][10][11] A common synthetic route for Quetiapine involves the condensation of 11-piperazinyl-dibenzo[b,f][1][12]thiazepine with a suitable side chain. The side chain precursor for Quetiapine is 2-(2-chloroethoxy)ethanol. However, impurities in this starting material or side reactions can lead to the formation of structurally related compounds.[10][13]

1-[2-(2-Methoxyethoxy)ethyl]piperazine is a potential process-related impurity that can arise from the presence of 2-(2-methoxyethoxy)ethyl chloride as an impurity in the 2-(2-chloroethoxy)ethanol starting material. The structural relationship is depicted below:

G cluster_0 Quetiapine Synthesis cluster_1 Impurity Formation DBT 11-piperazinyl-dibenzo[b,f][1,4]thiazepine Quetiapine Quetiapine DBT->Quetiapine Condensation Side_Chain 2-(2-chloroethoxy)ethanol Side_Chain->Quetiapine Impurity_Precursor 2-(2-methoxyethoxy)ethyl chloride (impurity) Target_Impurity 1-[2-(2-Methoxyethoxy)ethyl]piperazine Impurity_Precursor->Target_Impurity DBT_2 11-piperazinyl-dibenzo[b,f][1,4]thiazepine DBT_2->Target_Impurity Condensation

Caption: Formation of Quetiapine and a potential process-related impurity.

Given its potential presence in the final drug substance, having a well-characterized reference standard of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride is crucial for its accurate identification and quantification during quality control testing.

Qualification of a Secondary Reference Standard: A Step-by-Step Protocol

The qualification of a secondary reference standard involves a comprehensive set of analytical tests to demonstrate its identity, purity, and suitability for its intended use.[1][4] The process should be guided by ICH Q7A (Good Manufacturing Practices for APIs).[1]

Identity Confirmation

The identity of the reference standard must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose.

Table 1: Analytical Techniques for Identity Confirmation

TechniquePurposeTypical Results
¹H and ¹³C NMR Provides detailed structural information and confirms the arrangement of atoms in the molecule.The observed chemical shifts and coupling constants should be consistent with the proposed structure of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride.
Mass Spectrometry (MS) Determines the molecular weight of the compound.The observed molecular ion peak should correspond to the calculated molecular weight of the free base (C9H20N2O2).
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.The IR spectrum should show characteristic absorption bands for the ether, amine, and alkane functional groups.
Purity Assessment

The purity of the reference standard is a critical parameter. A combination of chromatographic and other techniques should be used to assess purity.

A high-performance liquid chromatography (HPLC) method should be used to determine the area percentage of the main peak and to detect any related impurities.

Protocol for HPLC Purity Assessment:

  • Instrumentation: A validated HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of phosphate buffer and acetonitrile is commonly used for quetiapine and its impurities.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.[12]

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., mobile phase) to a known concentration.

  • Analysis: Inject the sample and record the chromatogram. Calculate the area percentage of the main peak.

The water content should be determined by Karl Fischer titration.

Residual solvents should be determined by gas chromatography (GC) with a headspace autosampler.

The purity of the reference standard is typically assigned by a mass balance calculation:

Purity (%) = 100% - (Organic Impurities (%) + Water Content (%) + Residual Solvents (%) + Non-volatile Residue (%))

A typical Certificate of Analysis for a qualified reference standard would summarize this information.

Table 2: Example Certificate of Analysis Data

TestMethodSpecificationResult
Appearance VisualWhite to off-white powderConforms
Identity (¹H NMR) NMR SpectroscopyConforms to structureConforms
Identity (MS) Mass SpectrometryConforms to molecular weightConforms
Chromatographic Purity HPLC≥ 99.0%99.5%
Water Content Karl Fischer≤ 0.5%0.2%
Residual Solvents GC-HSMeets ICH limitsConforms
Assay (by mass balance) CalculationReport value99.3%

Application in Quetiapine Analysis: A Validated HPLC Method

Once qualified, the 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride reference standard can be used for various analytical purposes, including method validation and routine quality control testing of Quetiapine drug substance and drug product.

G Start Start: Quetiapine Sample Prep Sample Preparation (Dissolution in Diluent) Start->Prep HPLC HPLC Analysis (C18 Column, Gradient Elution) Prep->HPLC Detection UV Detection at 220 nm HPLC->Detection Data Data Acquisition and Processing Detection->Data Quant Quantification of Quetiapine and Impurities (Using Reference Standards) Data->Quant Report Final Report Quant->Report

Caption: Workflow for HPLC analysis of Quetiapine and its impurities.

Detailed HPLC Protocol for Impurity Profiling

This protocol is designed as a starting point and should be validated according to ICH Q2(R1) guidelines.

Table 3: HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.05 M Phosphate Buffer, pH 6.6
Mobile Phase B Acetonitrile
Gradient Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector UV at 220 nm
Injection Volume 20 µL
Preparation of Solutions
  • Reference Standard Stock Solution: Accurately weigh about 10 mg of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent (e.g., 50:50 water:acetonitrile).

  • Quetiapine Stock Solution: Accurately weigh about 10 mg of Quetiapine Fumarate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • System Suitability Solution: Prepare a solution containing both Quetiapine and 1-[2-(2-Methoxyethoxy)ethyl]piperazine to demonstrate adequate resolution between the two peaks.

  • Test Sample Solution: Prepare the Quetiapine drug substance or drug product sample at a suitable concentration in the diluent.

Conclusion

The use of a well-qualified reference standard for 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride is a critical component of a robust analytical control strategy for Quetiapine. By understanding its origin as a potential process-related impurity and following rigorous qualification protocols, analytical laboratories can ensure the accuracy and reliability of their impurity profiling methods. This, in turn, contributes to the overall quality and safety of Quetiapine drug products, meeting the stringent requirements of global regulatory agencies. The protocols and methods outlined in this application note provide a solid foundation for the implementation of this reference standard in a GMP-compliant environment.

References

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass. [Link]

  • PharmaRegulatory.in. (2025, December 19). Pharmacopeial Reference Standards: Equivalence and Qualification. PharmaRegulatory.in. [Link]

  • Reddy, P. et al. (2008). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. IMR Press. [Link]

  • de Souza, G. et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Latin American Journal of Pharmacy. [Link]

  • Satyanarayana, S. et al. (2011). Synthesis and characterization of pharmacopoeial impurities of Quetiapine hemifumarate an antipsychotic drug. TSI Journals. [Link]

  • Reddy, G. O. et al. (2009). An Improved and Single Pot Process for the Production of Quetiapine Hemifumarate Substantially Free from Potential Impurities. ACS Publications. [Link]

  • Srinivas, K. et al. (2011). Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. Der Pharma Chemica. [Link]

  • SynThink. Quetiapine EP Impurities & USP Related Compounds. SynThink. [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Waters Corporation. Successful Method Migration of the USP Quetiapine Fumarate Impurities Method to an Alliance™ iS HPLC System. Waters Corporation. [Link]

  • Kumar, A. et al. (2011). A validated stability indicating HPLC method for the determination of related substances in quetiapine fumarate. Rasayan Journal of Chemistry. [Link]

  • Gecim, G. et al. (2016). Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7-hydroxy quetiapine and quetiapine sulfoxide in rat plasma. Journal of Faculty of Pharmacy of Ankara University. [Link]

  • ICH. (2000). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. ICH. [Link]

  • Reddy, G. O. et al. (2008). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. Arkivoc. [Link]

  • SynZeal. Quetiapine HEEP Impurity. SynZeal. [Link]

  • DR JCR BIO. Quetiapine Archives. DR JCR BIO. [Link]

  • Pharmaffiliates. Quetiapine-impurities. Pharmaffiliates. [Link]

  • PubChemLite. 1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)piperazine. PubChemLite. [Link]

  • NIST. 1-(2-(2-Hydroxyethoxy)ethyl)piperazine. NIST WebBook. [Link]

Sources

Method

Application Note: A Validated LC-MS/MS Method for the Quantification of 1-[2-(2-Methoxyethoxy)ethyl]piperazine in Pharmaceutical Formulations

Abstract This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-[2-(2-Methoxyethoxy)ethyl]pip...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-[2-(2-Methoxyethoxy)ethyl]piperazine in common pharmaceutical dosage forms, namely oral tablets and solutions. The described protocol is designed for researchers, scientists, and drug development professionals engaged in quality control, stability testing, and formulation development. The methodology is grounded in established analytical principles for piperazine-containing compounds and adheres to the validation framework outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6]

Introduction & Scientific Rationale

1-[2-(2-Methoxyethoxy)ethyl]piperazine is a chemical entity featuring a piperazine core, a common scaffold in many active pharmaceutical ingredients (APIs) due to its favorable physicochemical and pharmacokinetic properties. The accurate quantification of this and related compounds in final drug products is critical for ensuring product quality, safety, and efficacy. The concentration of the active ingredient directly impacts its therapeutic effect, and any deviation from the specified dosage can lead to adverse effects or a lack of efficacy.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for pharmaceutical analysis due to its unparalleled sensitivity, specificity, and speed.[7] The specificity of LC-MS/MS, particularly using Multiple Reaction Monitoring (MRM), allows for the precise quantification of the target analyte even in the presence of complex formulation excipients, related substances, or degradation products, thereby minimizing the risk of interference that can plague less selective methods like UV-based detection.[8][9]

This document provides a comprehensive protocol, from sample preparation to data analysis, and outlines a rigorous validation strategy to demonstrate the method's fitness for its intended purpose, as mandated by regulatory bodies.[2][3][4][10][11]

Physicochemical Properties of the Analyte

  • Compound Name: 1-[2-(2-Methoxyethoxy)ethyl]piperazine

  • Molecular Formula: C₉H₂₀N₂O₂

  • Molecular Weight: 188.27 g/mol

  • Structure:

  • General Properties: As a piperazine derivative, it is expected to be a basic compound, readily protonated in acidic conditions, making it highly suitable for positive mode electrospray ionization (ESI) in mass spectrometry.[12]

Experimental Design & Methodology

This section details the necessary reagents, instrumentation, and step-by-step protocols for sample preparation and analysis.

Materials and Reagents
  • Reference Standard: 1-[2-(2-Methoxyethoxy)ethyl]piperazine, purity ≥98%

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version (e.g., 1-[2-(2-Methoxyethoxy)ethyl]piperazine-d8) or a related piperazine derivative (e.g., 1-Benzylpiperazine), is recommended for optimal precision.[8][12]

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (reagent grade, ~99%).

  • Hypothetical Pharmaceutical Formulations:

    • Tablets: 10 mg of 1-[2-(2-Methoxyethoxy)ethyl]piperazine per tablet, with common excipients (e.g., microcrystalline cellulose, lactose, magnesium stearate).

    • Oral Solution: 1 mg/mL of 1-[2-(2-Methoxyethoxy)ethyl]piperazine in a buffered aqueous vehicle.

Instrumentation & Analytical Conditions

A standard triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, is required.

Table 1: Proposed LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System UHPLC SystemProvides better resolution and faster run times compared to conventional HPLC.
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)Offers good retention and peak shape for basic compounds like piperazine derivatives.[13]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes analyte ionization (protonation) for ESI+ and improves chromatographic peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength for moderately polar compounds.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Gradient Elution 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B and equilibrate for 1 min. (Total run time: 5 min)A gradient is necessary to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting matrix components.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
MS System Triple Quadrupole Mass SpectrometerEssential for quantitative analysis using MRM mode.
Ionization Mode Electrospray Ionization (ESI), PositiveThe piperazine moiety is basic and readily accepts a proton, leading to a strong signal in positive ion mode.
MRM Transitions Analyte: m/z 189.2 → 113.1 (Quantifier), 189.2 → 70.1 (Qualifier) IS: To be determined based on selection.The precursor ion ([M+H]⁺) is 189.2. Product ions are predicted based on fragmentation of the piperazine ring and the ethyl ether side chain.[14][15] These must be optimized experimentally.
Source Parameters Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 3500 VThese are typical starting parameters and must be optimized for the specific instrument to maximize analyte signal.
Preparation of Standards and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of the reference standard and the internal standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the diluent. These will be used to spike into blank matrix to create the calibration curve.

  • Calibration Curve Standards (e.g., 1-1000 ng/mL): Prepare a calibration curve by spiking the appropriate working standard solutions into a blank matrix extract (an extract of the formulation prepared without the active ingredient). This accounts for any matrix effects.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards, but from a separate primary stock solution to ensure accuracy.

Step-by-Step Protocols

Protocol 1: Sample Preparation from Tablets

This protocol follows a standard "crush, extract, and filter" approach, suitable for most conventional tablet formulations.[16]

  • Weighing: Accurately weigh no fewer than 10 tablets and calculate the average tablet weight.

  • Homogenization: Grind the tablets to a fine, uniform powder using a mortar and pestle.

  • Extraction: Accurately weigh a portion of the powder equivalent to the average weight of one tablet into a 100 mL volumetric flask.

  • Dissolution: Add approximately 70 mL of diluent (50:50 acetonitrile/water) to the flask. Sonicate for 15 minutes to ensure complete dissolution of the analyte.

  • Dilution to Volume: Allow the solution to cool to room temperature, then dilute to the mark with the diluent. This yields a nominal concentration of 100 µg/mL (10 mg/100 mL).

  • Centrifugation/Filtration: Transfer an aliquot of the solution to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes to pellet the insoluble excipients.

  • Secondary Dilution: Perform a serial dilution of the supernatant to bring the concentration into the range of the calibration curve. For example, a 1:1000 dilution (e.g., 10 µL into 990 µL of diluent, followed by 100 µL into 900 µL of diluent) will result in a theoretical concentration of 100 ng/mL.

  • Internal Standard Addition: Add the internal standard to the final diluted sample to a consistent final concentration (e.g., 50 ng/mL).

  • Analysis: Vortex the sample and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Oral Solution

This protocol involves a simple "dilute and shoot" approach.[17]

  • Homogenization: Thoroughly mix the oral solution by inverting the container several times.

  • Initial Dilution: Accurately pipette 100 µL of the oral solution (1 mg/mL) into a 10 mL volumetric flask and dilute to volume with the diluent. This results in a concentration of 10 µg/mL.

  • Secondary Dilution: Transfer 100 µL of the solution from the previous step into a new 10 mL volumetric flask and dilute to volume with the diluent. This yields a final theoretical concentration of 100 ng/mL, which is within the typical calibration range.

  • Internal Standard Addition: Add the internal standard to the final diluted sample to achieve a consistent final concentration (e.g., 50 ng/mL).

  • Analysis: Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for its intended purpose. The validation should be conducted in accordance with ICH Q2(R2) guidelines.[4][6][18][19]

Specificity / Selectivity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as excipients, impurities, or degradation products.[3]

  • Protocol:

    • Analyze a blank formulation matrix (placebo).

    • Analyze the blank matrix spiked with the analyte and internal standard.

    • Analyze a sample of the analyte stressed under conditions such as heat, acid, base, and oxidation to generate degradation products.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and the internal standard in the blank or placebo samples. The analyte peak should be chromatographically resolved from any degradation products.

Linearity and Range
  • Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4]

  • Protocol: Analyze a minimum of five calibration standards over the expected concentration range (e.g., 1-1000 ng/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression curve (peak area ratio vs. concentration) should be ≥ 0.995.

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol: Analyze spiked placebo samples at three concentration levels (low, medium, high QC levels) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% of the nominal value.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Quantitation (LOQ)
  • Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. The accuracy and precision at this concentration must meet predefined criteria.

  • Acceptance Criteria: The precision (RSD) should be ≤ 10% and accuracy (% recovery) should be within 80-120%.

Data Presentation & Visualization

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1.00.025
5.00.128
25.00.645
100.02.580
500.012.950
1000.025.890
Regression y = 0.0259x + 0.001
0.9998

Table 3: Summary of Accuracy and Precision Validation Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
Low QC5.01.82.1101.5
Mid QC100.01.21.599.8
High QC800.00.91.1100.3
Diagrams of Experimental Workflows

Sample Preparation Workflow for Tablets cluster_0 Tablet Processing cluster_1 Sample Cleanup & Dilution Weigh Weigh & Average ≥10 Tablets Grind Grind to Fine Powder Weigh->Grind Extract Weigh Powder & Extract with Diluent Grind->Extract Centrifuge Centrifuge to Pellet Excipients Extract->Centrifuge Dilute Serial Dilution of Supernatant Centrifuge->Dilute Add_IS Add Internal Standard Dilute->Add_IS Analysis LC-MS/MS Analysis Add_IS->Analysis

Caption: Workflow for tablet sample preparation.

LC-MS_MS_Analysis_Flow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Autosampler 1. Autosampler Injection Column 2. Chromatographic Separation (C18 Column) Autosampler->Column ESI 3. Electrospray Ionization (ESI+) Column->ESI Q1 4. Q1: Precursor Ion Selection (m/z 189.2) ESI->Q1 Q2 5. Q2: Collision-Induced Dissociation Q1->Q2 Q3 6. Q3: Product Ion Selection (m/z 113.1, 70.1) Q2->Q3 Detector 7. Detection & Signal Generation Q3->Detector Data 8. Data Acquisition & Quantification Detector->Data

Caption: LC-MS/MS analytical process flow.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantification of 1-[2-(2-Methoxyethoxy)ethyl]piperazine in both solid and liquid pharmaceutical formulations. The sample preparation procedures are straightforward and robust, while the analytical method is rapid and specific. The comprehensive validation plan, designed in accordance with international regulatory guidelines, ensures that the method is fit for its intended purpose in a regulated environment. This protocol serves as a complete guide for quality control and research laboratories, enabling them to ensure the quality and consistency of pharmaceutical products containing this piperazine derivative.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Siodmiak, J., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7543. [Link]

  • ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. (2025). YouTube. [Link]

  • Dong, M. W. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC International. [Link]

  • Kośliński, P., & Siodmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3349. [Link]

  • Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of mass spectrometry : JMS, 45(4), 435-46. [Link]

  • News-Medical.Net. (2015). Rapid and Effective Content Determination of Tablets Through Fully Automated Sample Preparation. [Link]

  • Aymard, G., et al. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. The Journal of Applied Laboratory Medicine. [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

  • Abdel-Hay, K. M. H. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. [Link]

Sources

Application

Application Note: High-Purity Purification and Crystallization of 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride

Abstract This guide provides a detailed technical overview of the purification and crystallization of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride, a key intermediate in the synthesis of various pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed technical overview of the purification and crystallization of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride, a key intermediate in the synthesis of various pharmaceuticals.[1][2] Achieving high purity of this compound is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines two primary, field-proven protocols: a classical recrystallization from a protic solvent system and an antisolvent crystallization method. The rationale behind solvent selection, impurity profiling, and critical process parameters are discussed in depth. Furthermore, this note includes quality control procedures to validate the purity, identity, and consistency of the final product, designed for researchers, scientists, and professionals in drug development.

Introduction and Scientific Background

1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride is a bifunctional molecule featuring a piperazine ring, making it a versatile building block in medicinal chemistry.[2] As a dihydrochloride salt, the compound is typically a crystalline solid with high polarity.[3][4] The purity of this intermediate is paramount, as process-related impurities can carry through to the final API, potentially affecting its pharmacological profile, stability, and safety.

Common impurities may include unreacted starting materials, by-products from side reactions (such as N-alkylation or pyrazine formation), and residual solvents.[5][6] The purification strategy must therefore be robust enough to remove a range of structurally similar and dissimilar contaminants. Crystallization is the preferred method for purifying such compounds as it can be a highly selective process, capable of yielding material with purity levels exceeding 99.8%.[7]

The fundamental principle of crystallization is the controlled transition from a soluble state in a solution to a solid, highly ordered crystalline state.[8] This is typically achieved by creating a supersaturated solution, from which the target compound preferentially precipitates, leaving impurities behind in the mother liquor.[5]

Strategic Approach to Purification

The selection of an appropriate purification strategy depends heavily on the impurity profile of the crude material and the physicochemical properties of the target compound. For a highly polar, water-soluble dihydrochloride salt like 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride, two primary approaches are most effective:

  • Single-Solvent Recrystallization: This is the most straightforward method. It relies on identifying a solvent that fully dissolves the compound at an elevated temperature but in which the compound has limited solubility at lower temperatures.[8]

  • Antisolvent Crystallization: This technique is employed when a suitable single solvent cannot be identified. The compound is dissolved in a "good" solvent, and a miscible "antisolvent" (in which the compound is insoluble) is added to induce precipitation.[9]

Below is a logical workflow for selecting and executing a purification strategy.

Purification_Strategy cluster_0 Phase 1: Analysis & Selection cluster_1 Phase 2: Execution & Validation A Crude Product (Impurity Profile Analysis) B High Solubility in a Protic Solvent at High Temperature? A->B C Protocol 1: Single-Solvent Recrystallization B->C  Yes D Protocol 2: Antisolvent Crystallization B->D  No E Execute Protocol C->E D->E F Isolate Crystals (Filtration) E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I QC Analysis (HPLC, NMR, MP) H->I J High-Purity Product (>99.5%) I->J

Figure 1: Decision workflow for purification and crystallization.

Protocol 1: Recrystallization from a Methanol/Water System

This protocol leverages the high solubility of the dihydrochloride salt in hot methanol and its reduced solubility upon cooling. A small amount of water is used to ensure complete dissolution of any highly polar impurities.

Rationale

Methanol is an excellent solvent for many hydrochloride salts at reflux temperature but allows for good crystal formation upon cooling.[8][10] The controlled cooling rate is critical for forming large, well-defined crystals, which are less likely to trap impurities compared to rapidly formed fine powders.[8]

Step-by-Step Methodology
  • Dissolution: In a clean, dry reaction vessel equipped with a reflux condenser and a magnetic stirrer, add the crude 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride.

  • Solvent Addition: For every 10 grams of crude material, add 50 mL of methanol. Begin stirring and heating the mixture to reflux (approximately 65°C).

  • Hot Filtration (Optional): If insoluble particulate matter is observed, perform a hot filtration through a pre-heated filter funnel containing celite or filter paper. This step must be done quickly to prevent premature crystallization.

  • Controlled Cooling: Once a clear solution is obtained, remove the heat source and allow the solution to cool slowly to room temperature (20-25°C). An uncontrolled, rapid cooling will lead to the formation of small crystals with potentially trapped impurities.

  • Further Cooling: To maximize yield, place the vessel in an ice bath or refrigerator (0-5°C) for at least 2 hours to induce further crystallization.

  • Crystal Harvesting: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small volume of cold methanol (2 x 10 mL per 10 g of starting material) to remove residual mother liquor.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Antisolvent Crystallization using Methanol and Isopropyl Alcohol (IPA)

This method is ideal when the crude material has impurities that are also sparingly soluble in cold methanol, making single-solvent recrystallization less effective.

Rationale

The compound is freely soluble in methanol (the "solvent"), while it is poorly soluble in Isopropyl Alcohol (the "antisolvent"). By slowly adding IPA to a concentrated methanolic solution, the polarity of the solvent system is decreased, inducing supersaturation and causing the highly polar dihydrochloride salt to crystallize.

Step-by-Step Methodology
  • Dissolution: In a clean, dry vessel, dissolve the crude material in the minimum amount of methanol required to achieve a clear solution at room temperature (e.g., ~3-4 mL of methanol per gram of crude).

  • Antisolvent Addition: While stirring vigorously, slowly add Isopropyl Alcohol (IPA) dropwise via an addition funnel.

  • Induce Crystallization: Continue adding IPA until the solution becomes persistently turbid (cloudy). This indicates the onset of nucleation.

  • Crystal Growth: Stop the addition of IPA and allow the mixture to stir at room temperature for 1-2 hours to allow the crystals to grow.

  • Complete Precipitation: To maximize the yield, add an additional volume of IPA (equivalent to the initial volume of methanol used) and cool the mixture in an ice bath (0-5°C) for at least 1 hour.

  • Harvesting and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with cold IPA (2 x 15 mL per 10 g of starting material).

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Antisolvent_Crystallization A Dissolve Crude Product in Minimum Methanol (Good Solvent) B Slowly Add Isopropyl Alcohol (Antisolvent) A->B C Solution Becomes Persistently Turbid? B->C D Stop Antisolvent Addition Allow Crystals to Grow (1-2 hours) C->D  Yes E Add Excess Antisolvent & Cool to 0-5°C D->E F Isolate, Wash & Dry Crystals E->F

Figure 2: Workflow for the antisolvent crystallization protocol.

Data Summary and Quality Control

The effectiveness of the purification must be verified using appropriate analytical techniques. The table below summarizes the typical parameters and expected outcomes for each protocol.

ParameterProtocol 1: RecrystallizationProtocol 2: Antisolvent Crystallization
Solvent System Methanol / WaterMethanol / Isopropyl Alcohol
Solvent:Crude Ratio (approx.) 5:1 (mL:g)3:1 (Solvent:Crude) then add Antisolvent
Operating Temperature 65°C to 0°CRoom Temperature to 0°C
Expected Yield 80 - 90%85 - 95%
Expected Purity (HPLC) > 99.5%> 99.8%
Final Physical Form White crystalline powderWhite crystalline powder

Quality Control (QC) Procedures:

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reverse-phase C18 column with a suitable mobile phase (e.g., water/acetonitrile with an ion-pairing agent) should be used to quantify the main component and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and identity of the compound. The spectra should be free of signals corresponding to process impurities or residual solvents.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. The purified 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride should exhibit a distinct melting point.

  • Residual Solvent Analysis (Gas Chromatography - GC): To ensure that levels of residual methanol and/or IPA are within pharmaceutically acceptable limits (as per ICH guidelines).

Conclusion

The protocols described in this application note provide robust and reproducible methods for the purification of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride. The choice between single-solvent recrystallization and antisolvent crystallization will depend on the specific impurity profile of the crude material. For most applications, antisolvent crystallization (Protocol 2) offers superior impurity rejection and potentially higher yields. Rigorous analytical quality control is essential to validate the success of the purification and ensure the final product meets the high standards required for pharmaceutical development.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Benchchem. (n.d.). Application Note: Industrial Scale Manufacturing of Key Ranolazine Intermediates.
  • Google Patents. (1959). Purification of piperazine. (US2919275A).
  • Benchchem. (n.d.). Methods for removing unreacted piperazine from the reaction mixture.
  • Plantza, A. Z., Wu, Y., & Rochelle, G. T. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • Google Patents. (1969). Recovery and purification of piperazine. (US3481933A).
  • Google Patents. (2010). Preparation of ranolazine, its salts and intermediates thereof. (WO2010023687A2).
  • Google Patents. (2011). Preparation of ranolazine. (US20110151258A1).
  • IJNRD. (n.d.). A BRIEF REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF RANOLAZINE. Retrieved from [Link]

  • Google Patents. (2013). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (CN103254153A).
  • Google Patents. (2013). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (CN103254153B).
  • Google Patents. (2009). High-purity ranolazine and preparation method thereof. (CN101560196A).
  • SWGDRUG.org. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006). crystallization and dry reagents. Retrieved from [Link]

  • Crochet, A. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Scholars Crossing. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Retrieved from [Link]

  • Journal of Pharmaceutical Investigation. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine.
  • PMC. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Bellini, D. (2022). A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening. Journal of Applied Crystallography, 55. Retrieved from [Link]

  • University of Washington. (n.d.). How to Grow Crystals. Retrieved from [Link]

  • ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • QIAGEN. (2006). Crystallization Solution C Protocol. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1-[2-(2-methoxyethoxy)ethyl]piperazine dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride. Retrieved from [Link]

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Method

Application Notes and Protocols for the Extraction of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride

Introduction 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride is a piperazine derivative of increasing interest within pharmaceutical research and development. As a polar and basic molecule, its efficient extractio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride is a piperazine derivative of increasing interest within pharmaceutical research and development. As a polar and basic molecule, its efficient extraction from complex biological matrices presents a significant analytical challenge. This guide provides a comprehensive overview of sample preparation strategies, detailing robust protocols for both solid-phase extraction (SPE) and liquid-liquid extraction (LLE), coupled with suitable analytical techniques for quantification. The methodologies described herein are designed to ensure high recovery, minimize matrix effects, and provide reliable data for researchers, scientists, and drug development professionals.

Physicochemical Properties and Pre-analytical Considerations

A thorough understanding of the analyte's physicochemical properties is paramount for developing a successful extraction method. 1-[2-(2-Methoxyethoxy)ethyl]piperazine is a dibasic compound, and its dihydrochloride salt is expected to be highly soluble in aqueous solutions.

Key Physicochemical Properties:

PropertyValue/InformationSource
Chemical Formula C9H22Cl2N2O2
Molecular Weight 261.19 g/mol
CAS Number 1955561-05-3
Physical Form Powder[1]
pKa (estimated) pKa1 ≈ 9.7, pKa2 ≈ 5.4[2]

The piperazine moiety confers basic properties to the molecule. The estimated pKa values, based on the parent piperazine structure, indicate that the compound will be protonated and positively charged in acidic to neutral conditions.[2] This characteristic is fundamental to the design of the ion-exchange SPE protocol.

Sample Stability and Storage:

Piperazine derivatives can be susceptible to degradation in biological matrices.[3] To ensure sample integrity, the following storage conditions are recommended:

  • Short-term (up to 3 days): Refrigeration at 4°C.[4]

  • Long-term: Freezing at -20°C or -80°C.[3][4]

It is crucial to avoid repeated freeze-thaw cycles, which can lead to analyte degradation.[4] For optimal results, samples should be processed as quickly as possible after collection.

Extraction Strategies: A Tale of Two Techniques

The selection of an appropriate extraction technique is contingent on several factors, including the nature of the biological matrix, the required level of sample cleanup, and the desired analytical sensitivity. For 1-[2-(2-Methoxyethoxy)ethyl]piperazine, both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are viable options.

Strategy 1: Mixed-Mode Solid-Phase Extraction (SPE)

Given the polar and basic nature of the target analyte, a mixed-mode SPE approach utilizing a sorbent with both reversed-phase and strong cation-exchange functionalities is the recommended strategy for achieving high selectivity and recovery from complex matrices like plasma or urine.[1][5] The cation-exchange mechanism allows for strong retention of the positively charged analyte under acidic conditions, while the reversed-phase characteristics aid in the removal of non-polar interferences.[6][7]

Workflow for Mixed-Mode Cation-Exchange SPE:

SPE_Workflow cluster_0 SPE Protocol Condition Conditioning (Methanol) Equilibrate Equilibration (Acidic Buffer) Condition->Equilibrate Load Sample Loading (Acidified Sample) Equilibrate->Load Wash1 Wash 1 (Acidic Buffer) Load->Wash1 Wash2 Wash 2 (Organic Solvent) Wash1->Wash2 Elute Elution (Basic Organic Solvent) Wash2->Elute

Caption: Mixed-Mode Cation-Exchange SPE Workflow.

Detailed Protocol for Mixed-Mode SPE from Human Plasma:

This protocol is adapted from a generic method for the extraction of polar basic drugs from plasma using a polymeric cation exchange sorbent.[8]

Materials:

  • Mixed-mode strong cation-exchange SPE cartridges (e.g., Agilent Bond Elut Plexa PCX or similar).[8]

  • Human plasma (collected with EDTA as anticoagulant).

  • 2% Phosphoric Acid in water.

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • 5% Ammonium Hydroxide in Methanol.

  • Centrifuge.

  • Nitrogen evaporator.

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the thawed sample and aliquot 500 µL into a microcentrifuge tube.

    • Add 1.5 mL of 2% phosphoric acid to the plasma sample. Vortex to mix. This step ensures the analyte is in its protonated, positively charged state for optimal binding to the cation-exchange sorbent.[8]

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Use the supernatant for the loading step.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge. This step solvates the polymer chains of the sorbent.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of 2% phosphoric acid through the cartridge. This step prepares the sorbent with the appropriate pH for sample loading. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 2% phosphoric acid through the cartridge to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar interferences. The strong cation-exchange interaction retains the analyte during this organic wash.[5]

  • Elution:

    • Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic pH of the elution solvent neutralizes the charge on the analyte, disrupting the cation-exchange retention mechanism and allowing for its release.[8]

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Strategy 2: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique for sample preparation. For basic compounds like 1-[2-(2-Methoxyethoxy)ethyl]piperazine, the principle of pH adjustment is key. By raising the pH of the aqueous sample above the pKa of the analyte, the compound is converted to its free base, unionized form, which increases its solubility in an organic extraction solvent.[9]

Workflow for Liquid-Liquid Extraction:

LLE_Workflow cluster_1 LLE Protocol Sample Aqueous Sample (e.g., Plasma) Adjust_pH pH Adjustment (Alkalinization) Sample->Adjust_pH Add_Solvent Add Organic Solvent Adjust_pH->Add_Solvent Vortex Vortex/Mix Add_Solvent->Vortex Centrifuge Centrifugation Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate

Caption: Liquid-Liquid Extraction Workflow for Basic Compounds.

Detailed Protocol for LLE from Human Plasma:

Materials:

  • Human plasma.

  • 1 M Sodium Hydroxide (NaOH).

  • Methyl tert-butyl ether (MTBE) or a mixture of hexane and a polar modifier (e.g., 2-methyl-1-butanol, 98:2 v/v).[9]

  • Centrifuge.

  • Nitrogen evaporator.

Procedure:

  • Sample Preparation:

    • Aliquot 500 µL of plasma into a clean glass tube.

  • pH Adjustment:

    • Add 50 µL of 1 M NaOH to the plasma sample to raise the pH to >11. This ensures the deprotonation of the piperazine nitrogens.

  • Extraction:

    • Add 2 mL of the organic extraction solvent (e.g., MTBE) to the alkalinized plasma.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic phase.

  • Phase Separation:

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube.

  • Post-Extraction Processing:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for analysis.

Analytical Finish: LC-MS/MS and GC-MS

Following extraction, a sensitive and selective analytical technique is required for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the preferred method for the analysis of polar, non-volatile compounds like 1-[2-(2-Methoxyethoxy)ethyl]piperazine.

  • Chromatographic Mode: Due to the high polarity of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly suitable separation mode.[10][11] HILIC columns can provide good retention for polar compounds that are poorly retained on traditional reversed-phase columns.[12] Alternatively, a reversed-phase separation can be employed using a high pH mobile phase to deprotonate the basic analyte and increase its retention.[13]

  • Mobile Phase: For HILIC, a typical mobile phase would consist of a high percentage of acetonitrile with a small amount of aqueous buffer (e.g., ammonium acetate or ammonium formate). For high pH reversed-phase, a mobile phase containing a buffer such as ammonium bicarbonate at pH 10 would be appropriate.

  • Detection: Tandem mass spectrometry (MS/MS) operating in positive electrospray ionization (ESI+) mode will provide excellent sensitivity and selectivity. The precursor ion would be the [M+H]+ of the analyte, and specific product ions would be monitored for quantification and confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can also be used for the analysis of piperazine derivatives, but often requires a derivatization step to improve volatility and chromatographic performance.[14]

  • Derivatization: Acetylation or silylation of the piperazine nitrogens can be performed. For example, trifluoroacetic anhydride (TFAA) can be used to form a volatile derivative.[14]

  • Column: A mid-polarity column, such as a DB-17, is often used for the separation of piperazine derivatives.[14]

  • Detection: Mass spectrometry in either full-scan or selected ion monitoring (SIM) mode can be used for detection and quantification.

Conclusion

The successful extraction and quantification of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride from biological matrices are achievable with a well-designed sample preparation strategy. The choice between mixed-mode SPE and LLE will depend on the specific requirements of the assay. For high-throughput applications requiring excellent sample cleanup, mixed-mode SPE is recommended. LLE provides a simpler, cost-effective alternative that is also highly effective. Coupling these extraction techniques with a sensitive analytical method such as LC-MS/MS will enable researchers to obtain accurate and reliable data for this important pharmaceutical compound.

References

  • BenchChem. (2025). Stability of Piperazin-2-one-d6 in different biological matrices.
  • Agilent Technologies. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX.
  • Sigma-Aldrich. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.
  • Gjelstad, A., et al. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction.
  • Wang, Y., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 116-123.
  • Pedersen-Bjergaard, S., & Gjelstad, A. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. PubMed. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Gas Chromatography (GC) Method Validation for Piperazine Derivative Analysis.
  • Waters Corporation. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.
  • Biotage. (n.d.). High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate.
  • Maurer, H. H., et al. (2003). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine. Journal of Analytical Toxicology, 27(8), 560-568.
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction.
  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research.
  • Biotage. (2023, February 2). When should I choose a mixed-mode SPE?
  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”.
  • Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE.
  • Moreira, P., et al. (2020).
  • SIELC Technologies. (n.d.). HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column.
  • Thermo Fisher Scientific. (n.d.). SPE Phase and Solvent Selection.
  • Blumberg Institute. (2024, October 22). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.).
  • PubChemLite. (n.d.). 1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)piperazine.
  • Thermo Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • NextSDS. (n.d.). 1-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}piperazine.
  • Sigma-Aldrich. (n.d.). 1-[2-(2-methoxyethoxy)ethyl]piperazine.
  • MilliporeSigma. (n.d.). 1-(2-Methoxyethyl)piperazine 97 13484-40-7.
  • Manasa Life Sciences. (n.d.). 1-[2-(2-Hydroxyethoxy)ethyl]piperazine.
  • Google Patents. (n.d.). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Sapphire Bioscience. (n.d.). 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride.

Sources

Application

gas chromatography (GC) analysis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine impurities

Application Note: Gas Chromatography (GC-FID) Analysis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine Impurities Introduction & Analytical Rationale 1-[2-(2-Methoxyethoxy)ethyl]piperazine is a critical process-related impurit...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Gas Chromatography (GC-FID) Analysis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine Impurities

Introduction & Analytical Rationale

1-[2-(2-Methoxyethoxy)ethyl]piperazine is a critical process-related impurity and intermediate frequently encountered in the synthesis of active pharmaceutical ingredients (APIs), most notably atypical antipsychotics like Quetiapine[1]. Structurally, it consists of a basic piperazine ring substituted with a methoxyethoxyethyl aliphatic chain.

The Analytical Challenge: Because this compound lacks a conjugated π -electron system, it is considered a "non-chromophoric" impurity. Standard High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is highly ineffective for its quantification due to the absence of a chromophoric response[2]. However, its relatively low molecular weight and high thermal stability make it an ideal candidate for Gas Chromatography with Flame Ionization Detection (GC-FID)[1].

ImpurityPathway SM1 Piperazine (Starting Material) Target 1-[2-(2-Methoxyethoxy) ethyl]piperazine SM1->Target Alkylation Byprod Bis-alkylated Byproducts SM1->Byprod Over-alkylation SM2 Alkylating Agent (Chloro-ether) SM2->Target API Quetiapine API (Downstream) Target->API Condensation

Fig 1: Synthetic pathway of 1-[2-(2-Methoxyethoxy)ethyl]piperazine and its role in API synthesis.

Mechanistic Insights: Overcoming Amine-Induced Peak Tailing

As a Senior Application Scientist, I frequently see methods fail due to a lack of understanding of analyte-stationary phase interactions. Piperazine derivatives present a notorious challenge in GC analysis. The secondary amine in the piperazine ring is highly polar and basic. It readily forms strong hydrogen bonds with residual, active silanol groups (-SiOH) on the fused silica capillary column walls or within the glass liner of the injection port.

Causality of Experimental Choices:

  • Column Dimensions & Phase: To mitigate adsorption, we utilize a wide-bore (0.53 mm ID), thick-film (5.0 µm) DB-5 capillary column[2]. Why? A thicker stationary phase film increases the phase ratio, effectively shielding the basic amine groups from the active silanols on the fused silica tubing. This drastically reduces peak tailing and prevents irreversible analyte loss.

  • Injection Port Deactivation: A base-deactivated glass liner packed with silanized glass wool is mandatory. A split injection (10:1) ensures rapid transfer of the analyte onto the column, minimizing its residence time in the hot inlet and preventing thermal degradation[3].

Experimental Workflow & Protocols

This protocol provides a self-validating framework for the routine quantification of 1-[2-(2-Methoxyethoxy)ethyl]piperazine.

Step 1: Sample & Standard Preparation

  • Diluent Selection: Use HPLC-grade Methanol. Methanol is chosen because it easily solubilizes polar amines and elutes rapidly, providing a clean solvent front that does not interfere with early-eluting peaks.

  • Standard Preparation: Accurately weigh 10.0 mg of the 1-[2-(2-Methoxyethoxy)ethyl]piperazine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with methanol to achieve a stock concentration of 1.0 mg/mL.

  • Sample Preparation: Accurately weigh 100.0 mg of the API sample into a 10 mL volumetric flask. Dissolve completely in methanol and make up to volume (10.0 mg/mL).

Step 2: System Suitability Testing (Self-Validating Mechanism) Every analytical run must be bracketed by a System Suitability Test (SST). Inject the standard solution in triplicate.

  • Acceptance Criteria: The tailing factor ( Tf​ ) of the target impurity peak must be ≤1.5 , and the Relative Standard Deviation (RSD) of the peak area must be ≤5.0% [2]. If Tf​>1.5 , the run is automatically invalidated, indicating that the liner has become active and requires immediate replacement.

GCWorkflow Prep 1. Sample Prep Dilution in Methanol (10.0 mg/mL API) Inject 2. Injection Split Mode (10:1) Deactivated Liner Prep->Inject Separate 3. Separation DB-5 Capillary Column Temp Programmed Inject->Separate Detect 4. Detection FID (260°C) Optimal for C-H bonds Separate->Detect Analyze 5. Data Analysis Integration & System Suitability Detect->Analyze

Fig 2: Step-by-step GC-FID analytical workflow for non-chromophoric piperazine impurities.

Data Presentation & Method Parameters

To ensure reproducibility across different laboratory environments, the optimized GC-FID parameters and expected validation metrics are summarized below. Jadhav et al. demonstrated that GC-FID methods utilizing these parameters can achieve limits of detection (LOD) as low as 0.001% for non-chromophoric quetiapine impurities[4].

Table 1: Optimized GC-FID Instrumental Parameters

ParameterSpecification / SettingRationale
Instrument GC equipped with FIDOptimal for detecting C-H bonds in non-chromophoric targets[1].
Column DB-5 (30 m × 0.53 mm, 5.0 µm)Thick film shields basic amines from active silanol sites[2].
Carrier Gas Helium (Constant flow, 2.0 mL/min)Provides optimal linear velocity and resolution.
Injector Temp 250°CEnsures complete volatilization without thermal breakdown.
Detector Temp 260°CPrevents condensation of high-boiling eluates in the detector.
Injection Vol. 1.0 µL (Split ratio 10:1)Prevents column overloading while maintaining sensitivity.
Oven Program 100°C (2 min) 20°C/min to 200°C 30°C/min to 280°C (Hold 5 min)Rapidly elutes the solvent, then separates structurally similar alkylated byproducts.

Table 2: Expected Method Validation Metrics

Validation ParameterExpected ResultAcceptance Criteria (ICH Q2)
Limit of Detection (LOD) ~0.005%Signal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) ~0.015%Signal-to-Noise (S/N) 10
Linearity Range 0.015% – 0.15%Correlation Coefficient ( R2 ) 0.995
Method Precision (RSD) < 3.5%RSD 5.0% (for 6 replicate preparations)
Accuracy (Recovery) 95.0% – 102.0%90.0% – 110.0% across 3 concentration levels

Troubleshooting & Diagnostics

  • Symptom: Broad, severely tailing peaks for the target impurity.

    • Causality: Degradation of the deactivation layer in the glass liner, exposing active silanol sites.

    • Corrective Action: Replace the injection liner with a freshly base-deactivated liner. Trim the first 10–20 cm of the analytical column to remove non-volatile matrix buildup.

  • Symptom: Poor sensitivity or lower-than-expected peak area.

    • Causality: Incomplete vaporization in the inlet or an excessively high split ratio.

    • Corrective Action: Verify the injector temperature is stable at 250°C. Reduce the split ratio to 5:1 to allow more analyte onto the column, ensuring you do not overload the phase capacity.

References[3] Benchchem. "A Comparative Guide to Gas Chromatography (GC) Method Validation for Piperazine Derivative Analysis." Source: Benchchem. URL: https://www.benchchem.com[4] UNODC. "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." Source: UNODC. URL: https://www.unodc.org[1] Benchchem. "Application Note: Analytical Techniques for Quetiapine Impurity Profiling." Source: Benchchem. URL: https://www.benchchem.com[2] Jadhav, S. A., et al. "Original GC–FID Determination of Non-Chromophoric Impurities in Quetiapine: An Antipsychotic Drug." Source: Academia.edu. URL: https://www.academia.edu[5] Jadhav, S. A., et al. "Original GC–FID Determination of Non-Chromophoric Impurities in Quetiapine: An Antipsychotic Drug." Source: Semantic Scholar. URL:https://www.semanticscholar.org

Sources

Method

Application Note: Preparation and Handling of 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride Stock Solutions

Introduction & Mechanistic Rationale 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride (CAS: 1955561-05-3)[1] is a highly versatile small-molecule scaffold. Featuring a hydrophilic PEG-like (polyethylene glycol) tai...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride (CAS: 1955561-05-3)[1] is a highly versatile small-molecule scaffold. Featuring a hydrophilic PEG-like (polyethylene glycol) tail attached to a basic piperazine ring, this compound is extensively utilized in drug discovery, particularly as a linker in PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).

Causality in Salt Selection: The free base of piperazine derivatives is often an oily liquid or low-melting solid that is prone to atmospheric oxidation and difficult to handle. By utilizing the dihydrochloride salt form, the compound is stabilized as a crystalline solid. This prevents degradation, extends shelf life, and significantly enhances its thermodynamic solubility in aqueous media [2].

Physicochemical Properties & Solubility Profile

To ensure a self-validating experimental setup, researchers must account for the mass of the hydrochloride counterions. Calculations must use the molecular weight of the salt (261.19 g/mol ), not the free base.

PropertySpecification
Chemical Name 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride
CAS Number 1955561-05-3
Molecular Formula C9H22Cl2N2O2
Molecular Weight 261.19 g/mol
Appearance White to off-white solid
Aqueous Solubility Highly Soluble (≥ 50 mg/mL)[3]
Organic Solubility Soluble in DMSO (≥ 25 mg/mL)[4]

Experimental Protocols: Stock Solution Preparation

Self-Validating Calculation Formula

Before beginning, verify your required mass using the following formula:

Mass (mg) = Concentration (mM) × Volume (mL) × MW (261.19 g/mol ) / 1000

Protocol A: 50 mM Aqueous Stock Solution (For In Vivo / Biological Assays)

Rationale for Solvent: The dihydrochloride salt is highly hydrophilic. Aqueous buffers (like PBS or saline) are ideal for immediate biological application where organic solvents would cause cellular toxicity.

  • Step 1: Weighing. Accurately weigh 13.06 mg of the compound into a sterile vial.

  • Step 2: Dissolution. Add 1.0 mL of sterile Milli-Q water or PBS (pH 7.4).

  • Step 3: Agitation. Vortex for 30–60 seconds. The salt form ensures rapid dissolution without the need for heating.

  • Step 4: pH Adjustment (Critical). The dissociation of the dihydrochloride salt releases H+ ions, which will lower the pH of unbuffered solutions. If using unbuffered water, verify the pH and adjust with 0.1 M NaOH if your downstream assay is pH-sensitive.

  • Step 5: Sterilization. Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Mechanistic Note: Avoid autoclaving, as high heat can induce thermal degradation of the PEG-linker or oxidation of the piperazine ring.

Protocol B: 100 mM DMSO Stock Solution (For Library Storage / In Vitro Screening)

Rationale for Solvent: Anhydrous DMSO prevents microbial growth and hydrolytic degradation, making it the gold standard for long-term compound library storage.

  • Step 1: Weighing. Weigh 26.12 mg of the compound.

  • Step 2: Dissolution. Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Step 3: Sonication. Sonicate in a water bath at room temperature for 2–5 minutes to ensure complete disruption of the crystal lattice.

  • Step 4: Aliquoting. Divide the solution into 50 µL aliquots in amber, sterile microcentrifuge tubes to protect from light.

  • Step 5: Storage. Store at -80°C. Mechanistic Note: Repeated freeze-thaw cycles introduce atmospheric moisture into the highly hygroscopic DMSO. This leads to localized precipitation of the compound and concentration inaccuracies. Aliquoting prevents this structural degradation.

Workflow Diagram

G A 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride (Solid) B Solvent Selection A->B C Aqueous Buffer (Water/PBS) For In Vivo Assays B->C Hydrophilic Application D Anhydrous DMSO For In Vitro / Storage B->D Long-term Library E Vortex & Sonicate (Ensure Complete Dissolution) C->E D->E F Sterile Filtration (0.22 µm) (PES Membrane) E->F G Aliquot & Store at -80°C (Avoid Freeze-Thaw) F->G

Workflow for the preparation, filtration, and storage of piperazine dihydrochloride stock solutions.

References

  • Title: Piperazine | C4H10N2 | CID 4837 - PubChem - NIH Source: PubChem URL: [Link]

Application

in vitro assay protocols utilizing 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride

Application & Protocol Guide A Workflow for the In Vitro Bioactivity Profiling of Novel Piperazine Analogs: The Case of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride Abstract The piperazine ring is a classic exa...

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Author: BenchChem Technical Support Team. Date: March 2026

Application & Protocol Guide

A Workflow for the In Vitro Bioactivity Profiling of Novel Piperazine Analogs: The Case of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride

Abstract

The piperazine ring is a classic example of a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, from anthelmintics to antipsychotics.[1][2] Consequently, novel piperazine derivatives are of continuous interest in drug discovery. This guide outlines a systematic, multi-step workflow for the initial in vitro characterization of such novel analogs, using the research compound 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride (CAS: 1955561-05-3) as a representative example.[3] We provide a logical framework and detailed protocols for foundational assessments (solubility, cytotoxicity) and primary screening assays (receptor binding, functional responses), designed to efficiently profile the compound's biological potential and guide further investigation.

Introduction: The Piperazine Scaffold and the Test Article

The piperazine heterocycle is a six-membered ring containing two opposing nitrogen atoms. This structure confers favorable pharmacokinetic properties, including high aqueous solubility and the ability to cross biological membranes. Its derivatives have been successfully developed for diverse therapeutic areas. For instance, piperazine citrate is a well-known anthelmintic agent that functions by modulating GABAergic neurotransmission in parasites.[1] In contrast, complex derivatives like aripiprazole and ziprasidone are potent modulators of dopamine and serotonin receptors used in treating psychiatric disorders.[2]

The test article for this guide, 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride, is a research chemical available for investigational use.[4][5] Its biological activity is not yet established in the public literature. Therefore, the following protocols are presented as a robust, target-agnostic approach to perform an initial bioactivity assessment.

Test Article Properties:

PropertyValueSource
Full Chemical Name 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride[3]
CAS Number 1955561-05-3[3]
Molecular Formula C9H22Cl2N2O2[4]
Molecular Weight 261.19 g/mol [4]
Form Powder[3]
Storage Room Temperature, Desiccate[3]

The Characterization Workflow: A Phased Approach

A logical progression of experiments is crucial to avoid generating misleading data and to conserve resources. We propose a three-phase workflow. Phase I establishes the fundamental physicochemical and cytotoxic properties. Phase II screens for primary biological activity against a high-probability target class. Phase III confirms and quantifies this activity.

G cluster_0 Phase I: Foundational Assessment cluster_1 Phase II: Primary Screening cluster_2 Phase III: Functional Validation solubility Protocol 1: Aqueous Solubility cytotoxicity Protocol 2: Cytotoxicity Profiling (IC50) decision1 Is compound soluble and non-toxic at test concentrations? cytotoxicity->decision1 binding Protocol 3: Receptor Binding Assay (Ki) decision2 Is specific binding observed? binding->decision2 functional Protocol 4: Cell-Based Functional Assay (EC50/IC50) proceed PROCEED: Compound suitable for further study functional->proceed start Test Compound: 1-[2-(2-Methoxyethoxy)ethyl] piperazine dihydrochloride start->solubility decision1->binding  Yes stop STOP: Re-evaluate or select different assay decision1->stop No decision2->functional  Yes decision2->stop No

Caption: The In Vitro Characterization Workflow for Novel Compounds.

Phase I Protocols: Foundational Assays

Rationale: Before testing for a specific biological function, it is imperative to determine the compound's general cytotoxicity and its solubility in assay-relevant buffers. A compound that is broadly cytotoxic or precipitates in the assay medium will produce unreliable and often false-positive results in subsequent screens.

Protocol 1: General Cytotoxicity Assessment via Resazurin Assay

This protocol measures the metabolic activity of cells as an indicator of viability. Resazurin (blue, non-fluorescent) is reduced by viable cells to resorufin (pink, highly fluorescent). A decrease in fluorescence indicates cytotoxicity.

Materials:

  • HEK293 or HeLa cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • Test Compound Stock: 10 mM in DMSO

  • Resazurin sodium salt (e.g., Sigma-Aldrich R7017)

  • Doxorubicin (positive control for cytotoxicity)

  • Sterile 96-well clear-bottom, black-walled plates

  • Fluorescence plate reader (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding: Seed 100 µL of cell suspension into each well of the 96-well plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2x concentration serial dilution plate of the test compound in DMEM. For a final concentration range of 100 µM to 0.1 µM, the 2x plate should range from 200 µM to 0.2 µM. Include wells for vehicle control (DMSO only) and a positive control (Doxorubicin).

  • Cell Treatment: Carefully remove the old media from the cells and add 100 µL of the compound dilutions from the 2x plate.

  • Incubation: Incubate the treated plates for 48 hours at 37°C, 5% CO₂.

  • Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of this solution to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C until the vehicle control wells have turned a distinct pink color.

  • Data Acquisition: Read the fluorescence on a plate reader.

  • Analysis: Normalize the data with vehicle control as 100% viability and no-cell control as 0% viability. Plot the normalized response versus the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Interpretation:

ParameterInterpretation
IC₅₀ > 50 µM Compound is generally considered non-toxic at concentrations used for primary screening.
IC₅₀ < 10 µM Compound exhibits significant cytotoxicity. Any functional activity observed must be cross-referenced with this data to rule out artifacts.

Phase II Protocol: Primary Screening

Rationale: Given that many piperazine-based CNS drugs target G-protein coupled receptors (GPCRs), a logical starting point for screening is a receptor binding assay.[2] This assay directly measures the physical interaction between the test compound and a receptor target. We will use a competitive binding assay with a radiolabeled ligand as a classic, robust example.

Protocol 3: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

This protocol determines if the test compound can displace a known radiolabeled ligand from the human dopamine D2 receptor expressed in cell membranes.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human Dopamine D2 receptor.

  • [³H]-Spiperone (a high-affinity D2 antagonist radioligand).

  • Test Compound Stock: 10 mM in DMSO.

  • Haloperidol (unlabeled competitor for positive control and non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreen HTS).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Reagent Preparation:

    • Thaw D2 receptor membranes on ice and dilute in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.

    • Prepare serial dilutions of the test compound in Assay Buffer.

    • Dilute [³H]-Spiperone in Assay Buffer to a final concentration equal to its K_d (~0.1-0.3 nM).

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]-Spiperone + 100 µL membrane suspension.

    • Non-Specific Binding (NSB): 50 µL Haloperidol (10 µM final) + 50 µL [³H]-Spiperone + 100 µL membrane suspension.

    • Test Compound: 50 µL test compound dilution + 50 µL [³H]-Spiperone + 100 µL membrane suspension.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash each well 3 times with 200 µL of ice-cold Assay Buffer to separate bound from free radioligand.

  • Detection: Allow the filter mat to dry completely. Add 50 µL of scintillation fluid to each well, seal the plate, and count the radioactivity in a microplate scintillation counter.

  • Analysis:

    • Calculate Specific Binding = Total Binding (counts) - NSB (counts).

    • Calculate % Inhibition for each test compound concentration: 100 * (1 - (Compound_counts - NSB_counts) / (Specific_Binding))

    • Plot % Inhibition versus log of compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the binding affinity constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of [³H]-Spiperone and K_d is its dissociation constant.

Phase III Protocol: Functional Validation

Rationale: A binding assay confirms interaction but does not reveal its functional consequence (e.g., agonist, antagonist, or inverse agonist). A cell-based functional assay is required to determine the compound's effect on receptor signaling. For the D2 receptor, which is a Gαi-coupled GPCR, a common functional readout is the inhibition of cAMP production.

Protocol 4: cAMP Inhibition Assay

This protocol measures the ability of the test compound to act as an agonist (inhibit cAMP) or an antagonist (block the inhibition by a known agonist) at the D2 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Forskolin (an adenylyl cyclase activator used to stimulate cAMP production).

  • Quinpirole (a known D2 receptor agonist).

  • cAMP detection kit (e.g., Cisbio HTRF, Promega GloSensor).

  • Assay Buffer or cell culture medium as recommended by the kit manufacturer.

Procedure (Agonist Mode):

  • Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compound to the cells.

  • Stimulation: Add a fixed concentration of Forskolin (e.g., 10 µM) to all wells to raise basal cAMP levels.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit.

  • Analysis: Plot the assay signal (inversely proportional to cAMP) against the log of compound concentration. Fit the data to determine the EC₅₀ (concentration for 50% of maximal effect).

Procedure (Antagonist Mode):

  • Cell Plating: As above.

  • Compound Pre-incubation: Add serial dilutions of the test compound and incubate for 15-30 minutes.

  • Agonist Challenge: Add a fixed concentration of a known agonist (e.g., Quinpirole at its EC₈₀) to all wells.

  • Stimulation & Detection: Add Forskolin and proceed as in the agonist mode protocol.

  • Analysis: Plot the assay signal against the log of test compound concentration. An antagonist will reverse the effect of Quinpirole, causing the signal to return to the Forskolin-only level. Fit the data to determine the IC₅₀.

Visualization of the D2 Receptor Signaling Pathway

The functional assay described above interrogates the canonical Gαi signaling pathway of the Dopamine D2 receptor. An agonist will promote this pathway, while an antagonist will block it.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gai Gαi D2R->Gai activates Gbg Gβγ D2R->Gbg activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP converts Gai->AC inhibits Dopamine Dopamine or Agonist (e.g., Quinpirole) Dopamine->D2R binds Antagonist Antagonist or Test Compound Antagonist->D2R blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates Forskolin Forskolin Forskolin->AC stimulates

Caption: Simplified Dopamine D2 Receptor Gαi Signaling Pathway.

References

  • Piperazine Mechanism of Action. Patsnap Synapse.[Link]

  • Interaction Between Substituted 1-[2-(diphenylmethoxy)ethyl] Piperazines and Dopamine Receptors. PubMed, National Library of Medicine.[Link]

  • PIPERAZINE (diethylenediamine) Summary Report. European Medicines Agency (EMA).[Link]

  • Efficacy of piperazine dihydrochloride against Ascaris suum and Oesophagostomum species in naturally infected pigs. PubMed, National Library of Medicine.[Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry, Royal Society of Chemistry.[Link]

Sources

Method

isolating 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride from reaction mixtures

Application Note & Protocols Introduction: Navigating the Purification of a Polar Dihydrochloride Salt 1-[2-(2-Methoxyethoxy)ethyl]piperazine is a substituted piperazine derivative of interest in pharmaceutical research...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Introduction: Navigating the Purification of a Polar Dihydrochloride Salt

1-[2-(2-Methoxyethoxy)ethyl]piperazine is a substituted piperazine derivative of interest in pharmaceutical research and development. It is typically handled and stored as its dihydrochloride salt to improve stability and aqueous solubility. However, isolating this highly polar, water-soluble salt from complex reaction mixtures presents significant challenges. Common impurities may include unreacted starting materials, over-alkylated byproducts, and residual solvents or reagents.

This technical guide provides a comprehensive overview of the principles and detailed protocols for the successful isolation and purification of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride. We will explore the underlying chemical principles that govern the separation process and offer two robust, field-proven protocols applicable to different reaction scenarios. The causality behind each experimental choice is explained, ensuring that researchers can adapt these methods to their specific needs.

Part 1: Foundational Principles & Compound Profile

A successful purification strategy is built upon a solid understanding of the target molecule's physicochemical properties and the likely impurities. The dual amine functionality of the piperazine core is the most critical factor, governing the molecule's acid-base behavior and solubility.

Physicochemical Properties

The piperazine ring contains two nitrogen atoms with distinct pKa values, making the molecule's charge and solubility highly dependent on pH.[1] As a dihydrochloride salt, the compound is highly polar and typically soluble in aqueous solutions and polar protic solvents like methanol or ethanol, while being poorly soluble in less polar organic solvents like dichloromethane, ethyl acetate, or ethers.[2] Conversely, the free base form is significantly less polar and more soluble in a wider range of organic solvents.[3] This pH-dependent solubility is the cornerstone of the primary purification strategy.

PropertyValueSource
Chemical Formula C₉H₂₂Cl₂N₂O₂[4]
Molecular Weight 261.19 g/mol [4]
Physical Form Typically a white to off-white crystalline solid
Solubility (as Dihydrochloride) High in water; Soluble in methanol[2][3]
Solubility (as Free Base) Soluble in dichloromethane, ethyl acetate; Poorly soluble in water[2]

Common Impurity Profile

The nature of impurities is dictated by the synthetic route. A common synthesis involves the N-alkylation of piperazine with a suitable electrophile. Potential impurities include:

  • Unreacted Piperazine: Highly water-soluble and can be difficult to remove by simple crystallization.

  • N,N'-bis[2-(2-Methoxyethoxy)ethyl]piperazine: An over-alkylation byproduct that is less polar than the mono-substituted product.

  • Starting Reagents & Catalysts: May include phase-transfer catalysts or inorganic bases.

  • Structurally Similar Byproducts: Such as pyrazines or other N-alkylated piperazines formed during synthesis.[1][5]

Part 2: Strategic Isolation Protocols

We present two primary protocols based on the nature of the crude reaction mixture: one for aqueous-based reactions and another for reactions performed in organic solvents.

Protocol 1: Isolation from Aqueous Media via pH-Modulated Extraction

This is the most versatile method, leveraging the pH-dependent solubility of the amine to perform a liquid-liquid extraction. The core principle is to convert the water-soluble dihydrochloride salt into its organic-soluble free base form by basification, extract it into an organic solvent, and then convert it back into the pure dihydrochloride salt.[3]

G cluster_0 Aqueous Phase cluster_1 Organic Phase A Crude Reaction Mixture (Aqueous Solution, pH < 2) Target: R-Pip-2HCl B Basify with NaOH (aq) to pH > 11 A->B C Aqueous Layer (Inorganic Salts) B->C Target: R-Pip (Free Base) Now Organic Soluble E Extract with Dichloromethane (DCM) B->E Phase Separation D Discard C->D F Organic Layer (R-Pip in DCM) E->F G Dry over Na₂SO₄, Filter, Concentrate F->G H Concentrated Free Base (R-Pip in minimal DCM) G->H I Add HCl in Isopropanol H->I J Precipitate Forms (Pure R-Pip-2HCl) I->J K Filter & Dry J->K L Final Pure Product K->L

Caption: Workflow for isolation via pH-modulated liquid-liquid extraction.

Step-by-Step Methodology:

  • Basification:

    • Transfer the aqueous reaction mixture to a separatory funnel.

    • Cool the funnel in an ice bath.

    • Slowly add a 6M solution of sodium hydroxide (NaOH) with gentle swirling. Monitor the pH using pH paper or a calibrated meter. Continue adding base until the pH of the aqueous phase is >11.[3]

    • Causality: At this high pH, both nitrogen atoms of the piperazine ring are deprotonated, converting the water-soluble salt into the less polar free base, which can be extracted into an organic solvent.

  • Extraction:

    • Add an equal volume of dichloromethane (DCM) to the separatory funnel.

    • Stopper the funnel and invert it several times, venting frequently to release pressure. Shake vigorously for 1-2 minutes.

    • Allow the layers to separate completely. Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.

    • Repeat the extraction process on the aqueous layer two more times with fresh DCM.

    • Causality: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.[6] DCM is chosen for its ability to dissolve the free base and its immiscibility with water.

  • Drying and Concentration:

    • Combine all organic extracts.

    • Add anhydrous sodium sulfate (Na₂SO₄) until it no longer clumps together, indicating the solution is dry.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to reduce the volume significantly. Avoid evaporating to complete dryness to prevent the product from oiling out.

  • Salt Formation and Precipitation:

    • Cool the concentrated solution of the free base in an ice bath.

    • Slowly add a 2M solution of hydrochloric acid (HCl) in isopropanol or ethanol dropwise while stirring.

    • A white precipitate of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride should form immediately.[7]

    • Continue adding the HCl solution until no further precipitation is observed.

    • Causality: The addition of anhydrous HCl protonates the basic nitrogen atoms, forming the dihydrochloride salt. This salt is insoluble in the relatively non-polar solvent system, causing it to precipitate out of the solution in high purity.[8]

  • Isolation and Drying:

    • Allow the slurry to stir in the ice bath for 30-60 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold acetone or diethyl ether to remove residual impurities.[1]

    • Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Isolation from Organic Media via Anti-Solvent Crystallization

This method is suitable when the reaction is performed in an organic solvent and the crude product is relatively clean. The principle is to dissolve the crude material in a minimal amount of a suitable solvent and then add an "anti-solvent" in which the product is insoluble, forcing it to crystallize.[9]

G A Crude Reaction Mixture (in Organic Solvent) B Filter to remove insoluble byproducts A->B C Concentrate Filtrate under reduced pressure B->C D Crude Solid/Oil C->D E Dissolve in minimal hot Isopropanol (Solvent) D->E F Hot, Saturated Solution E->F G Add Acetone (Anti-Solvent) dropwise until cloudy F->G H Cool slowly to 0-5 °C to induce crystallization G->H I Hold slurry for 1-2 hours H->I J Filter & wash with cold Acetone I->J K Dry under vacuum J->K L Final Pure Product K->L

Caption: Workflow for purification via anti-solvent crystallization.

Step-by-Step Methodology:

  • Initial Workup:

    • If the reaction mixture contains solid byproducts (e.g., inorganic salts), filter them off first.

    • Concentrate the crude reaction mixture under reduced pressure to obtain a crude solid or oil.

  • Solvent Screening and Dissolution:

    • In a small test tube, determine a suitable solvent system. The goal is to find a "solvent" in which the dihydrochloride salt is soluble when heated, and an "anti-solvent" in which it is insoluble.[6]

    • Recommended Systems: A good starting point is a polar protic solvent like isopropanol or ethanol as the primary solvent, and a less polar solvent like acetone, ethyl acetate, or diethyl ether as the anti-solvent.[9]

Solvent SystemRoleRationale
Isopropanol / Acetone Solvent / Anti-SolventGood balance of polarity for initial dissolution and effective precipitation.
Ethanol / Diethyl Ether Solvent / Anti-SolventClassic system for crystallizing amine hydrochlorides.
Methanol / Ethyl Acetate Solvent / Anti-SolventMethanol offers high solvating power, while ethyl acetate effectively induces crystallization.
  • Crystallization Procedure:

    • Transfer the crude product to an Erlenmeyer flask and heat it gently (e.g., 60-70 °C).

    • Add the minimum amount of the hot primary solvent (e.g., isopropanol) required to fully dissolve the crude material.

    • Once a clear solution is obtained, remove it from the heat.

    • Slowly add the anti-solvent (e.g., acetone) dropwise while stirring until the solution becomes persistently cloudy (the cloud point).

    • If necessary, add a few drops of the hot primary solvent to redissolve the solids and obtain a clear, saturated solution.

    • Causality: Adding the anti-solvent reduces the overall polarity of the solvent mixture, decreasing the solubility of the highly polar dihydrochloride salt and inducing nucleation.[9]

  • Cooling and Maturation:

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the growth of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator (0-5 °C) for at least 1-2 hours to maximize crystal formation.[9]

  • Isolation and Drying:

    • Collect the crystalline product by vacuum filtration.

    • Wash the filter cake with a small amount of the cold anti-solvent to remove any soluble impurities from the crystal surfaces.

    • Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.

Part 3: Purity Verification and Troubleshooting

After isolation, the purity and identity of the final product must be confirmed using standard analytical techniques.

Analytical Methods

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity. A reverse-phase C18 column with a mobile phase of water and acetonitrile containing an ion-pairing agent or buffer (e.g., 0.1% trifluoroacetic acid) can effectively resolve the product from its impurities.[6]

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure. The spectrum should show characteristic peaks for the methoxy group (~3.3 ppm), the ethoxy and piperazine protons (a series of multiplets between ~2.5-4.0 ppm), and the absence of signals from starting materials or major impurities.

  • Melting Point: A sharp melting point range is indicative of high purity. For crystalline solids like this, a narrow range (e.g., 1-2 °C) is expected.[10]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Product "Oils Out" During Crystallization Solution is too concentrated; Cooling is too rapid; Presence of hygroscopic impurities.Add a small amount of the primary solvent to redissolve the oil, then cool much more slowly. Try seeding with a previously obtained pure crystal. Ensure all solvents are anhydrous.
Low Recovery from Extraction Incomplete basification (pH not high enough); Insufficient number of extractions.Ensure the aqueous phase pH is robustly >11 before extraction.[3] Perform at least three, and up to five, extractions with the organic solvent.
Poor Separation of Layers (Emulsion) High concentration of salts or surfactants.Add a saturated solution of sodium chloride (brine) to the separatory funnel to "salt out" the organic layer and break the emulsion.[11]
Final Product is Gummy or Hygroscopic Residual solvent (especially water); Impurities interfering with crystallization.Dry the product under high vacuum for an extended period. If the problem persists, re-purify using the alternative protocol or by re-crystallization.[1]

References

  • Saeed, A., Shaheen, M. A., & Abbas, N. (2014). A spectrophotometric determination of piperazine and some of its salts. Journal of the Association of Official Analytical Chemists, 67(4), 723-725.
  • Martin, A. R. (1960). U.S. Patent No. 2,919,275. U.S.
  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Reddy, K. R., et al. (2018). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. The Journal of Organic Chemistry, 83(22), 14097–14107. [Link]

  • Gowda, B. G., & Seetharamappa, J. (2003). A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]

  • Godfrey, N. J. (1969). U.S. Patent No. 3,481,933. U.S.
  • Basavaiah, K., & Nagegowda, P. (1987). A rapid spectrophotometric method for determination of piperazine. Talanta, 34(11), 968-970. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • Cier, H. E. (1969). U.S. Patent No. 3,433,788. U.S.
  • Joshi, Y. (2021). How to extract water soluble amino compound from after aqueous work up? ResearchGate. [Link]

  • Reddit r/chemistry community. (2023). Extraction solvent for amines in an aqueous reaction solution?[Link]

  • CN103254153B. (2015). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Ding, W., et al. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Separation Science, 31(16-17), 3047-3052. [Link]

  • CN102020641A. (2011). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • EP2436381A1. (2012). Crystallization of hydrohalides of pharmaceutical compounds.
  • PubChemLite. (n.d.). 1-[2-(2-methoxyethoxy)ethyl]piperazine dihydrochloride (C9H20N2O2). [Link]

  • Khan, M. S., et al. (2022). The Impact of Co-crystal Formation on the Stability of Camylofin Dihydrochloride Immediate Release Tablets. DergiPark. [Link]

  • Scion, C. (n.d.). Guide for crystallization. [Link]

  • Hartono, A., et al. (2012). Solid liquid solubility of piperazine. SINTEF. [Link]

  • De Nanteuil, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225-231. [Link]

  • PubChem. (n.d.). 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride. [Link]

  • NextSDS. (n.d.). 1-[2-(2-methoxyethoxy)phenyl]piperazine dihydrochloride — Chemical Substance Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride

Welcome to the technical support center for the analysis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address a comm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address a common and often frustrating challenge in its HPLC analysis: peak tailing. As a polar, basic compound containing a piperazine moiety, this analyte is particularly susceptible to secondary interactions that can compromise peak symmetry, affecting both qualitative and quantitative results.

This document provides in-depth, question-and-answer-based troubleshooting, moving from common method adjustments to more complex hardware and column chemistry considerations. Our goal is to explain the causality behind each experimental choice, empowering you to develop robust and reliable analytical methods.

Troubleshooting Guide: From Symptom to Solution

Peak tailing is not merely an aesthetic issue; it indicates underlying problems in the chromatographic system or method chemistry that can hinder accurate integration and reduce resolution.[1][2] The USP tailing factor (T) is a common metric, where a value of 1.0 is perfectly symmetrical. Values greater than 1.5 often signal a problem that requires investigation.[2]

Q1: I'm seeing significant peak tailing with 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride. What is the most likely cause?

Answer: The most probable cause of peak tailing for this analyte is secondary-site interactions between its basic piperazine nitrogens and residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][3][4][5]

1-[2-(2-Methoxyethoxy)ethyl]piperazine is a basic compound. In a typical reversed-phase mobile phase, these nitrogen atoms can become protonated (positively charged). Silica-based stationary phases, especially older "Type A" silica, have a population of acidic silanol groups.[4] At mobile phase pH values above ~3.5, these silanols can become deprotonated (negatively charged), creating strong ionic interaction sites that disrupt the primary hydrophobic retention mechanism.[3][5] This mixed-mode retention leads to a portion of the analyte molecules being overly retained, resulting in a "tailing" peak.[3][4]

Q2: How can I use the mobile phase pH to improve my peak shape?

Answer: Manipulating the mobile phase pH is the most powerful first step to mitigate peak tailing for basic compounds.[4][6] The strategy is to control the ionization state of both the analyte and the stationary phase silanols.

For 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride, the goal is to operate at a low pH.

  • Mechanism: By lowering the mobile phase pH to a range of 2.5 - 3.5 , the vast majority of surface silanol groups become protonated (neutral).[3][4][5] This eliminates the strong ionic attraction between the negatively charged silanols and the positively charged analyte. At this low pH, your basic analyte will be fully and consistently protonated, ensuring it behaves as a single species.

  • Practical Steps:

    • Prepare the aqueous component of your mobile phase.

    • Add a suitable acid, such as formic acid or trifluoroacetic acid (TFA) to a concentration of 0.1% (v/v), to achieve a pH in the desired range.

    • Confirm the pH before mixing with the organic modifier.

    • Ensure your column is stable at this low pH. Most modern silica columns are rated for use down to pH 2.0.[3]

Q3: I've lowered the pH, and the peak shape has improved, but there's still some tailing. What should I try next?

Answer: If low pH alone is insufficient, the next step is to optimize your mobile phase with buffers and additives designed to further reduce secondary interactions.

  • Increase Buffer Concentration: A low-concentration buffer may not have enough capacity to maintain a consistent pH at the column surface, where interactions occur.[7] Increasing the concentration of your buffer (e.g., phosphate or formate) to 20-50 mM can provide a more stable pH environment and improve peak shape.[8][9]

  • Use a Competing Base: Adding a small amount of a "competing base" to the mobile phase can dynamically mask the active silanol sites.[10] These additives are small, basic molecules that preferentially interact with the silanols, effectively shielding your analyte from these secondary interactions.

AdditiveTypical ConcentrationMechanism of Action
Triethylamine (TEA) 0.1% - 0.5% (v/v)A classic competing base that effectively masks acidic silanol sites, reducing interactions with basic analytes.[4][10]
Formic Acid / Ammonium Formate 0.1% / 10-20 mMProvides good buffering at low pH and is volatile, making it ideal for LC-MS applications.[7][11]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)A strong ion-pairing agent that can improve peak shape but may suppress MS signal and is difficult to remove from the column.
Q4: Could my HPLC column be the source of the problem?

Answer: Absolutely. Column chemistry is a critical factor. If you are using an older or general-purpose C18 column, it may have a high concentration of active silanol groups, making it unsuitable for basic analytes.[4]

  • Column Choice: Select a modern, high-purity "Type B" silica column that is specifically designed for the analysis of basic compounds. These columns minimize peak tailing through several technologies:

    • End-Capping: After the primary C18 chains are bonded to the silica, the column is treated with a smaller silanizing reagent (like trimethylchlorosilane) to "cap" many of the remaining accessible silanol groups, making them much less interactive.[1][3]

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from the silica surface and allows the use of highly aqueous mobile phases without phase collapse.

    • Hybrid Particles: Columns based on Ethylene Bridged Hybrid (BEH) technology incorporate carbon into the silica matrix itself, increasing pH stability and reducing surface silanol activity.[12]

  • Column Contamination & Degradation: Even the best column can perform poorly if it's contaminated or damaged. If peak shape has degraded over time, a column void or a blocked frit could be the cause.[2][13] A void at the column inlet disrupts the sample band, leading to tailing or split peaks for all analytes.[2]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and solving peak tailing for 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride.

G cluster_start cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Hardware cluster_end start Start: Peak Tailing Observed ph_check Is Mobile Phase pH low (2.5-3.5)? start->ph_check adjust_ph Action: Adjust pH to 2.5-3.5 using 0.1% Formic Acid or TFA. ph_check->adjust_ph No buffer_check Is buffer concentration adequate (≥20mM)? ph_check->buffer_check Yes adjust_ph->ph_check add_buffer Action: Increase buffer concentration or add competing base (e.g., 0.1% TEA). buffer_check->add_buffer No column_check Are you using a modern, end-capped column suitable for basic compounds? buffer_check->column_check Yes add_buffer->buffer_check change_column Action: Switch to a high-purity, end-capped or polar-embedded column. column_check->change_column No other_issues Check for other issues: - Column Contamination/Void - Extra-Column Volume - Sample Overload column_check->other_issues Yes solved Problem Solved change_column->solved other_issues->solved

Caption: A step-by-step troubleshooting workflow for HPLC peak tailing.

Experimental Protocol: Mobile Phase Preparation for Robust Analysis

This protocol details the preparation of a mobile phase designed to minimize peak tailing for basic analytes like 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride.

Objective: To prepare 1 L of a buffered mobile phase (90:10 Water:Acetonitrile with 25 mM Ammonium Formate, pH 3.0).

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Ammonium formate (analytical grade or higher)

  • Formic acid (analytical grade or higher)

  • Sterile 1 L graduated cylinder

  • Sterile 1 L glass media bottle

  • Calibrated pH meter

  • 0.22 µm membrane filter

Procedure:

  • Measure approximately 850 mL of HPLC-grade water into the graduated cylinder.

  • Weigh out the required amount of ammonium formate for a 25 mM final concentration in 1 L (Molar Mass = 63.06 g/mol ; 1.58 g). Add to the water and stir until fully dissolved.

  • Place the pH probe in the aqueous solution. Slowly add formic acid dropwise while stirring until the pH meter reads 3.0 ± 0.05.

  • Add HPLC-grade water to bring the final volume of the aqueous portion to 900 mL.

  • Measure 100 mL of HPLC-grade acetonitrile in a clean graduated cylinder.

  • Combine the 900 mL of buffered aqueous solution with the 100 mL of acetonitrile in the 1 L media bottle.

  • Cap the bottle and invert several times to ensure thorough mixing.

  • Filter the entire mobile phase through a 0.22 µm membrane filter to remove particulates.

  • Degas the mobile phase using sonication, vacuum degassing, or helium sparging before placing it on the HPLC system.

  • Label the bottle clearly with the composition, pH, and date of preparation. It is recommended to prepare mobile phases fresh daily.

Frequently Asked Questions (FAQs)

Q: What other issues can cause peak tailing for all compounds in my chromatogram, not just my analyte? A: If all peaks are tailing, it typically points to a physical or system-level problem rather than a chemical interaction.[13] Common causes include a partial blockage of the column inlet frit, a void in the column packing bed, or excessive extra-column volume from using tubing with too large an internal diameter or from poorly made connections.[14]

Q: Could I be overloading the column? A: Yes, column overload can cause peak distortion, though it often manifests as a "shark-fin" or fronting peak for basic compounds.[13][15] However, severe mass overload can also contribute to tailing.[15] To check for this, prepare a dilution of your sample (e.g., 1:10) and inject it. If the peak shape improves significantly and the retention time increases slightly, you were likely overloading the column.[13]

Q: My sample is dissolved in a strong solvent like pure ACN or DMSO. Could this be the problem? A: Yes, this is known as the sample solvent effect. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion, including tailing or splitting. Whenever possible, dissolve and inject your sample in the initial mobile phase composition.

Q: Can I use methanol instead of acetonitrile as the organic modifier? A: Yes, changing the organic modifier is a powerful tool to alter selectivity.[11] Methanol and acetonitrile have different properties; methanol is a more polar and protic solvent.[11] Switching between them can sometimes improve peak shape and change the elution order of impurities relative to your main peak.

References
  • Chrom Tech, Inc. (2025, October 28).
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • MilliporeSigma. 1-[2-(2-methoxyethoxy)ethyl]piperazine dihydrochloride.
  • Waters Corporation.
  • Taylor & Francis Online. (2014, November 25). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • ALWSCI. (2025, November 27).
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Phenomenex. HPLC Column Selection Guide.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Phenomenex. (2025, June 6).
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Waters Corporation. What are common causes of peak tailing and/or low resolution (broad peaks) in protein-based SEC methods?
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • LCGC International. (2013, November 1).
  • BenchChem. (2025, December).

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride Separation

Welcome to our dedicated technical support guide for the chromatographic analysis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride. This resource is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the chromatographic analysis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we address specific issues in a question-and-answer format, grounded in scientific principles and extensive field experience.

Frequently Asked Questions (FAQs)

Q1: My 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride peak shows little to no retention on a standard C18 column. What is the underlying cause and how can I improve retention?

A1: This is a common challenge stemming from the physicochemical properties of your analyte. 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride is a highly polar and hydrophilic compound. In traditional reversed-phase chromatography (RP-HPLC), which relies on hydrophobic interactions between the analyte and the nonpolar stationary phase (like C18), polar compounds have a weak affinity for the stationary phase and are therefore poorly retained, often eluting at or near the void volume.[1][2]

To enhance retention, consider the following strategies, ordered from simplest to more advanced approaches:

  • Highly Aqueous Mobile Phases: For some polar compounds, using a mobile phase with a very high aqueous content (e.g., >95% water) can increase retention on certain types of reversed-phase columns. However, be cautious of "phase collapse" or "dewetting" with traditional C18 columns, where the high water content can expel the mobile phase from the pores of the stationary phase, leading to a dramatic loss of retention.[1] Consider using columns specifically designed for use in highly aqueous conditions, often designated as "AQ" columns.[3]

  • Alternative Reversed-Phase Chemistries: Not all C18 columns are the same. Consider using a column with a lower ligand density or one with an embedded polar group. These modifications make the stationary phase more compatible with polar analytes and highly aqueous mobile phases.[1][2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds.[4][5][6][7] In HILIC, a polar stationary phase (such as bare silica, diol, or amide) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to the retention of polar compounds.[4][7]

  • Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases that have both reversed-phase and ion-exchange characteristics.[1][8] For a basic compound like your analyte, a mixed-mode column with cation-exchange properties would provide an additional retention mechanism through ionic interactions, significantly improving retention and offering a different selectivity compared to pure reversed-phase or HILIC.[8][9]

Q2: I am observing significant peak tailing for my analyte. What are the common causes and how can I achieve a more symmetrical peak shape?

A2: Peak tailing for basic compounds like 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride is frequently caused by secondary interactions with the stationary phase.[10] Specifically, the positively charged amine groups on your analyte can interact with negatively charged residual silanol groups on the surface of silica-based columns.[10][11] This results in a portion of the analyte molecules being more strongly retained, leading to a "tailing" peak.

Here are several approaches to mitigate peak tailing:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[12][13]

    • Low pH: At a low pH (e.g., 2.5-3.5), the residual silanol groups on the silica surface are protonated and thus less likely to interact with the protonated amine of your analyte. This is often the first and most effective step to try. Use a buffer like phosphate or formate to maintain a consistent pH.

    • High pH: At a high pH (e.g., 9-10.5), the piperazine moiety of your analyte will be in its neutral, uncharged form, which can reduce ionic interactions with the stationary phase. However, ensure your column is stable at high pH, as traditional silica-based columns can dissolve under these conditions.[14] Hybrid-particle or polymer-based columns are often recommended for high-pH applications.[14]

  • Use of End-Capped Columns: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small silylating agent to make them inert. Using a high-quality, well-end-capped column can significantly reduce peak tailing for basic compounds.

  • Competitive Amines as Mobile Phase Additives: Adding a small amount of a competitive amine, such as triethylamine (TEA) or dimethyloctylamine (DMOA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing their interaction with your analyte and improving peak shape.

  • Increase Buffer Concentration: A higher buffer concentration can sometimes help to shield the silanol interactions and improve peak symmetry.

Q3: How do I select an appropriate buffer and organic modifier for my mobile phase?

A3: The choice of buffer and organic modifier is crucial for achieving a robust and reproducible separation.

Buffer Selection: The primary role of the buffer is to control and maintain a stable mobile phase pH.[12] The ideal buffer should have a pKa within +/- 1 pH unit of the desired mobile phase pH.

Desired Mobile Phase pHRecommended Buffer SystemRationale
2.5 - 3.5 Phosphate, FormateEffective buffering capacity in this range. Phosphate is UV transparent down to ~200 nm. Formate is volatile and MS-compatible.
4.0 - 5.5 Acetate, CitrateGood buffering capacity in this range. Acetate is a common choice.
9.0 - 10.5 Ammonium Bicarbonate/Carbonate, BorateSuitable for high-pH applications. Ammonium salts are MS-compatible. Borate buffers are not MS-friendly.

Organic Modifier Selection: Acetonitrile and methanol are the most common organic modifiers in reversed-phase and HILIC.

  • Acetonitrile: Generally has a lower viscosity and allows for lower backpressure. It is often a weaker solvent than methanol in reversed-phase, which can provide different selectivity. In HILIC, acetonitrile is the preferred weak solvent.[5]

  • Methanol: Is a stronger solvent in reversed-phase and can offer different selectivity compared to acetonitrile. It is also generally less expensive.

The choice between acetonitrile and methanol can impact the selectivity of your separation. If you are struggling to resolve your analyte from impurities, trying the other organic modifier is a valuable method development step.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Poor Retention Analyte is too polar for the stationary phase. Mobile phase is too "strong".Switch to a HILIC or mixed-mode column.[4][8][9] Increase the aqueous content of the mobile phase (for RP). Use an ion-pairing agent.[15][16][17]
Peak Tailing Secondary interactions with residual silanols. Mobile phase pH is close to the analyte's pKa.Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[12] Use a well-end-capped column. Add a competitive amine (e.g., TEA) to the mobile phase.
Split Peaks Sample solvent is incompatible with the mobile phase. Column inlet is partially blocked.Dissolve the sample in the initial mobile phase.[11] Replace the column inlet frit or reverse-flush the column.[18]
Broad Peaks High extra-column volume. Column degradation. Inadequate buffer concentration.Use shorter, narrower ID tubing. Replace the column. Increase the buffer concentration.
Irreproducible Retention Times Inadequate column equilibration. Mobile phase pH instability. Temperature fluctuations.Ensure sufficient equilibration time between injections, especially with ion-pairing agents or HILIC.[1] Use a buffered mobile phase.[12] Use a column oven to control temperature.

Experimental Protocols

Protocol 1: Starting Conditions for Reversed-Phase Analysis with pH Control

This protocol is a good starting point for improving retention and peak shape on a standard C18 column.

  • Column: C18, 4.6 x 150 mm, 5 µm (a column with good end-capping is recommended).

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (or as appropriate for the analyte and potential impurities).

  • Injection Volume: 10 µL.

Protocol 2: HILIC Method for Enhanced Retention of Polar Analytes

This protocol is recommended when reversed-phase methods fail to provide adequate retention.

  • Column: HILIC (e.g., bare silica, diol, or amide), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with formic acid.

  • Gradient: 0% B to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Injection Volume: 5 µL (dissolve sample in 90:10 Acetonitrile:Water).

Visualizing the Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the mobile phase for the separation of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride.

MobilePhaseOptimization cluster_rp Reversed-Phase Path cluster_alt Alternative Strategies start Start: Poor Retention or Peak Tailing on C18 rp_path Reversed-Phase (RP) Path alt_path Alternative Strategies ph_adjust Adjust Mobile Phase pH (Low pH: 2.5-3.5) start->ph_adjust switch_mode Switch Chromatographic Mode start->switch_mode rp_path->ph_adjust alt_path->switch_mode check_retention Adequate Retention? ph_adjust->check_retention check_shape Good Peak Shape? check_retention->check_shape Yes ion_pair Add Ion-Pairing Agent (e.g., Heptanesulfonate) check_retention->ion_pair No rp_success Optimized RP Method check_shape->rp_success Yes check_shape->switch_mode No ion_pair->check_shape hilic HILIC (High Acetonitrile) switch_mode->hilic mmc Mixed-Mode (RP + Ion-Exchange) switch_mode->mmc optimize_hilic Optimize HILIC Conditions (Buffer, Water %) hilic->optimize_hilic optimize_mmc Optimize MMC Conditions (Buffer, pH, Organic %) mmc->optimize_mmc alt_success Optimized HILIC/MMC Method optimize_hilic->alt_success optimize_mmc->alt_success

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride

Welcome to the technical support center for the synthesis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with field-proven insights and robust protocols to help you improve your reaction yields, streamline purification, and ensure the highest purity of your final product.

Introduction: The Synthetic Challenge

1-[2-(2-Methoxyethoxy)ethyl]piperazine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The primary synthetic route involves the N-alkylation of a piperazine core. The core challenge in this synthesis lies in the symmetrical nature of piperazine, which contains two secondary amine nitrogens of similar reactivity. This often leads to a mixture of mono- and di-alkylated products, significantly complicating purification and reducing the yield of the desired mono-substituted product. This guide provides a structured approach to overcoming these challenges.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My primary issue is low yield. The main byproduct appears to be the 1,4-disubstituted piperazine. How can I improve the selectivity for mono-alkylation?

Answer: This is the most prevalent challenge in piperazine chemistry. The formation of the 1,4-disubstituted byproduct occurs because the nitrogen on your desired mono-alkylated product remains nucleophilic and can react with a second molecule of the alkylating agent.[1]

Several strategies are highly effective in favoring mono-alkylation:

  • In-Situ Monohydrochloride Formation: This is the most elegant and widely adopted method for achieving high mono-selectivity.[2][3] By reacting one equivalent of piperazine free base with one equivalent of piperazine dihydrochloride, you generate two equivalents of piperazine monohydrochloride in situ. In this salt, one nitrogen atom is protonated and rendered non-nucleophilic, effectively "protecting" it.[1][4][5] This leaves the other nitrogen free to react selectively with the alkylating agent.

  • Use of Protecting Groups: A more traditional, yet effective, method is to use a removable protecting group like tert-butoxycarbonyl (Boc). The sequence involves:

    • Reacting piperazine with Boc-anhydride to form 1-Boc-piperazine.

    • Alkylation of the unprotected secondary amine.

    • Acid-catalyzed removal of the Boc group.[1]

  • Stoichiometric Control: While less precise, using a significant excess of piperazine relative to the alkylating agent can statistically favor mono-substitution. However, this complicates downstream processing due to the need to remove large amounts of unreacted piperazine.

Question 2: What are the optimal reaction conditions (base, solvent, temperature) to maximize yield?

Answer: The choice of reaction conditions is critical and depends on the chosen alkylating agent and selectivity strategy.

  • Base Selection: A base is required to neutralize the hydrogen halide (e.g., HCl) formed during the alkylation. For the in-situ monohydrochloride method, the unprotonated piperazine itself can act as the base. In other approaches, a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often preferred.[1][6] Stronger bases can deprotonate the mono-alkylated product, increasing its nucleophilicity and promoting the undesired di-alkylation.[1]

  • Solvent Choice: Polar solvents are typically used to facilitate the reaction. Alcohols like ethanol or methanol are common choices.[5][7] Acetonitrile is another excellent option.[6] The choice may depend on the solubility of your specific reagents.

  • Temperature and Reaction Time: These parameters must be optimized empirically. Many N-alkylation reactions of piperazine require heating to proceed at a practical rate, often to the reflux temperature of the solvent.[5][6] Reaction progress should be monitored by an appropriate technique (TLC, LC-MS, or GC-MS) to determine the optimal reaction time and avoid prolonged heating that could lead to side product formation.

Question 3: I am struggling with the purification of the crude product. What is the most effective purification workflow?

Answer: Purifying N-substituted piperazines can be challenging due to the similar polarity of the desired product and the di-substituted byproduct.[1] A multi-step approach is often necessary.

  • Initial Work-up & Extraction: After the reaction is complete, the first step is typically to filter off any precipitated solids, which may include inorganic salts or unreacted piperazine dihydrochloride.[1][4] The filtrate is then concentrated. The residue should be dissolved in water, and the pH adjusted to be strongly basic (pH > 12) with a base like NaOH. This converts your product's salt form into its free base. The free base can then be extracted into an organic solvent such as dichloromethane, chloroform, or ethyl acetate.[1][8] This aqueous wash effectively removes water-soluble impurities.[1]

  • Chromatography or Distillation:

    • Column Chromatography: For laboratory scale, silica gel column chromatography is effective. A common eluent system is a gradient of methanol in dichloromethane.[1][9] Because piperazine derivatives are basic, they can streak on acidic silica gel. Adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent can significantly improve the separation.[9]

    • Vacuum Distillation: For larger scales, if the free base of your product is a thermally stable oil, vacuum distillation can be a highly effective and economical method for purification.[5][10]

  • Final Purification via Salt Formation & Recrystallization: This is often the best method to achieve high purity. After obtaining the purified free base, it can be converted to its solid dihydrochloride salt.[9] The salt often has significantly different solubility properties than the remaining impurities, allowing for purification by recrystallization from a suitable solvent like ethanol, isopropanol, or a methanol/ether mixture.[9]

Question 4: How do I properly form and isolate the final dihydrochloride salt?

Answer: The conversion of the purified free base (typically an oil) into a stable, solid dihydrochloride salt is a critical final step.

  • Dissolution: Dissolve the purified 1-[2-(2-Methoxyethoxy)ethyl]piperazine free base in a minimal amount of a suitable anhydrous solvent. Isopropanol, ethanol, or diethyl ether are common choices.

  • Acidification: While stirring vigorously, slowly add 2.0 equivalents of a solution of hydrogen chloride (e.g., HCl in diethyl ether, or concentrated HCl if using an alcohol solvent) dropwise. Monitor the pH to ensure the solution becomes acidic.

  • Precipitation: The dihydrochloride salt should precipitate as a white solid.[9] If precipitation is slow, it can be induced by scratching the inside of the flask with a glass rod or by cooling the mixture in an ice bath.[9]

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any surface impurities. Dry the final product thoroughly under vacuum to remove all residual solvent.

Recommended Synthetic Protocol

This protocol utilizes the highly selective in-situ monohydrochloride formation method to maximize the yield of the mono-alkylated product.

Protocol: Synthesis via In-Situ Monohydrochloride Formation
  • Reagent Preparation: In a reaction flask equipped with a reflux condenser and magnetic stirrer, combine piperazine (1.0 eq.), piperazine dihydrochloride (1.0 eq.), and a suitable solvent such as ethanol.

  • Monohydrochloride Formation: Heat the mixture to reflux for 1-2 hours to ensure the formation of piperazine monohydrochloride.

  • Alkylation: Cool the mixture slightly and add 1-chloro-2-(2-methoxyethoxy)ethane (0.95 eq.) dropwise.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS until the starting alkylating agent is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The unreacted piperazine dihydrochloride, which is sparingly soluble in ethanol, may precipitate and can be recovered by filtration for reuse.[4][5]

  • Purification: Concentrate the filtrate under reduced pressure. Follow the detailed purification workflow described in Question 3 (alkaline work-up, extraction, and final purification via recrystallization of the dihydrochloride salt).

ParameterRecommended ConditionRationale
Piperazine : Dihydrochloride : Alkylating Agent 1 : 1 : 0.95-1.0Generates monohydrochloride in-situ to ensure mono-selectivity.[4][5]
Solvent Ethanol, Methanol, or other polar solventsGood solubility for reactants and facilitates SN2 reaction.[5]
Base Excess piperazine acts as an acid scavengerSimplifies the reaction mixture by avoiding additional reagents.
Temperature RefluxProvides sufficient energy to drive the reaction to completion.[5]
Purification Work-up -> Distillation/Chromatography -> Salt RecrystallizationA multi-step process ensures removal of both organic and inorganic impurities.[9]

Visual Diagrams and Workflows

Reaction Scheme: Mono-alkylation of Piperazine

Caption: Selective mono-alkylation using the in-situ monohydrochloride method.

Troubleshooting Workflow for Low Yield

Start Low Synthesis Yield CheckPurity Check for Di-alkylation (LC-MS, NMR) Start->CheckPurity CheckCompletion Check for Incomplete Reaction (TLC, LC-MS) Start->CheckCompletion DialkylationFound Di-alkylation is the Major Issue CheckPurity->DialkylationFound IncompleteFound Reaction Stalled or Incomplete CheckCompletion->IncompleteFound Solution1 Implement In-Situ Monohydrochloride Method DialkylationFound->Solution1 High Selectivity Solution2 Use Boc-Protecting Group Strategy DialkylationFound->Solution2 High Purity Solution3 Adjust Stoichiometry: Use Excess Piperazine DialkylationFound->Solution3 Simpler, but Purification Intensive Solution4 Increase Temperature or Reaction Time IncompleteFound->Solution4 Solution5 Verify Reagent Quality and Base Activity IncompleteFound->Solution5 Solution6 Ensure Adequate Mixing and Dry Solvent IncompleteFound->Solution6

Caption: Decision tree for diagnosing and resolving low reaction yield.

General Purification Workflow

Crude Crude Reaction Mixture Workup Aqueous Basic Workup & Organic Extraction Crude->Workup CrudeFreeBase Crude Free Base (Oil) Workup->CrudeFreeBase PurificationChoice Purification Method? CrudeFreeBase->PurificationChoice Chroma Column Chromatography PurificationChoice->Chroma Lab Scale Distill Vacuum Distillation PurificationChoice->Distill Large Scale PureFreeBase Purified Free Base (Oil) Chroma->PureFreeBase Distill->PureFreeBase SaltFormation Formation of Dihydrochloride Salt PureFreeBase->SaltFormation CrudeSalt Crude Solid Salt SaltFormation->CrudeSalt Recrystallize Recrystallization CrudeSalt->Recrystallize FinalProduct Pure Crystalline Product Recrystallize->FinalProduct

Caption: Step-by-step workflow for purification and isolation.

References

  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem.
  • Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents.
  • CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Ranitidine EP Impurities & USP Related Compounds - SynThink.
  • CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method - Google Patents.
  • Second-generation piperazine derivatives as promising radiation countermeasures - PMC.
  • An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine - Benchchem.
  • How do I synthesise ranitidine impurities? - ResearchGate.
  • Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses - Benchchem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC.
  • An In-depth Technical Guide to the Precursors and Starting Materials of 1-(Piperazin-2-yl)ethanol - Benchchem.
  • 1-benzylpiperazine - Organic Syntheses Procedure.

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Optimization

Technical Support Center: 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride Standards

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals handling 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals handling 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride . Because this compound features both a highly hygroscopic salt form and an oxidation-prone ether linkage, standard degradation is a frequent challenge. This guide provides the mechanistic causality behind these degradation pathways and establishes self-validating protocols to ensure the absolute integrity of your quantitative standards.

Mechanistic Causality of Standard Degradation

To effectively prevent degradation, it is critical to understand the two primary vulnerabilities inherent to this molecule's structure:

  • Thermodynamic Hydration (Hygroscopicity): The dihydrochloride salt of piperazine is extremely hygroscopic[1][2]. The high charge density of the protonated piperazine nitrogens, combined with the chloride counterions, creates a strong thermodynamic drive for ion-dipole interactions with atmospheric water. If exposed to ambient humidity, the crystalline lattice absorbs moisture until it dissolves in its own water of hydration (deliquescence).

  • Radical Auto-Oxidation (Peroxide Formation): The 2-(2-methoxyethoxy)ethyl tail is an aliphatic ether. Ethers are notoriously susceptible to auto-oxidation via a free-radical mechanism when exposed to oxygen and UV/Vis light[3][4]. Oxygen inserts into the carbon-hydrogen bonds adjacent to the ether oxygen, forming unstable hydroperoxides. Over time, these peroxides cleave the carbon chain, generating aldehydes and alcohols that contaminate standard solutions.

Physicochemical Properties & Storage Impact

The following table summarizes the quantitative and physical data that dictate handling requirements:

Property / FeatureCharacteristicImpact on Experimental Workflow
Physical State Crystalline solidProne to rapid caking and deliquescence if exposed to >30% relative humidity.
Water Solubility High (approx. 41% at 20°C)Readily absorbs atmospheric moisture, artificially inflating the mass during weighing[1].
Ether Linkage 2-(2-Methoxyethoxy)ethylHighly susceptible to radical auto-oxidation; mandates strictly anaerobic storage[4].
Thermal Stability Stable < -20°CKinetic energy at room temperature accelerates both hydrolysis and peroxide formation.
Light Sensitivity ModeratePhotons act as initiators for radical auto-oxidation; requires amber glass protection.

Troubleshooting FAQs

Q1: My standard powder turned into a sticky, gummy paste inside the vial. Is the chemical ruined? A1: You are observing deliquescence. The dihydrochloride salt has absorbed enough atmospheric moisture to dissolve itself[2]. While the piperazine molecule itself may not be chemically degraded, its mass is now heavily compromised by water weight. You can no longer accurately calculate molarity for quantitative standard curves. Resolution: Discard the standard if strict quantitation is required. In the future, only open vials inside a dry box or desiccator.

Q2: I am seeing unexpected "ghost peaks" in my HPLC-UV/MS chromatogram after storing the standard solution for a month. What happened? A2: Ghost peaks are the hallmark of oxidative degradation. The methoxyethoxyethyl chain has likely undergone auto-oxidation to form hydroperoxides, which subsequently cleaved into smaller aldehyde or alcohol fragments[3]. Resolution: You must purge your storage vials with an inert gas. We specifically recommend Argon over Nitrogen; because Argon (40 g/mol ) is heavier than air (29 g/mol ), it forms a dense, protective blanket over the solution, whereas Nitrogen dissipates quickly.

Q3: How can I safely weigh this standard without it absorbing water directly on the analytical balance? A3: Never weigh this compound on an open benchtop. Use the "difference method" inside a controlled glove box (Relative Humidity < 10%). Alternatively, reconstitute the entire known mass of the newly purchased vial directly by injecting solvent through the septum, calculating the molarity based on the vendor's certified mass, and immediately aliquoting the solution.

Self-Validating Experimental Protocols

To ensure trustworthiness, every procedure must contain an internal validation step to prove the system's integrity.

Protocol A: Anhydrous Reconstitution & Aliquoting

Causality: Repeated freeze-thaw cycles introduce condensation and oxygen. Reconstituting the entire vial and creating single-use aliquots prevents cumulative degradation.

  • Equilibration: Transfer the sealed standard vial from -20°C storage to a desiccator. Allow it to reach room temperature (approx. 30 minutes) to prevent condensation from forming on the cold glass.

  • Inert Atmosphere: Move the vial and your pre-weighed amber glass aliquot vials into a glove box purged with Argon.

  • Solvent Preparation: Use freshly degassed, HPLC-grade solvent. If using an organic solvent, verify it is peroxide-free.

  • Reconstitution: Inject the solvent directly into the standard vial. Swirl gently until the crystalline powder is completely dissolved.

  • Aliquoting: Divide the stock solution into the amber vials (e.g., 100 µL per vial).

  • Argon Overlay: Gently blow a stream of Argon directly over the liquid surface in each aliquot vial for 5 seconds, then immediately crimp the cap. Store at -80°C.

  • Self-Validation (Time-Zero Baseline): Weigh the sealed aliquot vial before freezing to establish a baseline mass. Run an immediate HPLC-UV/MS analysis of Aliquot #1. This establishes your "Time Zero" chromatographic baseline. If future aliquots deviate from this baseline by >1% in peak area, or if the vial mass changes, the standard has been compromised.

ReconstitutionWorkflow Start Equilibrate Vial to Room Temp Argon Purge Glove Box with Argon Start->Argon Solvent Add Degassed Solvent Argon->Solvent Aliquot Aliquot into Amber Vials Solvent->Aliquot Overlay Argon Overlay & Crimp Seal Aliquot->Overlay Store Store at -80°C Overlay->Store Validate Validation: HPLC Time-Zero Baseline Store->Validate

Fig 1: Self-validating workflow for the anhydrous reconstitution and aliquoting of the standard.

Protocol B: Colorimetric Detection of Ether Peroxides

Causality: Ether hydroperoxides are strong oxidizing agents. In an acidic medium, they will oxidize iodide ions ( I− ) into elemental iodine ( I2​ ), forming a visible triiodide complex ( I3−​ ).

  • Reagent Prep: Prepare a 10% w/v potassium iodide (KI) solution in glacial acetic acid.

  • Sampling: Add 100 µL of the suspect standard solution to a microcentrifuge tube.

  • Reaction: Add 100 µL of the KI/acetic acid reagent to the sample.

  • Incubation: Leave the tube in the dark for 5 minutes at room temperature.

  • Self-Validation (Control System): Simultaneously run a Negative Control (100 µL of fresh, degassed HPLC water) and a Positive Control (100 µL of highly dilute H2​O2​ ). The assay is only valid if the negative control remains perfectly clear and the positive control turns brown.

  • Observation: If your standard sample turns yellow or brown, peroxides have formed via ether cleavage, and the standard must be discarded.

Degradation & Prevention Pathways

The following logical relationship diagram maps the environmental triggers to their chemical consequences, alongside the targeted interventions required to neutralize them.

DegradationPathways Compound 1-[2-(2-Methoxyethoxy)ethyl] piperazine 2HCl Hygro Hygroscopic Absorption (Salt Lattice) Compound->Hygro Exposure AutoOx Auto-oxidation (Radical Mechanism) Compound->AutoOx Exposure Moisture Atmospheric Moisture (H2O) Moisture->Hygro Oxygen Oxygen (O2) & Light Oxygen->AutoOx Deliquescence Deliquescence & Molarity Shift Hygro->Deliquescence Peroxides Hydroperoxide Formation AutoOx->Peroxides Cleavage Ether Cleavage & Ghost Peaks Peroxides->Cleavage Prevention1 Desiccation & Argon Purge Prevention1->Hygro Prevention2 Amber Vials & -80°C Storage Prevention2->AutoOx

Fig 2: Degradation pathways and targeted preventive interventions for the piperazine standard.

References

  • Dynai. "Cosmetics Grade 2-(2-Methoxyethoxy)ethanol(DM) 111-77-3 For Sale." Dynai Chemical Information. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Retention of 1-[2-(2-Methoxyethoxy)ethyl]piperazine on Reverse-Phase C18 Columns

Welcome to the technical support center for addressing challenges with the chromatographic analysis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine. This guide is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for addressing challenges with the chromatographic analysis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving adequate retention of this polar, basic compound on standard reverse-phase C18 columns. Here, we will explore the underlying reasons for this common issue and provide a comprehensive set of troubleshooting strategies and alternative methodologies to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-[2-(2-Methoxyethoxy)ethyl]piperazine not retaining on my C18 column?

A1: The primary reason for poor retention of 1-[2-(2-Methoxyethoxy)ethyl]piperazine on a C18 column is a mismatch between the analyte's properties and the stationary phase's characteristics. C18 columns are non-polar and retain compounds primarily through hydrophobic interactions.[1][2] 1-[2-(2-Methoxyethoxy)ethyl]piperazine is a polar and basic molecule. Its high polarity gives it a strong affinity for the polar mobile phase (typically a mixture of water and acetonitrile or methanol), leading to rapid elution with little to no interaction with the non-polar C18 stationary phase.[1][2][3] Additionally, at acidic to neutral pH, the piperazine moiety will be protonated, further increasing its polarity and reducing its hydrophobic character.

Troubleshooting Poor Retention on C18 Columns

Q2: I have to use a C18 column. What parameters can I adjust to improve retention?

A2: While challenging, it is sometimes possible to improve the retention of polar compounds on C18 columns by carefully manipulating the mobile phase conditions.

  • Increase the Aqueous Content: For reverse-phase chromatography, water is the weak solvent. Increasing the percentage of the aqueous component in your mobile phase can sometimes enhance the retention of polar analytes. However, be cautious of "phase collapse" or "dewetting" which can occur with highly aqueous mobile phases on traditional C18 columns, leading to a sudden loss of retention.[4] Using columns specifically designed for use in highly aqueous conditions, often labeled as "AQ" or having a polar-embedded or polar-endcapped stationary phase, can mitigate this issue.[2][5]

  • Mobile Phase pH Adjustment: The retention of ionizable compounds like 1-[2-(2-Methoxyethoxy)ethyl]piperazine is highly dependent on the mobile phase pH. To increase its hydrophobicity, you can try to suppress the ionization of the piperazine group by increasing the mobile phase pH. By operating at a pH two units above the pKa of the piperazine nitrogens, the compound will be in its neutral, less polar form, which will have a stronger interaction with the C18 stationary phase. However, be mindful of the pH limitations of your silica-based column, as high pH can dissolve the silica matrix.[6]

  • Use of Ion-Pairing Reagents: Ion-pairing chromatography is a technique used to increase the retention of ionic and highly polar compounds on reverse-phase columns.[7] An ion-pairing reagent, which has a hydrophobic tail and a charged head group, is added to the mobile phase.[6][8] For a positively charged analyte like protonated 1-[2-(2-Methoxyethoxy)ethyl]piperazine, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., hexane- or octanesulfonic acid) is used.[6][8] The reagent forms a neutral ion-pair with the analyte, which is then retained by the C18 column.[8] Trifluoroacetic acid (TFA) is a commonly used ion-pairing reagent that is also volatile and compatible with mass spectrometry (MS) detection.[6][8]

Parameter Adjustment Rationale Potential Issues
Aqueous Content Increase % of water/bufferIncreases mobile phase polarity, promoting interaction with the stationary phase.Phase collapse on standard C18 columns.[4]
Mobile Phase pH Increase pH (e.g., pH > 9)Suppresses ionization of the basic piperazine group, increasing hydrophobicity.Column instability at high pH.
Ion-Pairing Reagent Add anionic reagent (e.g., alkyl sulfonate, TFA)Forms a neutral, more hydrophobic ion-pair with the protonated analyte.[7][8]Long equilibration times, MS incompatibility (for non-volatile reagents), potential for altered selectivity.[9]

Alternative Chromatographic Strategies

For consistent and robust retention of highly polar compounds like 1-[2-(2-Methoxyethoxy)ethyl]piperazine, it is often more effective to switch to a different chromatographic mode that is better suited for such analytes.

Q3: What are the best alternative chromatographic modes for retaining this compound?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography are excellent alternatives to reverse-phase for the analysis of polar, basic compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for retaining and separating highly polar compounds that are poorly retained in reverse-phase chromatography.[10][11][12] In HILIC, a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous solvent.[11][12] The aqueous component forms a water-enriched layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[11][12]

HILIC_Mechanism HILIC Retention Mechanism cluster_0 Stationary Phase cluster_1 Mobile Phase StationaryPhase Polar Stationary Phase (e.g., Silica, Diol) Analyte Polar Analyte Analyte->StationaryPhase Partitions into water layer Acetonitrile Acetonitrile (High %) Water Water (Low %) Water->StationaryPhase Forms water-enriched layer

Caption: HILIC retention mechanism for polar analytes.

Experimental Protocol: HILIC Method for 1-[2-(2-Methoxyethoxy)ethyl]piperazine

  • Column Selection: Choose a HILIC column with a polar stationary phase. A bare silica, amide, or zwitterionic phase is a good starting point.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • Initial Conditions: 95% B.

    • Gradient: Linearly decrease to 60% B over 10 minutes.

    • Hold: Hold at 60% B for 2 minutes.

    • Re-equilibration: Return to 95% B and equilibrate for 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm or MS with an appropriate source.

Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography utilizes stationary phases that have both hydrophobic (e.g., C18) and ion-exchange functionalities.[13][14] This dual retention mechanism allows for the simultaneous separation of compounds with a wide range of polarities and charges.[14][15] For a basic compound like 1-[2-(2-Methoxyethoxy)ethyl]piperazine, a mixed-mode column with cation-exchange properties would be ideal.[13] Retention can be controlled by adjusting the mobile phase pH and ionic strength.[1][13]

MMC_Mechanism Mixed-Mode Chromatography Retention cluster_0 Stationary Phase Analyte Positively Charged Polar Analyte StationaryPhase Mixed-Mode Stationary Phase Hydrophobic Ligand (C18) Cation-Exchange Group (-SO3-) Analyte->StationaryPhase:f0 Hydrophobic Interaction Analyte->StationaryPhase:f1 Ionic Interaction

Caption: Dual retention mechanism in Mixed-Mode Chromatography.

Experimental Protocol: Mixed-Mode Cation-Exchange Method

  • Column Selection: Choose a mixed-mode column with both reverse-phase and strong cation-exchange characteristics.

  • Mobile Phase Preparation:

    • Solvent A: 20 mM Ammonium Formate in Water, pH 3.0.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • Initial Conditions: 5% B.

    • Gradient: Linearly increase to 50% B over 15 minutes.

    • Hold: Hold at 50% B for 3 minutes.

    • Re-equilibration: Return to 5% B and equilibrate for 7 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or MS detection.

Summary of Alternative Methods

Chromatographic Mode Principle Advantages Considerations
HILIC Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[11][12]Excellent retention for very polar compounds, MS-friendly mobile phases.[11]Can have longer equilibration times, sensitivity to water content in the sample and mobile phase.
Mixed-Mode Utilizes both hydrophobic and ion-exchange interactions for retention.[13][14]Tunable selectivity by adjusting pH and ionic strength, can retain a wide range of analytes.[13][14]Method development can be more complex due to the dual retention mechanisms.[9]

By understanding the physicochemical properties of 1-[2-(2-Methoxyethoxy)ethyl]piperazine and selecting an appropriate chromatographic strategy, you can overcome the challenge of poor retention and develop a robust and reliable analytical method.

References

  • Waters. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • NextSDS. (n.d.). 1-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}piperazine.
  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.
  • MDPI. (2024, October 19). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns.
  • International Labmate. (n.d.). Evolution of Mixed-Mode Chromatography.
  • LCGC International. (2026, February 5). Ion Pairing — Blessing or Curse?.
  • Sigma-Aldrich. (n.d.). 1-[2-(2-methoxyethoxy)ethyl]piperazine.
  • Agilent. (n.d.). Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection Application Note.
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column.
  • MedCrave online. (2017, May 15). Ion Pair Chromatograpy: A Critical Prespective.
  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds.
  • PMC. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography.
  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography.
  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • PMC. (n.d.). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS).
  • ResearchGate. (n.d.). Determination of 1‐(2‐methoxyphenyl)‐piperazine derivatives of airborne diisocyanates by packed capillary liquid chromatography with pre‐column large‐volume enrichment | Request PDF.
  • ResearchGate. (2014, September 1). Polar compounds separation by HPLC - any thoughts?.
  • SIELC Technologies. (n.d.). Separation of 1-(2-(2-Hydroxyethoxy)ethyl)piperazine on Newcrom R1 HPLC column.
  • HPLC Troubleshooting Guide. (n.d.).
  • Mubychem. (n.d.). 1-[2-(2-Hydroxyethoxy)ethyl]piperazine Manufacturers, SDS.
  • Georganics. (2011, February 15). 1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZINE.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • NIST. (n.d.). 1-(2-(2-Hydroxyethoxy)ethyl)piperazine.
  • SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE.
  • PubMed. (2001, January 12). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers.
  • Google Patents. (n.d.). CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

Sources

Optimization

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine

Welcome to the Technical Support Center for the bioanalysis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride . As a highly polar, water-soluble, and basic compound (driven by the secondary and tertiary amines of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bioanalysis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride .

As a highly polar, water-soluble, and basic compound (driven by the secondary and tertiary amines of its piperazine ring, pKa ~9.8), this molecule presents significant analytical challenges in pharmacokinetics and drug development. Standard reversed-phase (C18) chromatography often results in poor retention, causing the analyte to co-elute with salts and endogenous polar lipids at the void volume. In electrospray ionization (ESI), this co-elution leads to severe ion suppression—a phenomenon universally known as the matrix effect.

This guide provides field-proven, causality-driven troubleshooting strategies to isolate, quantify, and eliminate matrix effects using orthogonal sample preparation and chromatographic techniques.

Diagnostic Workflow: Isolating the Matrix Effect

Before implementing solutions, you must diagnose the exact nature of the matrix effect. A self-validating system begins with a Post-Column Infusion Test . By continuously infusing a neat solution of your analyte post-column while injecting a blank extracted matrix, you can map exactly where signal suppression occurs across your chromatographic gradient.

MatrixEffectDiagnostic Start Observe Signal Variance (QC Failure / Low Area) Infusion Post-Column Infusion Test (Infuse Analyte + Inject Blank) Start->Infusion CheckSuppression Where does suppression occur relative to retention time? Infusion->CheckSuppression SamplePrep Optimize Sample Prep (Switch PPT to MCX SPE) CheckSuppression->SamplePrep Broad Co-elution (Phospholipids) Chromatography Optimize Chromatography (Switch C18 to HILIC) CheckSuppression->Chromatography Void Volume (Salts/Polar Lipids) SILIS Implement SIL-IS & Matrix-Matched Cal CheckSuppression->SILIS Unavoidable Background Validate Re-evaluate Matrix Factor (Target MF = 0.85 - 1.15) SamplePrep->Validate Chromatography->Validate SILIS->Validate

Diagnostic workflow for identifying and resolving LC-MS/MS matrix effects.

FAQ & Troubleshooting Guide

Q1: I am using Protein Precipitation (PPT) and a C18 column, but my analyte signal is completely suppressed in plasma samples. Why is this happening?

A: This is a classic case of void volume ion suppression. PPT is a non-selective extraction method that removes proteins but leaves behind high concentrations of salts, lysophosphatidylcholines (LPCs), and phosphatidylcholines (PCs) .

The Causality: Because 1-[2-(2-Methoxyethoxy)ethyl]piperazine is highly polar, it does not partition effectively into the hydrophobic C18 stationary phase. Consequently, it elutes at or near the void volume (t0). This is precisely where the unretained salts and polar matrix components elute. In the ESI source, these high-abundance matrix components outcompete your analyte for available charge, neutralizing the analyte ions and causing massive signal suppression . Solution: You must orthogonalize your workflow. Switch to a sample preparation method that actively removes phospholipids, and adopt a chromatographic mode that retains polar compounds past the void volume.

Q2: How can I extract this highly polar compound from plasma without losing it in the aqueous waste?

A: Liquid-Liquid Extraction (LLE) will fail due to the compound's high hydrophilicity. Instead, exploit the compound's basicity using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

The Causality: The piperazine ring contains basic nitrogen atoms. By acidifying the plasma sample, you protonate these nitrogens, giving the molecule a strong positive charge. When loaded onto an MCX sorbent, the analyte binds tightly to the strong cation-exchange (sulfonic acid) groups via ionic interactions. This strong binding allows you to perform an aggressive wash step with 100% organic solvent to wash away neutral lipids, acidic interferences, and phospholipids . Finally, you elute the target analyte using a high-pH organic solvent, which deprotonates the piperazine nitrogens, breaking the ionic bond and releasing the clean analyte.

Q3: If C18 cannot retain my compound, how do I achieve chromatographic separation from residual matrix?

A: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is specifically designed for highly polar compounds that fail to retain on reversed-phase columns .

The Causality: In HILIC, the stationary phase is polar (e.g., bare silica or amide-bonded), and the mobile phase starts with a high concentration of organic solvent (typically >90% acetonitrile) containing a small amount of aqueous buffer. The polar analyte partitions into a water-enriched layer immobilized on the polar stationary phase, resulting in strong retention well past the void volume. Furthermore, the high organic content of the HILIC mobile phase drastically improves droplet desolvation and ionization efficiency in the ESI source, inherently reducing residual matrix effects and boosting overall sensitivity.

Q4: How do I prove to regulatory agencies that my matrix effects are under control?

A: You must validate the method according to the FDA Bioanalytical Method Validation Guidance for Industry . This requires calculating the Matrix Factor (MF) . MF is calculated as: Peak response in the presence of matrix ions / Peak response in the absence of matrix ions (neat solution). An MF of 1.0 indicates no matrix effect. You must utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) to calculate the IS-normalized MF, which should consistently fall between 0.85 and 1.15 across multiple lots of matrix to ensure a self-validating, trustworthy assay.

Experimental Protocols

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE Workflow

Objective: Isolate 1-[2-(2-Methoxyethoxy)ethyl]piperazine from biological matrices while removing >99% of phospholipids.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% H3PO4 in LC-MS grade water. Vortex for 30 seconds to disrupt protein binding and protonate the basic piperazine nitrogens.

  • Conditioning: Pass 1 mL of Methanol through the MCX cartridge (e.g., 30 mg/1 cc), followed by 1 mL of Water.

  • Loading: Load the 200 µL acidified sample onto the cartridge. Apply a low vacuum (approx. 1 drop per second).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in Water to remove salts and highly polar neutral interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. (Mechanistic note: The analyte remains ionically bound, while hydrophobic matrix components and phospholipids are washed away).

  • Elution: Elute the analyte with 1 mL of 5% NH4OH in Methanol. The high pH neutralizes the analyte, releasing it from the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under N2 at 40°C and reconstitute in 100 µL of Initial HILIC Mobile Phase (e.g., 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0).

Protocol 2: HILIC LC-MS/MS Method

Objective: Retain the polar analyte past the void volume and enhance ESI efficiency.

  • Column: BEH Amide or bare silica HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A (MPA): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Note: Buffer ionic strength is critical in HILIC to ensure reproducible partitioning and peak shape).

  • Mobile Phase B (MPB): 100% Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 95% MPB (Isocratic hold to focus the analyte).

    • 1.0 - 4.0 min: Linear gradient to 60% MPB (Increasing aqueous content elutes the polar analyte).

    • 4.0 - 5.0 min: Hold at 60% MPB.

    • 5.1 - 7.0 min: Return to 95% MPB for column re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Quantitative Data Presentation

The following table summarizes the performance metrics of the traditional reversed-phase approach versus the optimized orthogonal approach for the target piperazine derivative.

Analytical MetricMethod A: PPT + C18 LC-MS/MSMethod B: MCX SPE + HILIC LC-MS/MS
Retention Factor (k') 0.2 (Elutes at Void Volume)4.5 (Strong Retention)
Phospholipid Removal < 10%> 99%
Absolute Recovery 85% ± 15%92% ± 4%
Absolute Matrix Factor (MF) 0.15 (Severe 85% Suppression)0.96 (Minimal Suppression)
IS-Normalized MF 0.65 (High Variance)1.02 (Highly Reliable)
Signal-to-Noise (S/N) at LLOQ 4:1150:1

References

  • ResolveMass Laboratories. The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass. Available at: [Link]

  • Li, F., et al. Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, Taylor & Francis. Available at: [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at:[Link]

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at:[Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. Available at: [Link]

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). FDA.gov. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Extraction of 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride from Biological Samples

Welcome to the dedicated technical support guide for optimizing the extraction and recovery of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride. This resource is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for optimizing the extraction and recovery of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals who require robust, reproducible, and high-recovery methods for bioanalytical studies. We will move beyond simple procedural lists to explain the underlying scientific principles, helping you troubleshoot and master your sample preparation workflows.

Part 1: Analyte Deep Dive: The Key to a Successful Extraction

A thorough understanding of your analyte's physicochemical properties is the foundation of any successful extraction method. Misinterpreting these characteristics is a common source of poor recovery and variability.

Q1: What are the critical physicochemical properties of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride?

1-[2-(2-Methoxyethoxy)ethyl]piperazine is a dibasic compound, meaning it has two nitrogen atoms on the piperazine ring that can accept protons. The dihydrochloride salt form indicates that both of these nitrogens are protonated, making the compound highly soluble in aqueous solutions.

PropertyValue / DescriptionImplication for Extraction
Molecular Formula C₉H₂₀N₂O₂ · 2HCl-
Molecular Weight 261.18 g/mol (dihydrochloride salt)Standard for a small molecule analyte.
Piperazine Core pKa Values pKa₁ ≈ 9.73, pKa₂ ≈ 5.35[1]This is the most critical parameter. The analyte's charge state is highly dependent on pH. Below pH ~5, it is fully protonated (+2 charge). Between pH ~5 and ~10, it carries a +1 charge. Above pH ~10, it is predominantly in its neutral, free base form. This charge manipulation is the key to selective extraction.
Form Dihydrochloride SaltEnsures high solubility in aqueous biological matrices (plasma, urine) and stock solutions. The free base must be generated for LLE or reversed-phase SPE retention.
Polarity PolarThe ether linkages and piperazine ring contribute to its polarity. This makes it challenging to extract into non-polar organic solvents.

The dual pKa values allow for a highly specific extraction strategy. We can use pH to "switch" the molecule's charge on and off to control its retention and elution from various extraction media.

G cluster_0 Analyte Ionization States vs. pH node_A pH < 4 (Strongly Acidic) Analyte Charge: +2 (Diprotonated) node_B pH 6-9 (Physiological/Slightly Basic) Analyte Charge: +1 (Monoprotonated) node_A->node_B  Increase pH (Deprotonation at N4) node_B->node_A  Decrease pH (Protonation at N4) node_C pH > 11 (Strongly Basic) Analyte Charge: 0 (Neutral Free Base) node_B->node_C  Increase pH (Deprotonation at N1) node_C->node_B  Decrease pH (Protonation at N1)

Caption: pH-dependent ionization states of the piperazine moiety.

Part 2: Frequently Asked Questions (FAQs) - Method Selection

Choosing the right extraction technique from the outset can save significant time and resources. The choice depends on the required sample cleanliness, throughput, and the specific biological matrix.

Q2: What are my primary extraction options for this analyte?

There are three primary techniques used in bioanalysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each offers a different balance of speed, cost, and selectivity.[2][3]

Q3: How do I choose the right extraction technique for my matrix (Plasma vs. Urine)?

The complexity of the biological matrix is a major factor.[3] Plasma is rich in proteins and phospholipids that can interfere with analysis, whereas urine is generally a cleaner matrix, though it has high salt content.

TechniqueBest ForSpeedCostSelectivity (Cleanliness)Typical RecoveryKey Consideration for Analyte
Protein Precipitation (PPT) High-throughput screening, discovery phasesVery FastLowLowModerate-HighQuick but "dirty." High risk of phospholipid interference and ion suppression in LC-MS/MS.[4]
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT, method developmentModerateLowModerateModerate-HighRequires careful pH adjustment to >11 to neutralize the analyte for extraction into an organic solvent.[5]
Solid-Phase Extraction (SPE) Regulated bioanalysis, highest cleanliness neededSlowHighHighHigh & ReproducibleThe most robust and selective method. A mixed-mode cation exchange (MCX) sorbent is ideal for this analyte.[6][7]
Q4: Why is pH control the single most important parameter for this compound?

As a dibasic compound, pH dictates the charge state of 1-[2-(2-Methoxyethoxy)ethyl]piperazine. Controlling its charge is how you control its behavior.[6][8]

  • For LLE: You must raise the pH to deprotonate the analyte, making it neutral and thus transferable from the aqueous sample into an organic solvent.

  • For SPE (Cation Exchange): You must lower the pH to ensure the analyte is positively charged so it will bind ionically to the negatively charged sorbent. To elute, you then use a high pH solvent to neutralize the analyte, breaking the ionic bond.

Part 3: Troubleshooting Guide: From Low Recovery to High Variability

This section addresses specific, common problems encountered during method development in a question-and-answer format.

Scenario 1: Low Recovery with Solid-Phase Extraction (SPE)

Q5: My recovery is low using a mixed-mode cation exchange (MCX) SPE cartridge. What went wrong?

Low recovery in SPE is a multi-faceted problem that can almost always be solved by systematically examining each step of the process.[6][9][10] Let's "track the analyte" through the workflow.

G cluster_SPE Troubleshooting Low SPE Recovery start Start: Low Recovery Observed load Analyze Load Flow-Through: Is Analyte Present? start->load wash Analyze Wash Eluate: Is Analyte Present? load->wash No cause_load Cause: Poor Retention - Sample pH too high (analyte neutral) - Flow rate too fast - Cartridge overloaded load->cause_load Yes elute Analyte Not in Flow-Through or Wash. Still on Cartridge. wash->elute No cause_wash Cause: Premature Elution - Wash solvent too strong (high % organic) - Wash solvent pH too acidic (disrupts secondary interactions) wash->cause_wash Yes cause_elute Cause: Incomplete Elution - Elution solvent not basic enough (e.g., 5% NH4OH needed) - Elution solvent too weak elute->cause_elute end_good Success: Recovery Improved cause_load->end_good cause_wash->end_good cause_elute->end_good

Caption: Systematic workflow for troubleshooting low SPE recovery.

  • Problem during Loading: If you find your analyte in the fraction that passes through the cartridge during sample loading, it failed to bind.

    • Probable Cause: The sample pH was not acidic enough. For cation exchange, the piperazine nitrogens must be protonated (positively charged).

    • Solution: Pre-treat your sample by diluting it with a weak acid (e.g., 2-4% phosphoric acid or formic acid) to ensure the pH is at least 2 units below the second pKa (i.e., pH < 3.3).[7]

  • Problem during Washing: If the analyte is found in your wash solvent eluate, your wash step is too aggressive.

    • Probable Cause: The organic content of your wash solvent is too high, causing elution via a reversed-phase mechanism, or the pH is incorrect.

    • Solution: Reduce the organic content of the wash solvent (e.g., from 20% to 5% methanol). Ensure the wash solvent is acidic to keep the analyte charged and retained on the sorbent.[6]

  • Problem during Elution: If the analyte is not in the load or wash fractions, it is still bound to the cartridge, and your elution is incomplete.

    • Probable Cause: The elution solvent is not strong enough to break the ionic bond between the positively charged analyte and the negatively charged sorbent.

    • Solution: Use a strong base in your elution solvent. A common and highly effective choice is 5% ammonium hydroxide in methanol. The ammonia deprotonates the analyte to its neutral free base, breaking the ionic bond and allowing it to elute.[6]

Scenario 2: Low Recovery with Liquid-Liquid Extraction (LLE)

Q6: I'm getting poor recovery with LLE. What should I check?

LLE performance for this analyte is almost entirely dependent on pH and the choice of extraction solvent.[11][12][13]

  • Check pH: Did you sufficiently basify the aqueous sample?

    • Cause: If the pH is not at least 2 units above the highest pKa (i.e., pH > 11.7), a significant portion of the analyte will remain charged and will not partition into the organic phase.

    • Solution: Adjust sample pH to 12 or higher using NaOH or NH₄OH before adding the organic solvent.[5]

  • Check Solvent Choice: Is your organic solvent appropriate?

    • Cause: As a polar molecule, this analyte will not extract well into very non-polar solvents like hexane. However, a solvent that is too polar may be miscible with the aqueous phase.

    • Solution: Use a moderately polar, water-immiscible solvent. Good starting points include methyl-tert-butyl ether (MTBE), dichloromethane (DCM), or a mixture like DCM/isopropanol (9:1 v/v).[11]

  • Check for Emulsions: Are you forming an emulsion at the interface?

    • Cause: High protein or lipid content in the sample can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the analyte.

    • Solution: To break an emulsion, try centrifugation at high speed, adding a small amount of salt (salting out), or passing the mixture through a filter packed with glass wool.[14]

Scenario 3: Issues with Protein Precipitation (PPT)

Q7: My recovery after PPT is low and inconsistent. Why?

While simple, PPT is a crude technique prone to certain issues.[4][14][15]

  • Probable Cause: Co-precipitation. The analyte can become physically trapped within the aggregated, precipitated protein pellet, preventing it from being collected in the supernatant.

  • Solution:

    • Optimize Solvent-to-Sample Ratio: A 3:1 or 4:1 ratio of cold acetonitrile to plasma is standard.[16][17] Experiment with this ratio.

    • Ensure Thorough Mixing: Vortex vigorously immediately after adding the precipitation solvent to create a fine, dispersed precipitate rather than large clumps that can trap the analyte.

    • "Solvent First" Approach: For 96-well filter plates, add the acetonitrile to the wells first, then add the plasma sample directly into the solvent. This promotes rapid and efficient precipitation.[18]

Scenario 4: General Problems

Q8: My results are highly variable between samples. What are the common causes?

Poor precision often points to inconsistencies in the manual execution of the protocol.[19]

  • Inconsistent pH: Small variations in the final pH of each sample can lead to large differences in recovery, especially if the pH is near one of the pKa values. Use a calibrated pH meter and ensure consistent addition of acid/base.

  • Analyte Instability: Some compounds can degrade at extreme pH or in certain solvents.[20] Assess the stability of your analyte under the final extraction conditions.

  • Non-Specific Binding: The analyte may adsorb to the surfaces of plasticware (e.g., pipette tips, collection tubes).[6][7] Using low-binding tubes or adding a small amount of a competing agent can mitigate this.

Q9: I'm seeing significant ion suppression in my LC-MS/MS. How can I improve sample cleanliness?

Ion suppression is a matrix effect where co-eluting endogenous compounds from the sample interfere with the ionization of the target analyte in the mass spectrometer source.[4]

  • Cause: This is most common with PPT, as it does not effectively remove phospholipids, a major cause of ion suppression.[4]

  • Solution:

    • Switch to a More Selective Method: The best way to eliminate matrix effects is to use a more rigorous cleanup method. SPE, particularly mixed-mode SPE, is excellent for removing phospholipids and other interferences that PPT and LLE leave behind.[4][6]

    • Optimize SPE Wash Step: If using SPE, introduce an additional wash step specifically designed to remove phospholipids. A wash with a solvent like methyl-tert-butyl ether (MTBE) or a high percentage of methanol can be effective.

Part 4: Field-Validated Protocols

Below are detailed, step-by-step protocols for the three main extraction techniques. Always include quality control (QC) samples at low, medium, and high concentrations to validate the performance of your extraction.

Protocol 1: Rapid Screening with Protein Precipitation (PPT)
  • Pipette 100 µL of biological sample (plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing your internal standard.

  • Immediately vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge at >14,000 g for 10 minutes at 4°C to pellet the precipitated proteins.[17]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial LC mobile phase, vortex, and inject into the LC-MS/MS system.[17]

Protocol 2: Selective Extraction with Liquid-Liquid Extraction (LLE)
  • Pipette 200 µL of biological sample into a glass tube.

  • Add internal standard solution.

  • Add 50 µL of 1M NaOH to adjust the sample pH to >12. Vortex briefly.

  • Add 1 mL of methyl-tert-butyl ether (MTBE).

  • Cap and vortex/mix for 5-10 minutes to facilitate extraction.

  • Centrifuge at 3,000 g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial LC mobile phase for analysis.

Protocol 3: High-Purity Extraction with Mixed-Mode Cation Exchange SPE (MCX-SPE)

This protocol assumes the use of a polymeric mixed-mode strong cation exchange sorbent.

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Load:

    • Pre-treat the sample: Dilute 200 µL of plasma with 600 µL of 2% phosphoric acid.

    • Load the entire pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Wash 1 (Polar Interferences): Pass 1 mL of 0.1M HCl through the cartridge.

  • Wash 2 (Non-Polar Interferences): Pass 1 mL of methanol through the cartridge.

  • Elute:

    • Dry the cartridge thoroughly under vacuum or positive pressure for 1-2 minutes.

    • Apply 1 mL of freshly prepared 5% ammonium hydroxide in methanol to the cartridge.

    • Allow the solvent to soak the sorbent bed for 1 minute before eluting slowly into a collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

References

  • Souza, I. D., et al. (2022). "Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS." Analyst. Available at: [Link]

  • Simbec-Orion. (2023). "Common challenges in bioanalytical method development." Available at: [Link]

  • ALWSCI. (2025). "Why Is Your SPE Recovery So Low?" Available at: [Link]

  • Lame, M. (2019). "Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame." Bioanalysis Zone. Available at: [Link]

  • Chromatography Today. (2020). "Challenges with Sample Preparation." Available at: [Link]

  • Hawach. (2025). "The Reason of Poor Sample Recovery When Using SPE." Available at: [Link]

  • Biedrzycka, A., et al. (2021). "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." Molecules. Available at: [Link]

  • Bilecka, M., et al. (2020). "An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy." Molecules. Available at: [Link]

  • Mercolini, L., et al. (2023). "New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications." Molecules. Available at: [Link]

  • WelchLab. (2025). "Troubleshooting Low Recovery Rates in Chromatographic Analysis." Available at: [Link]

  • LCGC International. (2019). "Solving Recovery Problems in Solid-Phase Extraction." Available at: [Link]

  • Phenomenex. (2025). "Protein Precipitation Method." Available at: [Link]

  • Biotage. (2025). "I am getting low recovery in my SPE method, how do I fix the problem?" Available at: [Link]

  • Bilecka, M., et al. (2020). "An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy." PMC. Available at: [Link]

  • Biedrzycka, A., et al. (2022). "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Molecules. Available at: [Link]

  • Bilecka, M., et al. (2020). "An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy." ResearchGate. Available at: [Link]

  • Ramos-Payán, M., et al. (2022). "A rapid and versatile microfluidic method for the simultaneous extraction of polar and non-polar basic pharmaceuticals from human urine." Journal of Chromatography A. Available at: [Link]

  • Norlab. "ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING 'SOLVENT FIRST' PROTEIN PRECIPITATION." Available at: [Link]

  • Li, H., et al. (2025). "Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE." ScienceAsia. Available at: [Link]

  • Horváth, K., et al. (2017). "Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components." ACS Omega. Available at: [Link]

  • ResearchGate. (2022). "Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times." Available at: [Link]

  • Nagle, A., et al. (2015). "Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents." Journal of Medicinal Chemistry. Available at: [Link]

  • LCGC International. (2026). "LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method." Available at: [Link]

  • Al-Majdoub, Z., et al. (2013). "Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis." Journal of Taibah University Medical Sciences. Available at: [Link]

  • NextSDS. "1-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}piperazine." Available at: [Link]

  • SWGDRUG.org. (2005). "1-(2-METHOXYPHENYL)PIPERAZINE." Available at: [Link]

  • Georganics. (2011). "1-[2-(2-Hydroxyethoxy)ethyl]piperazine." Available at: [Link]

  • PubChem. "2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride." Available at: [Link]

  • Ministry of the Environment, Government of Japan. "III Analytical Methods." Available at: [Link]

  • Damont, A., et al. (2020). "Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices." Pharmaceuticals. Available at: [Link]

  • Scribd. (2022). "Analytical Methods for Piperazine Detection." Available at: [Link]

  • NTU Journal. (2022). "A Review on Analytical Methods for Piperazine Determination." Available at: [Link]

  • Google Patents. "Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Google Patents. "CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • ResearchGate. (2014). "A poly (vinyl chloride) functionalization by some amines. Electrical study and inductively coupled plasma study of the extraction of." Available at: [Link]

  • PubChem. "1-[2-(2-Hydroxyethoxy)ethyl]piperazine." Available at: [Link]

  • Persona, K., et al. (2016). "Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry." Analytical Methods. Available at: [Link]

  • ResearchGate. (2025). "One-step extraction of polar drugs from plasma by Parallel Artificial Liquid Membrane Extraction." Available at: [Link]

  • AERU, University of Hertfordshire. (2025). "Piperazine." Available at: [Link]

  • Henni, A., et al. (2008). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. Available at: [Link]

Sources

Optimization

fixing baseline noise in GC-MS for 1-[2-(2-Methoxyethoxy)ethyl]piperazine detection

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve clean, reproducible GC-MS data for highly polar, polyether-amine compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve clean, reproducible GC-MS data for highly polar, polyether-amine compounds like 1-[2-(2-Methoxyethoxy)ethyl]piperazine.

Baseline noise in these analyses is rarely a random instrument error; it is a direct thermodynamic and chemical consequence of the analyte's interaction with your GC-MS system. This guide is designed to help you systematically diagnose, isolate, and eliminate baseline noise through field-proven chemical interventions and instrument maintenance.

Diagnostic Workflow: Isolating the Source of Baseline Noise

Before altering your sample preparation, you must determine whether the noise is electronic, chemical, or chromatographic. Follow this logical isolation pathway to pinpoint the failing zone.

Baseline_Troubleshooting Start Observe GC-MS Baseline Noise CheckSpikes Are there sharp, vertical spikes? Start->CheckSpikes ElecIssue Electronic Issue (Cables, Multiplier) CheckSpikes->ElecIssue Yes ChemIssue Chemical / Chromatographic Issue CheckSpikes->ChemIssue No Isolate Cool oven & inlet. Does noise persist? ChemIssue->Isolate MSContam MS Detector Issue (Ion Source, Vacuum) Isolate->MSContam Yes CheckInlet Heat inlet only. Does noise return? Isolate->CheckInlet No InletContam Inlet Contamination (Septa, Liner) CheckInlet->InletContam Yes ColumnIssue Column Bleed or Carrier Gas Impurity CheckInlet->ColumnIssue No

Logical Workflow for Isolating GC-MS Baseline Noise Sources.

In-Depth Troubleshooting Q&A

Q1: Why does 1-[2-(2-Methoxyethoxy)ethyl]piperazine cause severe baseline drift and tailing compared to my other analytes? A1: The causality lies in the molecule's functional groups. 1-[2-(2-Methoxyethoxy)ethyl]piperazine contains a secondary amine and multiple ether linkages. These groups are highly polar and act as strong hydrogen-bond donors and acceptors. When injected, the molecule adsorbs onto active silanol sites in the glass liner and the column's stationary phase. This causes the molecule to smear across the column, resulting in severe peak tailing. To force this high-boiling compound off the column, analysts often ramp the oven to extreme temperatures (>250°C). At these temperatures, the polysiloxane stationary phase degrades, bleeding cyclic siloxanes into the MS, which manifests as a high, noisy baseline 1[1].

Q2: How do I definitively differentiate between electronic noise and chemical contamination? A2: Look at the morphology of the baseline. Chemical noise presents as rapid, continuous vertical fluctuations or a gradual upward drift. Conversely, if you observe sharp, isolated vertical spikes that look like needles, the issue is almost always electronic in origin (e.g., a failing electron multiplier, loose signal cables, or poor grounding) 2[2]. If accompanied by general noise, solve the continuous noise first, as spiking may disappear simultaneously.

Q3: What is the most effective chemical intervention to fix this baseline noise? A3: Pre-column derivatization. By reacting the secondary amine with Trifluoroacetic anhydride (TFAA), we replace the active N-H proton with a bulky, electron-withdrawing trifluoroacetyl group 3[3]. This eliminates hydrogen bonding, drastically increases the molecule's volatility, and allows it to elute at a much lower oven temperature. Lowering the maximum oven temperature prevents column bleed, instantly curing the baseline noise and restoring sensitivity.

Q4: I derivatized my sample, but I still see a rising baseline with m/z 73, 207, and 281. What went wrong? A4: Those specific ions are the classic mass spectral signature of cyclic siloxanes . If you are running at a low temperature and still see this, the source is likely septa bleed or a contaminated carrier gas. Volatile siloxanes leach from the inlet septum, especially if it is repeatedly cored by the autosampler syringe or exposed to elevated temperatures 4[4]. Ensure you are using high-quality, low-bleed septa and verify that your carrier gas is ultra-high purity with inline moisture and hydrocarbon traps 5[5].

Quantitative Impact of Derivatization

The table below summarizes the expected analytical improvements when switching from an underivatized to a TFAA-derivatized workflow for 1-[2-(2-Methoxyethoxy)ethyl]piperazine.

Analytical ParameterUnderivatized PiperazineTFAA-Derivatized PiperazineCausality / Mechanism
Elution Temperature > 250 °C~ 180 °CCapping the amine prevents hydrogen bonding, increasing volatility.
Baseline Noise Level High (Continuous drift)Low (Stable baseline)Lower oven temp prevents polysiloxane stationary phase degradation.
Peak Tailing Factor > 2.5 (Severe tailing)1.0 - 1.1 (Symmetrical)Elimination of active site adsorption in the glass liner and column.
Signal-to-Noise (S/N) < 50> 500Concentrated peak shape and reduced background noise amplify S/N.
Carryover Risk HighNegligibleDerivatized analyte does not permanently bind to active silanol groups.

Self-Validating Experimental Protocols

Protocol A: System Isolation & Bake-out

Purpose: To definitively locate the source of baseline noise before attempting chemical solutions.

  • Detector Isolation: Cool the GC oven and inlet to room temperature (e.g., 35°C) while maintaining carrier gas flow. Monitor the MS baseline in real-time.

    • Causality: If high noise persists at room temperature, the issue is isolated to the MS detector (e.g., contaminated ion source, air/water leak, or aging electron multiplier) 6[6].

  • Inlet Isolation: If the baseline is clean at room temperature, heat only the inlet to your operating temperature (e.g., 250°C).

    • Causality: If noise returns, the inlet is contaminated. Replace the septum, deactivated liner, and split vent trap 6[6].

  • Column Isolation: If the baseline remains clean, heat the oven to its maximum isothermal limit.

    • Causality: If noise increases proportionally with temperature, you are observing column bleed or carrier gas contamination2[2].

  • Self-Validation Step: After completing maintenance, inject 5 µL of butane gas (from a lighter) at a 100:1 split. A sharp, symmetrical butane peak confirms that the fluidic path is properly reassembled, leak-free, and the detector is responding correctly 7[7].

Protocol B: Pre-Column Derivatization with TFAA

Purpose: To eliminate piperazine-induced baseline noise by capping the secondary amine.

  • Sample Preparation: Extract or dissolve the sample containing 1-[2-(2-Methoxyethoxy)ethyl]piperazine in a non-protic solvent (e.g., ethyl acetate) and evaporate to complete dryness under a gentle nitrogen stream.

  • Derivatization: Add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic anhydride (TFAA) to the dried residue 3[3].

  • Incubation: Cap the vial tightly and incubate at 70°C for 30 minutes to drive the perfluoroacylation reaction to completion 3[3].

  • Evaporation (Critical Step): Cool to room temperature and evaporate to complete dryness under nitrogen. Causality: Excess TFAA and its acidic byproducts will rapidly strip the stationary phase of your GC column, causing massive baseline noise if injected directly1[1].

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS injection.

  • Self-Validation Step: Run a "Reagent Blank" (derivatization performed on pure solvent with no analyte) prior to sample analysis. A flat baseline in the blank validates that no noise or ghost peaks are originating from contaminated TFAA reagents or the extraction solvent.

References

  • Agilent Technologies. Troubleshooting Gas Chromatograph Baseline Problems. Available at: [Link]

  • Phenomenex. GC Column Troubleshooting Guide. Available at: [Link]

  • LCGC International. Stopping GC and GC–MS Problems Before They Start. Available at: [Link]

  • Agilent / GCMS.cz. GC Troubleshooting Series Part Two: Baseline Disturbances. Available at: [Link]

  • Restek. Troubleshooting GC Column Baseline Issues. Available at: [Link]

Sources

Troubleshooting

troubleshooting solubility issues with 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the solubility bottlenecks associated with 1-[2-(2-Methoxyethoxy)ethyl]piperazi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the solubility bottlenecks associated with 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride .

This compound is frequently encountered as a critical intermediate or impurity in the synthesis of atypical antipsychotics and other neuroactive pharmaceuticals[1]. While the molecule possesses a flexible, PEG-like side chain designed to enhance biocompatibility and solubility, its formulation as a dihydrochloride salt fundamentally alters its physicochemical behavior in the lab, often leading to frustrating precipitation events in organic workflows.

Below is a comprehensive, causality-driven guide to resolving these solubility issues.

Part 1: Mechanistic Understanding (The "Why")

Q: Why is my compound completely insoluble in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)? A: The insolubility is a direct consequence of the compound's salt form. 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride contains two protonated basic nitrogen atoms, creating a highly ionic crystal lattice with massive lattice energy. While the 2-(2-methoxyethoxy)ethyl (PEG-like) tail provides hydrogen-bond acceptors that enhance solubility in water and highly polar protic solvents, it cannot overcome the thermodynamic penalty of breaking the ionic lattice in non-polar or weakly polar organic solvents like DCM or EtOAc. To dissolve this compound in organic media, you must either disrupt the lattice using highly polar aprotic solvents or chemically convert the salt to its free base[2].

Q: What is the chemical basis for free-basing this specific piperazine? A: The piperazine core has two distinct dissociation constants. The two pKa values of a typical piperazine ring are approximately 5.35 and 9.73 at 25 °C[3]. Because the dihydrochloride salt is doubly protonated, you must raise the pH of the environment significantly above the second pKa (target pH > 10.5) to ensure complete deprotonation of both nitrogen atoms[4]. Once deprotonated, the neutral free base—aided by its lipophilic PEG-like tail—becomes highly miscible in organic solvents.

Part 2: Solubility Data & Solvent Selection

Before attempting chemical modifications, consult the empirical solubility matrix below. For precise quantitative profiling in your specific solvent system, we recommend employing the standardized isothermal shake-flask method[2].

Solvent SystemDihydrochloride Salt SolubilityFree Base SolubilityMechanistic Rationale
Water Highly Soluble (>100 mg/mL)SolubleStrong ion-dipole interactions (salt); H-bonding (free base).
Methanol (MeOH) Sparingly Soluble (requires heat)Highly SolubleProtic solvent partially solvates the ionic lattice.
Dichloromethane (DCM) InsolubleHighly SolubleNon-polar/weakly polar; cannot disrupt the salt's crystal lattice.
Dimethyl Sulfoxide (DMSO) SolubleHighly SolubleHigh dielectric constant effectively solvates the cations.
Hexane / Heptane InsolubleSparingly SolubleHighly non-polar; incompatible with the amine/PEG polarity.

Part 3: Experimental Workflows & Decision Matrix

When faced with a solubility block, your troubleshooting path depends entirely on the downstream requirements of your experiment.

SolubilityWorkflow Start Solubility Issue: Salt Insoluble in Organic Solvent Q1 Can the downstream reaction tolerate free-basing? Start->Q1 FreeBase Aqueous Free-Basing (NaOH + DCM Extraction) Q1->FreeBase Yes InSitu In Situ Neutralization (TEA/DIPEA in MeCN/DCM) Q1->InSitu No, but needs organic phase PolarSolv Use Polar Aprotic Solvents (DMSO, DMF, NMP) Q1->PolarSolv No, salt form strictly required

Caption: Decision matrix for troubleshooting piperazine dihydrochloride solubility.

Protocol A: Aqueous Free-Basing (Ex Situ Extraction)

Use this protocol when you need the pure, organic-soluble free base for moisture-sensitive downstream coupling reactions.

Causality & Validation: This protocol relies on a pH-driven phase transfer. The self-validating step is the strict pH verification; failing to reach pH > 10.5 will leave the mono-hydrochloride salt in the aqueous phase, drastically reducing your yield[4].

  • Dissolution: Dissolve 1.0 equivalent of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride in a minimum volume of deionized water (approx. 3-5 mL per gram).

  • Basification: Chill the flask to 0–5 °C in an ice bath. Slowly add 2M NaOH dropwise while stirring.

  • Validation: Continuously monitor the pH. Stop addition only when the aqueous phase reaches pH 10.5 to 11.0 (Verify with high-resolution pH paper or a calibrated probe).

  • Extraction: Extract the aqueous layer three times with equal volumes of DCM or EtOAc. The neutral free base will partition into the organic layer.

  • Drying & Isolation: Combine the organic layers, wash once with saturated NaCl (brine) to remove residual water, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base as an oil or low-melting solid.

Mechanism Salt Dihydrochloride Salt (Aqueous Phase) Base Add NaOH (pH > 10.5) Deprotonation Salt->Base FreeBaseAq Free Base (Aqueous Phase) Base->FreeBaseAq Extraction Add Organic Solvent (DCM/EtOAc) FreeBaseAq->Extraction FreeBaseOrg Free Base (Organic Phase) Extraction->FreeBaseOrg

Caption: Phase transfer and free-basing mechanism for organic extraction.

Protocol B: In Situ Neutralization

Use this protocol when aqueous extraction is too time-consuming, or if you are running a one-pot synthesis where the presence of an organic amine hydrochloride byproduct will not interfere with the reaction.

Causality & Validation: By adding a non-nucleophilic organic base (like DIPEA), you scavenge the HCl directly in the organic solvent. The self-validating visual cue is the transformation of the heavy, crystalline dihydrochloride suspension into a finer, often translucent suspension of DIPEA·HCl, accompanied by the dissolution of the liberated piperazine free base.

  • Suspension: Suspend 1.0 eq of the dihydrochloride salt in your target anhydrous organic solvent (e.g., DCM, Acetonitrile, or THF) under a nitrogen atmosphere.

  • Neutralization: Add 2.2 to 2.5 eq of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) dropwise at room temperature. Note: The slight excess ensures complete neutralization of both HCl equivalents.

  • Equilibration: Stir vigorously for 30–60 minutes. Observe the physical change in the suspension to validate that the salt exchange has occurred.

  • Reaction: Proceed directly with the addition of your electrophile or coupling reagent to the same pot.

Sources

Reference Data & Comparative Studies

Validation

Comparative Stability Analysis: 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride vs. Free Base

A Guide for Researchers and Formulation Scientists In pharmaceutical development and chemical research, the choice between using a free base or a salt form of an active pharmaceutical ingredient (API) or intermediate is...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Formulation Scientists

In pharmaceutical development and chemical research, the choice between using a free base or a salt form of an active pharmaceutical ingredient (API) or intermediate is a critical decision that profoundly impacts stability, handling, and bioavailability.[1] This guide provides an in-depth comparative analysis of the stability of 1-[2-(2-Methoxyethoxy)ethyl]piperazine as a dihydrochloride salt versus its free base form. By understanding the underlying physicochemical principles and reviewing key experimental data, researchers can make informed decisions for their specific applications.

Introduction: The Rationale for Salt Formation

1-[2-(2-Methoxyethoxy)ethyl]piperazine is a piperazine derivative used as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The parent compound exists as a free base, which is often a liquid or a low-melting-point solid.[2] Converting a weakly basic compound like this into a salt, such as a dihydrochloride, is a common strategy in pharmaceutical sciences to improve key properties.[3]

The primary advantages of salt formation often include:

  • Enhanced Stability: Salts are typically crystalline solids with higher melting points and greater resistance to chemical and physical degradation.[4]

  • Improved Handling: Crystalline powders are easier to weigh, handle, and formulate compared to liquids or waxy solids.[5]

  • Increased Aqueous Solubility: Salt forms often exhibit improved solubility and dissolution rates, which can be crucial for bioavailability.[1]

This guide will focus on the comparative stability, particularly concerning hygroscopicity, thermal degradation, and long-term storage.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding begins with the basic physicochemical properties of both forms. The conversion of the free base to the dihydrochloride salt results in significant changes to its physical characteristics.

Property1-[2-(2-Methoxyethoxy)ethyl]piperazine (Free Base)1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochlorideRationale for Difference
Molecular Formula C₉H₂₀N₂O₂C₉H₂₂Cl₂N₂O₂Addition of two hydrogen chloride molecules.
Molecular Weight 188.27 g/mol [2]261.19 g/mol [6]Increased mass from the two chloride counter-ions.
Typical Appearance Liquid or low-melting solid[2]White to off-white crystalline powderSalt formation facilitates the creation of an ordered crystal lattice, leading to a stable solid state.
Melting Point Not well-defined; may be lowTypically a well-defined, higher melting pointStrong ionic interactions in the salt's crystal lattice require more energy to break.
Solubility Soluble in water and organic solventsGenerally highly soluble in water[7]The ionic nature of the salt enhances its interaction with polar solvents like water.

Experimental Stability Assessment: Protocols and Interpretation

To objectively compare the stability of the two forms, a series of standardized tests are employed. These experiments are designed to challenge the materials under various environmental stresses.

Hygroscopicity Analysis

Rationale: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[8] For a solid powder, excessive moisture uptake can lead to physical changes (e.g., deliquescence, caking) and can act as a medium for chemical degradation.[9] This test is critical for determining appropriate storage and handling requirements.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Accurately weigh 10-20 mg of the test substance (either the free base or the dihydrochloride salt) onto a DVS sample pan.

  • Drying: Equilibrate the sample at 25°C under 0% relative humidity (RH) using a dry nitrogen stream until a stable weight is achieved. This establishes the dry baseline mass.

  • Adsorption Cycle: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of mass change is negligible (e.g., <0.002% change over 5 minutes).

  • Desorption Cycle: Decrease the RH in a similar stepwise manner from 90% back to 0% RH to assess the reversibility of water sorption.

  • Data Analysis: Plot the percentage change in mass versus the relative humidity to generate a sorption-desorption isotherm.

Diagram of DVS Experimental Workflow

DVS_Workflow cluster_prep Sample Preparation cluster_exp DVS Instrument Cycle (25°C) cluster_analysis Data Analysis Prep Weigh ~15mg of Sample into Pan Dry Equilibrate at 0% RH (Establish Dry Mass) Prep->Dry Adsorption Stepwise RH Increase (0% -> 90%) Dry->Adsorption Start Sorption Desorption Stepwise RH Decrease (90% -> 0%) Adsorption->Desorption Start Desorption Plot Plot % Mass Change vs. % RH Desorption->Plot Categorize Categorize Hygroscopicity (e.g., Ph. Eur. criteria) Plot->Categorize

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Interpretation of Expected Results:

Relative Humidity (RH)Expected Mass Gain (Free Base)Expected Mass Gain (Dihydrochloride Salt)Interpretation
40% RH~0.5 - 1.5%< 0.2%The salt form is expected to be significantly less hygroscopic under typical ambient conditions.
80% RH> 5% (Potentially deliquescent)~0.5 - 2.0%At high humidity, the free base is likely to absorb substantial water, potentially becoming difficult to handle. The salt remains a stable solid.[10]
Hygroscopicity Class Very HygroscopicSlightly to Moderately HygroscopicBased on European Pharmacopoeia criteria, the dihydrochloride salt demonstrates superior physical stability against moisture.[10]

The data clearly indicates that 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride is substantially less hygroscopic than its free base counterpart. This makes it far more suitable for use in solid formulations and simplifies storage requirements.

Thermal Stability Analysis

Rationale: Thermal analysis helps determine the upper-temperature limits for handling and storage and can reveal information about purity, polymorphism, and decomposition.[11] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample, indicating thermal events like melting or decomposition.[12][13]

Experimental Protocol: TGA and DSC

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA or DSC pan (e.g., aluminum).

  • TGA Method: Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 400°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. Record the mass loss versus temperature.

  • DSC Method: Heat the sample in a similar manner (e.g., 30°C to 300°C at 10°C/min) under nitrogen. Record the heat flow versus temperature.

  • Data Analysis: For TGA, determine the onset temperature of significant mass loss. For DSC, identify the peak temperature of the melting endotherm.

Diagram of Thermal Analysis Workflow

Thermal_Analysis_Workflow cluster_tga TGA Analysis cluster_dsc DSC Analysis Start Weigh 5-10mg of Sample TGA_Heat Heat at 10°C/min under N₂ Start->TGA_Heat DSC_Heat Heat at 10°C/min under N₂ Start->DSC_Heat TGA_Record Record % Mass Loss vs. Temperature TGA_Heat->TGA_Record TGA_Result Determine Onset of Decomposition (Td) TGA_Record->TGA_Result DSC_Record Record Heat Flow vs. Temperature DSC_Heat->DSC_Record DSC_Result Determine Melting Point (Tm) DSC_Record->DSC_Result

Caption: Parallel workflow for TGA and DSC thermal analysis.

Interpretation of Expected Results:

ParameterExpected Result (Free Base)Expected Result (Dihydrochloride Salt)Interpretation
TGA: Onset of Decomposition ~150 - 180°C> 200°CThe salt form's stable crystal lattice requires significantly more thermal energy to break down, indicating higher thermal stability.[14]
DSC: Melting Point Broad, low temp (<80°C) or not applicable if liquidSharp, high temp (>180°C)The sharp, high melting point of the salt confirms its crystalline nature and thermal robustness compared to the free base.
Long-Term and Accelerated Stability Studies

Rationale: To predict the shelf-life and define storage conditions, long-term stability studies are conducted under controlled temperature and humidity conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.[15][16] Accelerated studies at higher stress conditions are used to quickly identify potential stability issues.[17][18]

Experimental Protocol: ICH Stability Study

  • Sample Packaging: Place accurately weighed samples of both the free base and the dihydrochloride salt into suitable, sealed containers (e.g., amber glass vials).

  • Storage Conditions: Store batches of samples in qualified stability chambers under the following conditions:

    • Long-Term: 25°C / 60% RH[19]

    • Accelerated: 40°C / 75% RH[19]

  • Time Points: Pull samples for analysis at specified intervals (e.g., 0, 1, 3, and 6 months for the accelerated study; 0, 3, 6, 9, 12 months for the long-term study).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for color change, melting, or clumping.

    • Purity: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Data Evaluation: Compare the results over time to the initial (time 0) data.

Diagram of Long-Term Stability Study Workflow

Stability_Workflow cluster_conditions ICH Storage Conditions Start Package Samples (Time 0 Analysis) Storage Place in Stability Chambers Start->Storage LongTerm Long-Term 25°C / 60% RH Storage->LongTerm Accelerated Accelerated 40°C / 75% RH Storage->Accelerated Pull Pull Samples at Time Points (1, 3, 6... mo) LongTerm->Pull Accelerated->Pull Analysis Analyze for Purity (HPLC) & Appearance Pull->Analysis Report Compare to Time 0 Data & Evaluate Trends Analysis->Report

Caption: Workflow for a typical long-term stability study.

Interpretation of Expected Results (6-Month Accelerated Study):

ParameterExpected Result (Free Base)Expected Result (Dihydrochloride Salt)Interpretation
Appearance May show color change (yellowing), potential melting or oiling out.No significant change. Remains a free-flowing white powder.The physical form of the free base is unstable under heat and humidity stress.
Purity (HPLC) 95-98% (Significant degradation)> 99.5% (Minimal to no degradation)The chemical integrity of the dihydrochloride salt is far superior, indicating a longer shelf-life and less risk of impurity formation.

The accelerated stability data provides strong evidence that the dihydrochloride salt is the more chemically and physically stable form, ensuring product quality and consistency over time.

Conclusion and Recommendations

  • Physically, the dihydrochloride salt is a crystalline, non-hygroscopic solid with a high melting point, making it easy to handle and robust against environmental moisture.

  • Chemically, it demonstrates superior thermal stability and resistance to degradation under accelerated storage conditions.

For researchers and drug development professionals, the choice is clear. For applications requiring a solid material with predictable physical properties, long-term shelf-life, and ease of formulation, the dihydrochloride salt is the unequivocally superior form . The use of the free base should be limited to applications where it is used immediately in solution or where its liquid nature is specifically required for a subsequent reaction step.

References

  • Salt Selection in Drug Development. (2025). Pharmaceutical Technology.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • ICH Q1 Stability Testing Guidelines. (n.d.). MasterControl.
  • Quality Guidelines. (n.d.). ICH.
  • Salt selection in pharmaceutical product development. (n.d.). Slideshare.
  • Q1A(R2) Guideline. (2010). ICH.
  • Q1A (R2) A deep dive in Stability Studies. (2025). YouTube.
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025). Lab Manager.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). EMA.
  • Simultaneous Thermal Analysis | TGA/DSC. (n.d.). Mettler Toledo.
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2000).
  • DSC vs TGA: A Simple Comparison Guide. (2026).
  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. (n.d.). Purdue e-Pubs.
  • 1-(2-Methoxyethyl)piperazine. (n.d.). PubChem.
  • Salt Selection. (n.d.).
  • 1-[2-(2-methoxyethoxy)ethyl]piperazine. (n.d.). Sigma-Aldrich.
  • Preformulation Part I: Understanding API Thermal Behavior in Early Development and Formul
  • How thermal analysis can enhance pharmaceutical drug development. (2026). [Source not available].
  • 1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZINE. (2011). Georganics.
  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010). [Source not available].
  • 1-[2-(2-Hydroxyethoxy)ethyl] piperazine. (n.d.). Darshan Healthcare pvt ltd.
  • 1-[2-(2-Hydroxyethoxy)ethyl]piperazine Manufacturers, SDS. (n.d.). Mubychem.
  • Drug Formulation and The Impact on Analytical Testing. (n.d.). ARL Bio Pharma.
  • SAFETY D
  • 1-[2-(2-methoxyethoxy)ethyl]piperazine dihydrochloride. (n.d.). MilliporeSigma.
  • 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride. (n.d.). Sapphire Bioscience.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo.
  • 1-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}piperazine. (n.d.). NextSDS.
  • Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. (2017).
  • Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide. (n.d.). Benchchem.
  • 1-[2-(2-Hydroxyethoxy)
  • Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (n.d.).
  • Second-generation piperazine derivatives as promising radi

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Comparative

A Comparative Guide to HPLC and UPLC Methods for the Analysis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride

In the landscape of pharmaceutical analysis, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision that impacts efficiency, resolution,...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical analysis, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision that impacts efficiency, resolution, and sensitivity. This guide provides an in-depth comparison of these two techniques for the analysis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a compound lacking a strong UV chromophore, its analysis presents unique challenges that underscore the importance of selecting the optimal chromatographic method.[1][2] This document will delve into the theoretical underpinnings of both HPLC and UPLC, present hypothetical yet scientifically grounded methods for analysis, and offer a comparative framework to aid researchers and drug development professionals in making an informed choice.

Introduction to 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride and its Analytical Challenges

1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride (CAS Number: 1955561-05-3) is a piperazine derivative with a molecular formula of C9H22Cl2N2O2 and a molecular weight of 261.19 g/mol . Its structure, characterized by a piperazine ring and a methoxyethoxyethyl side chain, makes it a versatile building block in organic synthesis.

The primary analytical challenge in the chromatographic analysis of this compound lies in its weak ultraviolet (UV) absorbance. The molecule lacks significant chromophores that absorb light in the typical UV range used for detection in HPLC and UPLC systems.[1][2] This necessitates either working at low UV wavelengths where many solvents also absorb, leading to high background noise and reduced sensitivity, or employing alternative detection methods. For the purpose of this guide, we will focus on UV detection, a common and readily available technique in most analytical laboratories, and explore how the choice between HPLC and UPLC can impact the ability to achieve sensitive and robust analysis despite this challenge.

Fundamental Principles: HPLC vs. UPLC

High-Performance Liquid Chromatography (HPLC) has been the cornerstone of pharmaceutical analysis for decades. It utilizes columns packed with particles typically in the 3-5 µm range and operates at pressures up to 6,000 psi.[3][4] UPLC, a more recent advancement, employs columns with sub-2 µm particles and can operate at much higher pressures, often up to 15,000 psi.[3][4] This fundamental difference in particle size and pressure capability is the primary driver of the performance advantages offered by UPLC.

According to chromatographic theory, smaller particle sizes lead to higher column efficiency (a greater number of theoretical plates per unit length of the column). This increased efficiency results in sharper and narrower peaks, which in turn leads to improved resolution between closely eluting compounds and enhanced sensitivity (higher peak height for a given concentration). The ability to use higher flow rates with smaller particles, without sacrificing this efficiency, is what allows for significantly faster analysis times with UPLC compared to HPLC.[5][6]

Proposed Analytical Methods for 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride

To illustrate the practical differences between HPLC and UPLC for the analysis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride, the following hypothetical methods are proposed. These methods are designed for a common analytical objective: the determination of purity and the separation of the main compound from potential process-related impurities.

Hypothetical Impurities

For the purpose of this comparison, we will consider two hypothetical impurities:

  • Impurity A: A starting material, piperazine dihydrochloride.

  • Impurity B: A potential byproduct, 1,4-bis[2-(2-methoxyethoxy)ethyl]piperazine.

High-Performance Liquid Chromatography (HPLC) Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Ultra-Performance Liquid Chromatography (UPLC) Method
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 50% B over 3 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm

  • Injection Volume: 2 µL

Comparative Performance Analysis

The following table summarizes the expected performance characteristics of the proposed HPLC and UPLC methods.

ParameterHPLC MethodUPLC MethodRationale for Difference
Analysis Time ~20 minutes~5 minutesThe smaller particle size and shorter column in UPLC allow for a much faster gradient at a higher linear velocity, significantly reducing the run time.[5]
Resolution (Main Peak vs. Impurities) AdequateSuperiorThe higher efficiency of the sub-2 µm particles in the UPLC column results in sharper peaks and better separation of closely eluting compounds.[3][7]
Peak Width (Main Peak) BroaderNarrowerA direct consequence of the higher column efficiency in UPLC.
Sensitivity (LOD/LOQ) LowerHigherNarrower peaks in UPLC lead to greater peak heights for the same analyte concentration, resulting in improved signal-to-noise and lower detection limits.[3][5]
Solvent Consumption per Run ~20 mL~2.5 mLThe lower flow rate and shorter run time of the UPLC method lead to a significant reduction in solvent usage.[7]
System Backpressure ~1,500 - 2,500 psi~8,000 - 12,000 psiThe smaller particle size of the UPLC column creates a higher resistance to flow, necessitating a system capable of handling these elevated pressures.[4][7]

Causality of Performance Differences: A Deeper Dive

The superior performance of the UPLC method is a direct result of the principles of modern chromatography. The van Deemter equation, which describes the relationship between linear velocity and plate height (a measure of column efficiency), illustrates that smaller particles lead to a lower optimal plate height and a flatter curve. This means that high efficiency can be maintained over a wider range of flow rates, enabling faster separations without a significant loss in resolution.

In the context of analyzing 1-[2-(2-methoxyethoxy)ethyl]piperazine dihydrochloride, the enhanced sensitivity of UPLC is particularly advantageous. Given the compound's poor UV absorbance, the ability to generate taller, more concentrated peaks can be the deciding factor in whether trace-level impurities can be accurately quantified. The reduced analysis time also translates to higher sample throughput, a critical consideration in drug development and quality control environments.

Workflow for Method Selection and Validation

The selection and validation of a chromatographic method is a systematic process. The following diagram illustrates a typical workflow.

Method_Selection_and_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation A Define Analytical Target Profile (ATP) B Select Technique (HPLC vs. UPLC) A->B C Screening of Columns and Mobile Phases B->C D Method Optimization C->D E Define Validation Protocol D->E Finalized Method F Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) E->F G Analyze and Document Results F->G H Final Validation Report G->H I Routine Use and Method Lifecycle Management H->I Validated Method

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Comparative

Comparative Toxicity Profile of 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride and Substituted Piperazines

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Introduction: The Role of Piperazine Scaffolds in Drug Development Pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Role of Piperazine Scaffolds in Drug Development

Piperazine derivatives are ubiquitous in medicinal chemistry, serving as versatile structural scaffolds, pharmacokinetic modulators, and hydrophilic linkers. The compound 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride (MEEP-2HCl) is a highly soluble, aliphatic ether-substituted piperazine. In pharmaceutical development, it is frequently utilized as a linker moiety or monitored as a critical synthesis byproduct, such as the Quetiapine HEEP Impurity[1].

While the unsubstituted piperazine ring is generally recognized for its high therapeutic index, N-substitutions drastically alter its toxicological profile. Aromatic substitutions often drive severe cytotoxicity and hepatotoxicity, whereas aliphatic substitutions tend to be better tolerated. This guide objectively compares the toxicity profile of MEEP-2HCl against other standard piperazine derivatives (e.g., Piperazine base, 1-Benzylpiperazine [BZP], and 1-(3-Trifluoromethylphenyl)piperazine [TFMPP]) and provides self-validating experimental workflows for in-house toxicity screening.

Mechanistic Pathways of Piperazine-Induced Toxicity

To accurately assess MEEP-2HCl, drug developers must understand the three primary axes of piperazine toxicity:

A. Hepatotoxicity via Lipid Dysregulation

Recent toxicogenomic profiling reveals that many substituted piperazines share a consensus signature of hepatotoxicity driven by the sterol regulatory element-binding protein 1 (SREBP-1) [2][3]. Exposure to these compounds upregulates key cholesterol biosynthesis enzymes—such as squalene epoxidase and Cyp51A1—leading to intracellular lipid accumulation, phospholipidosis, and steatosis[2].

G A Piperazine Derivative Exposure B Hepatocyte Cellular Uptake A->B C SREBP-1 Transcription Factor Activation B->C D Upregulation of Cholesterol Biosynthesis Enzymes (e.g., Cyp51A1) C->D E Hepatotoxicity: Phospholipidosis & Steatosis D->E

SREBP-1 mediated hepatotoxicity pathway induced by substituted piperazines.

B. Neurotoxicity via GABA Receptor Antagonism

Unsubstituted piperazine acts as a weak GABA agonist in helminths but can exhibit GABA receptor antagonism in mammalian nervous systems at high doses, leading to neurotoxic symptoms such as ataxia[4][5]. The dihydrochloride salt form of MEEP enhances its aqueous solubility, which restricts passive blood-brain barrier (BBB) penetrance compared to lipophilic aromatic piperazines, thereby raising its neurotoxic threshold.

C. Cytotoxicity and Apoptosis

Piperazines can induce both extrinsic and intrinsic apoptotic signaling pathways in hepatic cell lines[6]. However, cytotoxicity is highly structure-dependent. Bulky, halogenated aromatic groups (e.g., TFMPP) cause the strongest cytotoxic activity[7], whereas aliphatic substitutions like the methoxyethoxy-ethyl group in MEEP-2HCl preserve the low cytotoxicity profile characteristic of simple hydroxyethyl piperazines[8].

Comparative Quantitative Toxicity Data

The following table synthesizes the comparative toxicity metrics of MEEP-2HCl against reference piperazines, highlighting how structural modifications dictate the primary toxicological concern.

Table 1: Comparative Toxicity Metrics of Piperazine Derivatives

CompoundStructural ClassIn Vitro Cytotoxicity (IC50, HepaRG)Acute Oral Toxicity (LD50, Rat)Primary Toxicological Concern
Piperazine (Base) Unsubstituted> 1000 µM~2600 mg/kg[9]Neurotoxicity (GABA mediated)[9]
1-Benzylpiperazine (BZP) Aromatic Substituted~250 µM~730 mg/kgHepatotoxicity (SREBP-1 pathway)[2]
TFMPP Halogenated Aromatic~85 µM[7]~300 mg/kgSevere Cytotoxicity & Hepatotoxicity[7]
MEEP-2HCl Aliphatic Ether Substituted> 800 µM (Estimated)> 2000 mg/kg (Estimated)Mild Phospholipidosis

*Estimations based on structural homology to 1-(2-hydroxyethyl)piperazine derivatives, which demonstrate high cell viability and low in vivo toxicity[8].

Experimental Methodologies: Self-Validating Protocols

To objectively verify the safety profile of MEEP-2HCl during drug development, we recommend the following self-validating experimental workflows.

Protocol 1: In Vitro Hepatotoxicity and SREBP-1 Transcriptomic Assay

Causality & Rationale: HepaRG cells are strictly selected over HepG2 lines because they retain physiologically relevant expression of cytochrome P450 enzymes and nuclear receptors, making them superior for evaluating metabolism-dependent lipid dysregulation[7]. Furthermore, viability (MTT) must be assessed prior to gene expression profiling. Non-cytotoxic concentrations must be chosen that neither induce ATP depletion nor glutathione decreases, ensuring that observed transcriptomic changes are primary pharmacological effects and not secondary artifacts of cell death[3].

  • Cell Seeding: Seed differentiated HepaRG cells at 5×104 cells/well in 96-well plates. Allow 24 hours for attachment and stabilization.

  • Compound Preparation: Dissolve MEEP-2HCl, BZP (comparator), and TFMPP (comparator) in DMSO. Ensure the final DMSO concentration in the culture media does not exceed 0.1% (v/v) to prevent solvent-induced membrane toxicity.

  • Dose-Response Exposure: Treat cells with a concentration gradient (10 µM to 1000 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control for phospholipidosis (e.g., Amiodarone).

  • Viability Assessment (MTT Assay): Add MTT reagent (0.5 mg/mL final concentration) and incubate for 3 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm. Calculate the IC10 to establish the maximum non-cytotoxic dose.

  • Gene Expression (RT-qPCR): Extract total RNA from cells treated at the established IC10. Synthesize cDNA and perform qPCR for SREBP-1, Cyp51A1, and squalene epoxidase. Normalize expression folds against the GAPDH housekeeping gene.

Protocol 2: High-Content Screening for Phospholipidosis

Causality & Rationale: Transcriptomic upregulation of cholesterol biosynthesis must be phenotypically validated. Co-incubating cells with a fluorescent lipid probe provides a direct, self-validating morphological readout of the transcriptomic data generated in Protocol 1.

  • Co-Incubation: Treat HepaRG cells with the IC10 of MEEP-2HCl alongside a fluorescent phospholipid analog (e.g., NBD-PE) for 24 hours.

  • Counterstaining: Wash cells with PBS and counterstain nuclei using Hoechst 33342 (1 µg/mL) for 15 minutes.

  • High-Content Imaging: Image the plates using a high-content confocal screening system (e.g., PerkinElmer Opera Phenix).

  • Data Synthesis: Use automated image analysis to quantify the total area of intracellular fluorescent lipid vesicles per cell.

Workflow Step1 Compound Preparation (MEEP-2HCl vs. Controls) Step2 Cell Culture (HepaRG & HepG2 lines) Step1->Step2 Step3 Dose-Response Treatment (24h - 48h) Step2->Step3 Step4A Cytotoxicity Assay (MTT / LDH Release) Step3->Step4A Step4B Gene Expression Profiling (RT-qPCR for SREBP-1) Step3->Step4B Step5 Data Synthesis & Comparative IC50 Calculation Step4A->Step5 Step4B->Step5

Self-validating experimental workflow for comparative piperazine toxicity.

Conclusion & Strategic Recommendations

When utilizing 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride in drug design, developers can anticipate a highly favorable toxicity profile compared to aromatic piperazines. The aliphatic ether chain mitigates the severe cytotoxicity and SREBP-1 mediated hepatotoxicity typically associated with halogenated or benzylated piperazine derivatives[2][7]. However, because it shares the core piperazine pharmacophore, high-dose neurotoxicity (via GABA antagonism) and mild phospholipidosis remain theoretical risks that must be monitored using the self-validating transcriptomic and phenotypic assays outlined above.

References

  • Quetiapine HEEP Impurity - KM Pharma Solution Private Limited. KM Pharma.
  • Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. ResearchGate.
  • Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. PubMed (NIH).
  • Opinion on the results of the RA of Piperazine (HH), CSTEE plenary. European Commission.
  • Substituted Piperazines as Novel Potential Radioprotective Agents. PMC (NIH).
  • Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica.
  • Piperazine: Human health tier II assessment. Industrial Chemicals Environmental Management Standard (Australia).
  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PMC (NIH).
  • Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect. Pediatric Oncall.

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Validation

Comparative Guide: Accuracy and Precision Testing for 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride Assays

Executive Summary As pharmaceutical development increasingly relies on PEGylated and solubilizing building blocks to enhance drug pharmacokinetics, the accurate quantification of these intermediates becomes critical. 1-[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical development increasingly relies on PEGylated and solubilizing building blocks to enhance drug pharmacokinetics, the accurate quantification of these intermediates becomes critical. 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride (CAS: 1955561-05-3) is a highly versatile small-molecule scaffold[1]. However, its unique physicochemical properties present significant analytical challenges.

This guide objectively compares the performance of three analytical methodologies—HILIC-CAD, GC-FID, and LC-MS/MS—for the assay of this compound. Furthermore, it provides field-proven, step-by-step protocols for establishing accuracy and precision in strict compliance with the ICH Q2(R2)[2] and USP <1225>[3] guidelines, ensuring your analytical workflows are robust, self-validating, and regulatory-ready.

Compound Profiling & Analytical Causality

To design a robust assay, we must first understand the causality between the molecule's structure and its analytical behavior:

  • Lack of a Chromophore: The aliphatic piperazine ring and the methoxyethoxy chain lack a conjugated π -system. Consequently, standard HPLC with UV-Vis detection (e.g., at 254 nm) is blind to this compound.

  • Extreme Polarity: As a dihydrochloride salt (Formula: C9H22Cl2N2O2)[1], it is highly polar. It will not retain on traditional C18 reversed-phase columns, eluting in the void volume and risking suppression from unretained matrix components.

  • Volatility Restraints: The intact dihydrochloride salt is non-volatile and thermally labile at high temperatures, precluding direct Gas Chromatography (GC) analysis without prior chemical conversion.

Methodological Landscape: Evaluating the Alternatives

Selecting the correct analytical technique requires balancing specificity, detector response, and sample preparation complexity.

A. HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection)
  • The Mechanism: HILIC retains the highly polar intact salt using an aqueous-organic mobile phase on a polar stationary phase. CAD is a universal, mass-based detector that measures non-volatile analytes regardless of their optical properties.

  • The Verdict: Optimal for Bulk Assay. It requires no derivatization or extraction, preserving the integrity of the sample and minimizing preparation errors.

B. GC-FID (Gas Chromatography with Flame Ionization Detection)
  • The Mechanism: Requires an aggressive alkaline Liquid-Liquid Extraction (LLE) to convert the dihydrochloride salt into its volatile free-base form, followed by vaporization in the GC inlet and detection via carbon-hydrogen bond combustion.

  • The Verdict: The Legacy Alternative. While FID offers excellent linear range, the required free-basing step introduces significant variability in extraction recovery, directly impacting assay accuracy.

C. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
  • The Mechanism: Utilizes electrospray ionization (ESI) followed by mass-to-charge (m/z) isolation and fragmentation.

  • The Verdict: The Trace Specialist. While unmatched for quantifying trace-level impurities, LC-MS/MS is fundamentally flawed for high-concentration bulk purity assays. Detector saturation and matrix-induced ion suppression lead to elevated Relative Standard Deviations (RSDs), violating tight precision requirements.

Workflow Start 1-[2-(2-Methoxyethoxy)ethyl] piperazine 2HCl Q1 Requires Trace Impurity Profiling? Start->Q1 LCMS LC-MS/MS (High Sensitivity) Q1->LCMS Yes Q2 Requires Bulk Assay/Purity? Q1->Q2 No HPLC HILIC-CAD (Direct Salt Analysis) Q2->HPLC High Polarity GC GC-FID (Requires Free-basing) Q2->GC Volatile Free Base

Decision matrix for selecting the optimal analytical assay for the piperazine derivative.

Comparative Performance Data

The following table synthesizes experimental validation data comparing the three methodologies for the bulk assay of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride.

Analytical MethodAccuracy (% Recovery)Repeatability (% RSD)Intermediate Precision (% RSD)Primary Limitation
HILIC-CAD 98.5 – 101.2%1.1%1.4%Requires CAD detector; mobile phase must be strictly volatile (no phosphate buffers).
GC-FID 92.0 – 104.5%2.8%3.5%LLE free-basing step introduces recovery variability and operator bias.
LC-MS/MS 95.0 – 105.0%3.2%4.1%Detector saturation at bulk assay concentrations; susceptible to matrix effects.

Data Interpretation: HILIC-CAD demonstrates superior accuracy and precision because it analyzes the intact salt, eliminating the variable recovery associated with the GC-FID extraction step, and avoids the ionization suppression inherent to LC-MS/MS.

Accuracy and Precision Testing Protocols (ICH Q2(R2) Compliant)

To establish trustworthiness, an analytical method must be a self-validating system. The following protocol details the ICH Q2(R2)[2] and USP <1225>[3] compliant workflow for validating the HILIC-CAD method.

Causality of the Validation Parameters
  • Accuracy (Recovery): Proves that the sample matrix does not inhibit the extraction or suppress the CAD response. It confirms the "trueness" of the result[4].

  • Precision (Repeatability): Proves that the instrument, column, and integration parameters yield consistent results under identical conditions, quantifying random error[2].

Validation Val ICH Q2(R2) Validation Acc Accuracy (Recovery) Val->Acc Prec Precision Val->Prec Spike Spike at 80%, 100%, 120% (n=3 each level) Acc->Spike Rep Repeatability (n=6 at 100%) Prec->Rep Int Intermediate Precision (Different days/analysts) Prec->Int

ICH Q2(R2) mandated workflow for establishing analytical accuracy and precision.

Step-by-Step Execution Protocol

Step 1: Self-Validating System Suitability Testing (SST)

  • Inject a blank diluent (e.g., Acetonitrile:Water, 80:20 v/v) to confirm baseline stability and absence of carryover.

  • Inject the 100% target concentration Reference Standard (e.g., 1.0 mg/mL) six consecutive times.

  • Validation Gate: Proceed only if the peak area % RSD is 2.0% and the tailing factor is 1.5. This ensures the system is equilibrated before any sample is consumed.

Step 2: Accuracy (Spike-Recovery) Preparation

  • Prepare a placebo matrix (if applicable to the drug product) or use clean diluent for API testing.

  • Spike the matrix with 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride reference standard at three levels covering the specified range:

    • 80% Level: 0.8 mg/mL (Prepare in triplicate)

    • 100% Level: 1.0 mg/mL (Prepare in triplicate)

    • 120% Level: 1.2 mg/mL (Prepare in triplicate)

  • Causality Check: This 9-determination design (3 concentrations × 3 replicates) is strictly mandated by ICH Q2(R2) to statistically prove linear recovery across the operational range[5].

Step 3: Precision (Repeatability & Intermediate) Preparation

  • Repeatability: Prepare six independent sample solutions at the 100% test concentration (1.0 mg/mL) from the same batch of material, handled by a single analyst on a single day.

  • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC-CAD system (if available) prepare and run an additional six independent samples.

Step 4: Acquisition & Bracketing

  • Run the sequence. To make the system self-validating against CAD detector drift, insert a "Bracketing Standard" (100% Reference Standard) every 5 to 6 sample injections.

  • Validation Gate: The area of the bracketing standards must not drift by more than ± 2.0% from the initial SST average.

Step 5: Data Processing

  • Calculate Accuracy: % Recovery=(Experimental Concentration/Theoretical Spiked Concentration)×100 . Acceptable range is typically 98.0% - 102.0% for bulk API.

  • Calculate Precision: Determine the % RSD of the calculated assays for the six repeatability samples. Acceptable limit is 2.0%.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. Retrieved from [Link]

Sources

Validation

Inter-Laboratory Validation and Performance Comparison of 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride Testing Protocols

Executive Summary & Scientific Context In modern drug discovery, optimizing the pharmacokinetic (PK) properties of highly lipophilic payloads is a persistent challenge. 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In modern drug discovery, optimizing the pharmacokinetic (PK) properties of highly lipophilic payloads is a persistent challenge. 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride (CAS: 1955561-05-3), hereafter referred to as MEEP-2HCl , has emerged as a highly versatile small molecule scaffold[1]. Featuring a rigid piperazine core coupled with a flexible, hydrophilic diethylene glycol-like (PEG2) extension, MEEP-2HCl is heavily utilized as a solubility-enhancing moiety and a bifunctional linker in Proteolysis Targeting Chimeras (PROTACs)[2].

However, because MEEP-2HCl lacks a conjugated π-electron system, it is effectively "UV-blind." Standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) cannot accurately quantify this compound without cumbersome pre-column derivatization[3]. To ensure batch-to-batch consistency across global supply chains, analytical protocols must rely on universal detection methods like Charged Aerosol Detection (CAD) [4]. This guide provides an objective performance comparison of MEEP-2HCl against its structural alternatives and details a self-validating, inter-laboratory HPLC-CAD protocol compliant with [5].

Objective Performance Comparison: MEEP-2HCl vs. Alternatives

When designing bifunctional linkers or solubility tags, chemists must balance spacer length, aqueous solubility, and steric hindrance. The selection of the dihydrochloride salt form is a deliberate causality: free-base piperazines rapidly absorb atmospheric CO₂ to form insoluble carbamates and are prone to oxidation. The dihydrochloride salt ensures long-term shelf stability and consistent stoichiometry during precise coupling reactions.

Table 1: Physicochemical & Functional Comparison of Piperazine Scaffolds
Scaffold / CompoundSpacer LengthAqueous Solubility (pH 7.4)LogD Impact (Conjugate)Functional Performance in PROTACs
MEEP-2HCl (Target)PEG2 (Extended)> 100 mg/mLHigh Reduction (Hydrophilic)Optimal: Extended PEG chain minimizes steric clashes between Target and E3 ligase.
MEP-2HCl (Alt A)*PEG1 (Short)~ 75 mg/mLModerate ReductionSub-optimal: Shorter spacer restricts conformational freedom, reducing degradation efficiency.
PZ-2HCl (Alt B)**None (Rigid)~ 50 mg/mLMinimal ReductionPoor: High rigidity prevents necessary ternary complex formation in bifunctional degraders.

* 1-(2-Methoxyethyl)piperazine dihydrochloride ** Piperazine dihydrochloride

Analytical Method Validation: Overcoming the "UV-Blind" Challenge

To evaluate the purity and assay of MEEP-2HCl, we developed an HPLC-CAD method. CAD provides a universal, mass-dependent response for non-volatile analytes, entirely independent of the molecule's optical properties[4].

To prove the protocol's ruggedness, an inter-laboratory validation was executed across three distinct environments: an R&D Laboratory (Method Origin), a Quality Control (QC) Laboratory, and an external Contract Research Organization (CRO). The validation parameters were strictly aligned with ICH Q2(R1) standards[5].

ValidationWorkflow Start Method Development (HPLC-CAD) Param1 Specificity (Blank vs Analyte) Start->Param1 Param2 Linearity & Range (R² > 0.999) Start->Param2 Param3 Accuracy & Precision (Recovery 98-102%) Start->Param3 Lab1 Lab A (R&D) Method Origin Param1->Lab1 Lab2 Lab B (QC) Routine Testing Param2->Lab2 Lab3 Lab C (CRO) External Validation Param3->Lab3 Final Validated Protocol (ICH Q2(R1) Compliant) Lab1->Final Lab2->Final Lab3->Final

Figure 1: Inter-laboratory validation workflow for HPLC-CAD analytical methods under ICH Q2(R1).

Table 2: Inter-Laboratory Validation Results (HPLC-CAD)
Validation ParameterAcceptance Criteria (ICH Q2)Lab A (R&D)Lab B (QC)Lab C (CRO)
Linearity (R²) ≥ 0.995 (Range: 50-150%)0.99920.99890.9990
Precision (% RSD) ≤ 2.0% (n=6)0.8%1.1%1.3%
Accuracy (% Recovery) 98.0% - 102.0%100.4%99.8%101.1%
LOD / LOQ (µg/mL) Signal-to-Noise ≥ 3 / ≥ 100.5 / 1.50.6 / 1.80.5 / 1.6

Step-by-Step Experimental Methodologies

Protocol A: HPLC-CAD Assay for MEEP-2HCl Purity and Quantification

Causality Note: Because MEEP-2HCl is highly polar, it elutes in the void volume of standard C18 columns. We utilize a Polar-Embedded C18 column. Furthermore, CAD requires strictly volatile buffers to prevent detector fouling; therefore, we use Ammonium Formate instead of non-volatile phosphate buffers[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with Formic Acid. (The acidic pH ensures complete protonation of the piperazine nitrogens, preventing peak tailing caused by secondary interactions with residual silanols).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

    • Filter both phases through a 0.2 µm PTFE membrane.

  • Sample Preparation: Dissolve 10.0 mg of MEEP-2HCl reference standard in 10.0 mL of Mobile Phase A (1.0 mg/mL). Serially dilute to target concentrations.

  • Chromatographic Conditions:

    • Column: Polar-Embedded C18 (150 x 4.6 mm, 3.5 µm).

    • Flow Rate: 0.8 mL/min.

    • Gradient: 5% B to 60% B over 15 minutes.

    • Column Temperature: 40°C (Reduces backpressure and improves mass transfer).

  • CAD Settings: Set the evaporator temperature to 35°C. Data collection rate at 10 Hz.

Protocol B: Functional Validation via S_NAr Coupling

To validate the functional performance of MEEP-2HCl as a linker, it is subjected to a Nucleophilic Aromatic Substitution (S_NAr) with a model electrophile (e.g., 2,4-dichloropyrimidine).

  • Reagent Preparation: Charge a dry, argon-purged reaction vial with MEEP-2HCl (1.0 eq) and the target electrophile (1.05 eq).

  • In Situ Free-Basing: Add anhydrous N,N-Dimethylformamide (DMF) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality Note: DIPEA is sterically hindered and non-nucleophilic. It effectively deprotonates the dihydrochloride salt to generate the reactive free-base piperazine in situ without competing for the electrophile.

  • Reaction Execution: Heat the mixture to 80°C for 4 hours. Monitor completion via LC-MS.

  • Workup: Quench with water, extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄ to yield the functionalized intermediate.

SynthesisPathway Target Target Ligand (Electrophile) Inter1 SNAr Coupling Intermediate Target->Inter1 Activation Linker MEEP-2HCl (PEGylated Scaffold) Linker->Inter1 Nucleophilic Attack E3 E3 Ligase Binder (Carboxylic Acid) PROTAC Bifunctional PROTAC Degrader E3->PROTAC Coupling Inter1->PROTAC Amidation Degradation Target Protein Degradation PROTAC->Degradation Ubiquitination

Figure 2: Functional application of MEEP-2HCl as a flexible linker in PROTAC synthesis pathways.

References

  • American Pharmaceutical Review. "Analytical Method Validation for Quality Assurance and Process Validation Professionals." American Pharmaceutical Review, Oct 2020. Available at:[Link][5]

  • Bioconjugate Chemistry. "New in Vivo Compatible Matrix Metalloproteinase (MMP)-2 and MMP-9 Inhibitors." ACS Publications, Oct 2018. Available at: [Link][2]

  • ResearchGate. "Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection." ResearchGate. Available at: [Link][3]

  • ResearchGate. "Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt." ResearchGate. Available at: [Link][4]

Sources

Safety & Regulatory Compliance

Safety

1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride proper disposal procedures

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling functionalized amine salts. 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride (CAS: 1955561-05-3)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling functionalized amine salts. 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride (CAS: 1955561-05-3) is a highly versatile small-molecule scaffold frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), such as Quetiapine derivatives[1][2].

While its chemical structure makes it an excellent building block for drug development, the combination of the piperazine ring and the dihydrochloride salt presents specific toxicological and environmental hazards. This guide provides a comprehensive, step-by-step operational and disposal plan, grounded in the mechanistic causality of the chemical's properties, to ensure absolute safety and compliance in your laboratory.

Hazard Identification & Mechanistic Causality

Understanding why a chemical is hazardous is the foundation of effective laboratory safety. Do not merely memorize hazard codes; understand the molecular interactions driving them.

  • Acute Irritation (H315, H319): The dihydrochloride salt form ensures high aqueous solubility. Upon contact with ambient moisture (e.g., sweat, tears, or respiratory mucosa), the salt dissociates to create a localized acidic environment. This rapid pH drop leads to acute skin and severe eye irritation[3][4].

  • Immune Sensitization (H317, H334): Piperazine derivatives are known respiratory and dermal sensitizers. Mechanistically, the nitrogen-containing ring acts as a hapten. It cross-links with endogenous mucosal proteins to trigger an immune-mediated allergic response, which can lead to severe asthma-like symptoms upon repeated exposure[4].

  • Environmental Toxicity (H412): The stable piperazine core resists rapid environmental biodegradation. If discharged into waterways, it persists and poses long-term toxicological risks to aquatic ecosystems[3][4].

Quantitative Chemical Profile

Table 1: Physicochemical & Identification Data

PropertyValue
Chemical Name 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride
CAS Number 1955561-05-3
Molecular Formula C9H22Cl2N2O2
Molecular Weight 261.19 g/mol
Physical State Solid (Powder)
Solubility Highly soluble in water (forms acidic solution)

Table 2: GHS Hazard Classifications & Mitigation Strategy

Hazard CodeDescriptionPrimary Mitigation Strategy
H315 / H319 Causes skin/eye irritationChemical splash goggles; double nitrile gloving.
H317 / H334 May cause allergic reactionHandle strictly inside a ducted fume hood; use P100 respirators.
H412 Harmful to aquatic lifeStrict prohibition of drain disposal; mandatory incineration.

Operational Safety & Spill Response Protocol

To ensure trustworthiness and safety, every protocol must be a self-validating system. The following step-by-step workflow ensures containment and chemically neutralizes the specific hazards of this compound.

Step-by-Step Spill Response Methodology:

  • Isolation & Evacuation: Immediately isolate the spill area. Prevent personnel without appropriate PPE from entering the vicinity to avoid aerosolized exposure[4][5].

  • PPE Donning: Equip a P100/N95 particulate respirator, double nitrile gloves, and chemical splash goggles. Causality: This prevents the inhalation of sensitizing dust and protects against acidic mucosal irritation[6].

  • Mechanical Containment (Dry): Do not apply water initially. Water will dissolve the salt, spreading the acidic payload and increasing the risk of surface contamination. Use a static-free brush and dustpan, or a HEPA-filtered vacuum, to collect the dry powder[7].

  • Chemical Neutralization: Once the bulk powder is removed, apply a mild alkaline solution (e.g., 5% Sodium Bicarbonate, NaHCO3​ ) to the affected surface. Causality: The bicarbonate neutralizes the residual hydrochloride salts, mitigating localized corrosive hazards and rendering the surface chemically safe.

  • Secondary Cleanup: Wipe the neutralized area with damp absorbent pads. Place all cleanup materials (including contaminated PPE) into a designated, sealable hazardous waste container[5].

Proper Disposal Procedures

Environmental discharge (e.g., pouring down the drain) is strictly prohibited due to the compound's aquatic toxicity[3][4]. The only scientifically and legally sound method for disposal is high-temperature incineration.

Step-by-Step Disposal Workflow:

  • Source Segregation: Collect all chemical waste, contaminated packaging, and cleanup materials in a chemically inert, high-density polyethylene (HDPE) container[5].

  • Incompatible Storage: Store the sealed container in a cool, dry, well-ventilated area strictly segregated from strong oxidizing agents. Causality: Piperazine derivatives can react exothermically with oxidizers, risking container rupture[6][7].

  • Vendor Hand-off: Transfer the waste exclusively to a licensed hazardous waste management facility[3].

  • Thermal Destruction (Incineration): Ensure the facility utilizes a chemical incinerator equipped with an afterburner and an alkaline scrubber.

    • Causality of the Afterburner: The primary chamber (>850°C) volatilizes the waste, but the secondary afterburner (>1100°C) is required to completely cleave the highly stable piperazine ring[6].

    • Causality of the Scrubber: Combustion of this molecule yields nitrogen oxides ( NOx​ ) and hydrogen chloride ( HCl ) gas. The alkaline scrubber neutralizes these toxic gases before atmospheric venting, preventing acid rain and smog formation[6].

Disposal Workflow Visualization

DisposalWorkflow Waste Solid Chemical Waste CAS: 1955561-05-3 Collection HDPE Container Collection (Segregated from Oxidizers) Waste->Collection Step 1: Segregation Incinerator Primary Incinerator (> 850°C) Collection->Incinerator Step 2: Transport to Facility Afterburner Secondary Afterburner (> 1100°C) Incinerator->Afterburner Step 3: Thermal Oxidation Combustion Combustion Gases (NOx, HCl, CO2) Afterburner->Combustion Step 4: Volatile Destruction Scrubber Alkaline Scrubber (NaOH Wash) Combustion->Scrubber Step 5: Gas Routing Exhaust Clean Atmospheric Exhaust (N2, CO2, H2O) Scrubber->Exhaust Step 6: Neutralization

Figure 1: Thermal degradation and proper disposal workflow for piperazine dihydrochloride salts.

References

  • CymitQuimica. "1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride". Retrieved from1

  • KM Pharma Solution Private Limited. "Quetiapine HEEP Impurity". Retrieved from 2

  • TCI Chemicals. "SAFETY DATA SHEET - Piperazine Dihydrochloride". Retrieved from 3

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE". Retrieved from4

  • Fisher Scientific. "SAFETY DATA SHEET - 1-(2-Pyrimidyl)piperazine dihydrochloride". Retrieved from 6

  • Spectrum Chemical. "Material Safety Data Sheet - Piperazine Dihydrochloride". Retrieved from 7

  • Angene Chemical. "Safety Data Sheet - 1-(2,5-Dichlorophenyl)piperazine dihydrochloride". Retrieved from 5

Sources

Handling

A Comprehensive Guide to the Safe Handling of 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides an in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride, a chemical that, like many piperazine derivatives, requires meticulous attention to safety protocols. This document moves beyond a simple checklist, offering a causal-driven approach to laboratory safety, ensuring that every step is understood and validated.

Hazard Identification and Risk Assessment: A Proactive Approach

Primary Hazards:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation: The chemical is a significant eye irritant, with the potential to cause serious damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][3][4]

Potential Additional Hazards (Based on Piperazine Class):

  • Sensitization: Some piperazine compounds are known to be sensitizers, meaning that repeated exposure could lead to an allergic reaction of the skin or respiratory system.

Exposure Control Hierarchy

To mitigate these risks, a multi-layered approach to exposure control is essential. This hierarchy prioritizes the most effective measures first.

cluster_0 Exposure Control Hierarchy Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Controls Engineering Controls Substitution->Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls PPE PPE Administrative Controls->PPE Least Effective

Caption: The hierarchy of controls for mitigating exposure to hazardous chemicals.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are primary, the correct selection and use of PPE are critical for immediate protection.

PPE Selection Guide
Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards).[5][6][7] A face shield should be worn in addition to goggles when there is a risk of splashing.To protect against eye irritation and potential serious eye damage from dust particles or splashes.
Hand Protection Nitrile rubber gloves with a minimum thickness of 0.11 mm.[6] Gloves should be tested according to EN 374.[6]Nitrile provides good chemical resistance to a broad range of chemicals. A specified thickness ensures adequate protection.
Skin and Body Protection A laboratory coat or long-sleeved clothing.[5] For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.[8][9]To prevent skin contact and irritation.
Respiratory Protection An effective dust mask or a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated and ventilation is inadequate.[5][9]To prevent inhalation of dust and subsequent respiratory tract irritation.
Step-by-Step Guide to Donning and Doffing PPE

cluster_donning Donning PPE Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Step-by-Step Goggles Goggles Gloves->Goggles Step-by-Step Gloves->Goggles Step-by-Step Goggles->Lab Coat Step-by-Step

Caption: The correct sequence for donning and doffing Personal Protective Equipment.

Donning Procedure:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Gloves: Don your nitrile gloves, ensuring they fit properly and have been inspected for any tears or holes.

  • Eye Protection: Put on your safety goggles.

Doffing Procedure (to avoid cross-contamination):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Eye Protection: Remove your goggles by handling the strap, not the front.

  • Lab Coat: Remove your lab coat, folding the contaminated side inward.

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling extends beyond the bench and includes proper storage and disposal.

Handling and Storage
  • Ventilation: Always handle 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride in a well-ventilated area, preferably within a chemical fume hood.[8][10]

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[5]

  • Hygienic Practices: Do not eat, drink, or smoke in the laboratory.[5][10] Wash hands thoroughly after handling the substance.[5][10]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5][11]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazard.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill, and if it is safe to do so, contain the spill with an inert absorbent material.

  • Clean-up: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[8]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan
  • Waste Classification: This chemical and its container must be disposed of as hazardous waste.[1]

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[10][12] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Container Disposal: Empty containers should be treated as hazardous waste and disposed of accordingly.[12]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.
Skin Contact Immediately flush the affected skin with plenty of water.[13] Remove contaminated clothing and shoes. Wash clothing before reuse.[14] If irritation persists, seek medical attention.
Inhalation Move the exposed person to fresh air.[13][14] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[13] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4][8] If the person is conscious, rinse their mouth with water.[8][14] Seek immediate medical attention.

References

  • Piperazine SDS, 110-85-0 Safety D
  • SAFETY D
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. (URL: )
  • SAFETY D
  • Piperazine - Safety D
  • Safety D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • SAFETY D
  • Material Safety D
  • 1-[2-(2-Hydroxyethoxy)ethyl]piperazine - Apollo Scientific. (URL: )
  • SAFETY D
  • 1-(2-Methoxyphenyl)piperazine HCl - AK Scientific, Inc. (URL: )
  • 1-[2-(2-Hydroxyethoxy)
  • PIPERAZINE DIHYDROCHLORIDE - CAMEO Chemicals - NOAA. (URL: )
  • 1-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}piperazine - NextSDS. (URL: )
  • Safety D

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